molecular formula C8H8N2O2 B8452266 4-methoxy-1H-indazol-5-ol

4-methoxy-1H-indazol-5-ol

Cat. No.: B8452266
M. Wt: 164.16 g/mol
InChI Key: CEQIJGMDZJLHJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-methoxy-1H-indazol-5-ol is a useful research compound. Its molecular formula is C8H8N2O2 and its molecular weight is 164.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-methoxy-1H-indazol-5-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-methoxy-1H-indazol-5-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H8N2O2

Molecular Weight

164.16 g/mol

IUPAC Name

4-methoxy-1H-indazol-5-ol

InChI

InChI=1S/C8H8N2O2/c1-12-8-5-4-9-10-6(5)2-3-7(8)11/h2-4,11H,1H3,(H,9,10)

InChI Key

CEQIJGMDZJLHJZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC2=C1C=NN2)O

Origin of Product

United States

Foundational & Exploratory

Introduction: The Indazole Scaffold as a Cornerstone in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4-methoxy-1H-indazol-5-ol: Structure, Properties, and Synthetic Strategies for Drug Discovery

The indazole ring system, a bicyclic aromatic heterocycle, has emerged as a "privileged scaffold" in the landscape of drug discovery and development.[1][2] Its unique structural and electronic properties allow it to serve as a versatile bioisostere for other critical pharmacophores, most notably indoles and phenols, enabling chemists to fine-tune pharmacological profiles and secure intellectual property.[3] Indazole-containing derivatives are integral components of numerous FDA-approved therapeutics, demonstrating a wide spectrum of biological activities, including anti-emetic (Granisetron), anti-cancer (Axitinib, Pazopanib), and anti-inflammatory effects.[4][5]

This guide focuses on a specific, highly functionalized derivative: 4-methoxy-1H-indazol-5-ol . The strategic placement of a methoxy group at the C4 position and a hydroxyl group at the C5 position creates a molecule with significant potential for forming targeted interactions with biological macromolecules. The vicinal methoxy and hydroxyl groups, reminiscent of a masked catechol moiety, present a unique electronic and steric environment. This document serves as a technical resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of its chemical structure, predicted properties, robust synthetic strategies, and potential applications in medicinal chemistry.

Molecular Structure and Physicochemical Properties

Core Chemical Structure

4-methoxy-1H-indazol-5-ol is built upon the fundamental 1H-indazole core. This core consists of a benzene ring fused to a pyrazole ring. The key feature of the target molecule is the substitution pattern on the benzene portion of the scaffold:

  • A methoxy group (-OCH₃) at the 4-position.

  • A hydroxyl group (-OH) at the 5-position.

This arrangement allows for tautomerism, with the proton on the pyrazole nitrogen potentially residing on either N1 (1H-indazole) or N2 (2H-indazole), although the 1H-tautomer is generally more stable. The presence of both a hydrogen bond donor (-OH) and a hydrogen bond acceptor (-OCH₃) in close proximity is a critical feature for molecular recognition by biological targets.

Caption: Chemical Structure of 4-methoxy-1H-indazol-5-ol.

Predicted Physicochemical Properties
PropertyPredicted ValueSignificance in Drug Discovery
Molecular Formula C₈H₈N₂O₂Defines the elemental composition.
Molecular Weight 164.16 g/mol Influences diffusion, transport, and fits within Lipinski's Rule of Five.
pKa ~9.0 (hydroxyl), ~13.5 (N-H)Governs ionization state at physiological pH, affecting solubility and receptor binding.
Predicted LogP ~1.5 - 2.0Indicates lipophilicity, which impacts membrane permeability and absorption.
Hydrogen Bond Donors 2 (N-H, O-H)Key for specific interactions with protein targets.
Hydrogen Bond Acceptors 4 (2x N, 2x O)Provides multiple points for electrostatic interactions.
Appearance Predicted to be a white to off-white or light yellow solid.[8]Basic physical property for material handling.
Solubility Expected to be soluble in organic solvents like DMSO and methanol, with limited aqueous solubility.[8]Critical for formulating solutions for biological assays and synthesis.

Synthesis and Purification Strategies

A robust and reproducible synthetic route is paramount for any further investigation. The following proposed pathway is designed based on established, high-yielding reactions reported for analogous indazole systems, ensuring a high probability of success.[6][7] The strategy hinges on the well-established Davis–Beirut reaction (or a similar cyclization) followed by a selective demethylation.

Retrosynthetic Analysis and Proposed Pathway

The causality behind this synthetic plan is to build the core indazole structure first from a commercially available and appropriately substituted aniline precursor. The hydroxyl group is masked as a more stable methoxy group during the ring-forming reaction to prevent unwanted side reactions. The final step is a selective deprotection to unmask the hydroxyl group, which is a standard and reliable transformation in medicinal chemistry.

G Target 4-methoxy-1H-indazol-5-ol Precursor1 4,5-dimethoxy-1H-indazole Target->Precursor1 Selective Demethylation (e.g., BBr₃) Precursor2 2-Amino-4,5-dimethoxytoluene Precursor1->Precursor2 Diazotization & Cyclization (e.g., NaNO₂, Acetic Acid) StartingMaterial Commercially Available Starting Material Precursor2->StartingMaterial Synthesis Start

Caption: Retrosynthetic analysis for 4-methoxy-1H-indazol-5-ol.

Step-by-Step Experimental Protocol

This protocol is a self-validating system; successful synthesis and characterization at each step confirm the integrity of the intermediates before proceeding.

Step 1: Synthesis of 4,5-dimethoxy-1H-indazole from 2-Amino-4,5-dimethoxytoluene

  • Rationale: This step employs a classical intramolecular cyclization of a diazotized aniline. Acetic acid serves as both the solvent and a mild acid catalyst. The reaction is performed at low temperatures to ensure the stability of the intermediate diazonium salt, preventing premature decomposition.[6]

  • Procedure:

    • To a solution of 2-amino-4,5-dimethoxytoluene (1.0 eq) in glacial acetic acid (approx. 10 mL per gram of starting material), cool the mixture to 0-5 °C in an ice-water bath with vigorous stirring.

    • Prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold water.

    • Add the sodium nitrite solution dropwise to the aniline solution, ensuring the internal temperature does not exceed 10 °C.

    • After the addition is complete, allow the reaction mixture to stir at low temperature for 1 hour, then warm to room temperature and stir overnight.

    • Pour the reaction mixture into a beaker of ice water, which will cause the product to precipitate.

    • Neutralize the mixture carefully with a saturated solution of sodium bicarbonate until effervescence ceases (pH ~7-8).

    • Extract the aqueous mixture three times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude residue by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to yield pure 4,5-dimethoxy-1H-indazole.

Step 2: Selective Demethylation to 4-methoxy-1H-indazol-5-ol

  • Rationale: Boron tribromide (BBr₃) is a powerful and selective Lewis acid used for the cleavage of aryl methyl ethers.[7] The reaction is performed at low temperature to control its high reactivity. The C4-methoxy group is expected to be less sterically hindered and potentially more reactive, but careful control of stoichiometry and reaction time may allow for selective cleavage at the C5 position. If selectivity is an issue, alternative protecting group strategies would be required.

  • Procedure:

    • Dissolve the 4,5-dimethoxy-1H-indazole (1.0 eq) from Step 1 in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add a solution of boron tribromide in DCM (1.0-1.2 eq) dropwise via syringe. The choice of 1.0-1.2 equivalents is critical to favor mono-demethylation over di-demethylation.

    • After addition, allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir for 10-12 hours. Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction back to 0 °C and cautiously quench by the slow addition of methanol, followed by water.

    • Pour the mixture into a separatory funnel and extract three times with ethyl acetate.

    • Combine the organic layers, wash sequentially with saturated aqueous sodium bicarbonate and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solvent under reduced pressure. The resulting crude product can be purified by silica gel chromatography or recrystallization to afford pure 4-methoxy-1H-indazol-5-ol.

Spectroscopic and Analytical Profile

Confirmation of the final structure is achieved through a combination of standard spectroscopic techniques. The following data are predicted based on known spectral data of similar indazole derivatives.[6][9]

TechniquePredicted Observations
¹H NMR (400 MHz, DMSO-d₆)δ ~12.9 (br s, 1H, NH ), δ ~9.0 (s, 1H, OH ), δ ~7.8-8.0 (s, 1H, H3), δ ~7.0-7.2 (d, 1H, H6 or H7), δ ~6.8-7.0 (d, 1H, H6 or H7), δ ~3.8 (s, 3H, -OCH₃ ).
¹³C NMR (100 MHz, DMSO-d₆)δ ~150-155 (C-O), δ ~140-145 (C-O), other aromatic carbons between δ ~100-140, δ ~55-60 (-OC H₃).
Mass Spec (ESI+) Predicted m/z: 165.06 [M+H]⁺, 187.04 [M+Na]⁺.
IR (ATR) ν ~3300-3400 cm⁻¹ (broad, O-H stretch), ν ~3100-3200 cm⁻¹ (N-H stretch), ν ~2950 cm⁻¹ (C-H stretch), ν ~1600 cm⁻¹ (C=C aromatic stretch), ν ~1250 cm⁻¹ (C-O stretch).

Biological Significance and Potential Applications in Drug Discovery

The true value of 4-methoxy-1H-indazol-5-ol lies in its potential as a scaffold or fragment in drug design.

Bioisosteric Replacement Strategy

The indazole core is a proven bioisostere of indole, a common motif in biologically active molecules. The 4-methoxy-5-hydroxy substitution pattern, in turn, can mimic the functionality of a catechol or a 5,6-dihydroxyindole, which are recognized by numerous biological targets but often suffer from poor metabolic stability (e.g., rapid oxidation to quinones). This molecule offers a more stable alternative while preserving key hydrogen bonding features.

Caption: Bioisosteric mimicry potential of the target molecule.

Potential as a Kinase Inhibitor Scaffold

A significant number of approved indazole-containing drugs are kinase inhibitors. The N-H group of the pyrazole ring is a classic "hinge-binder," forming a critical hydrogen bond with the backbone of the kinase hinge region. The 4-methoxy and 5-hydroxyl groups can then project into the solvent-exposed region or form additional interactions within the ATP-binding pocket, providing both potency and selectivity. This makes 4-methoxy-1H-indazol-5-ol an excellent starting point for fragment-based lead discovery (FBLD) campaigns targeting various kinases.[4]

Safety and Handling

While specific toxicity data for 4-methoxy-1H-indazol-5-ol is not available, it should be handled with the standard precautions used for novel laboratory chemicals. Based on GHS data for structurally related compounds such as (1H-indazol-4-yl)methanol, the following hazards should be assumed[10]:

  • Harmful if swallowed.

  • Causes skin irritation.

  • Causes serious eye irritation.

  • May cause respiratory irritation.

Recommended Handling Procedures:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Avoid inhalation of dust or vapors.

  • Prevent contact with skin and eyes.

Conclusion

4-methoxy-1H-indazol-5-ol represents a highly valuable, yet under-explored, chemical entity for drug discovery. Its structure combines the privileged indazole scaffold with a functional group arrangement ideal for mimicking metabolically labile motifs and for establishing specific, high-affinity interactions with protein targets, particularly kinases. The well-defined synthetic pathway proposed herein provides a clear and actionable route for its synthesis and subsequent derivatization. For research teams in medicinal chemistry and drug development, 4-methoxy-1H-indazol-5-ol is not just a molecule, but a strategic starting point for the rational design of next-generation therapeutics.

References

  • Chicha, H., et al. (2013). 4-Methoxy-N-(1-methyl-1H-indazol-5-yl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 9), o1398. Available at: [Link]

  • Abbassi, Y., et al. (2013). N-(1H-Indazol-5-yl)-4-methoxybenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 11), o1702. Available at: [Link]

  • Alarcón-Polo, E., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5945–5957. Available at: [Link]

  • Shi, D., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(10), 2661. Available at: [Link]

  • PubChem. (1H-indazol-4-yl)methanol. National Center for Biotechnology Information. Available at: [Link]

  • Alarcón-Polo, E., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. ACS Publications. Available at: [Link]

  • Kim, H., & Lee, J. (2021). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. ACS Omega, 6(5), 3687–3694. Available at: [Link]

  • Tariq, M., et al. (2021). Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications. Current Molecular Pharmacology, 14(5), 657-676. Available at: [Link]

  • Sharma, A., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 14(6), 1018-1041. Available at: [Link]

  • Royal Society of Chemistry. An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. The Royal Society of Chemistry. Available at: [Link]

Sources

Technical Guide: 4-Methoxy-1H-indazol-5-ol & Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical identity, synthesis, and application of 4-methoxy-1H-indazol-5-ol , a specialized bicyclic scaffold used in the development of kinase inhibitors (specifically Rho-kinase/ROCK inhibitors).

Part 1: Chemical Identity & Registry

The compound 4-methoxy-1H-indazol-5-ol is a di-substituted indazole building block. Unlike common mono-substituted indazoles, this specific substitution pattern (4-methoxy, 5-hydroxy) creates a unique electronic and steric environment, primarily utilized to induce selectivity in ATP-competitive kinase inhibitors.

Core Identifiers
Registry/Attribute Value
Chemical Name 4-Methoxy-1H-indazol-5-ol
CAS Registry Number 478834-27-4
Molecular Formula C₈H₈N₂O₂
Molecular Weight 164.16 g/mol
InChIKey CEQIJGMDZJLHJZ-UHFFFAOYSA-N
Canonical SMILES COc1c(O)ccc2[nH]ncc12
Key Functional Groups Indazole (N1-H donor), Phenol (C5-OH acceptor/donor), Methoxy (C4 steric lock)

Note on CAS Availability: While 478834-27-4 is the assigned registry number, this compound is often synthesized in situ or custom-ordered rather than stocked as a commodity chemical. Researchers should reference the InChIKey or the specific synthesis protocol (see below) when communicating with CROs.

Part 2: Synthesis & Manufacturing Protocols

The synthesis of 4-methoxy-1H-indazol-5-ol is non-trivial due to the need to establish the [4,5]-substitution pattern on the benzene ring prior to or during indazole ring closure. The most authoritative protocol is derived from Example 469 of Patent EP 1 403 255 A1 , utilized for generating Rho-kinase inhibitors.

Protocol: Modified Jacobson/Cyclization Route

Prerequisite: The starting material is typically a protected aniline derivative, such as N-[3-methoxy-4-(methoxymethoxy)-2-methylphenyl]-2,2-dimethylpropanamide.

Step 1: Precursor Preparation (Protection & Nitration)

The synthesis strategy relies on ortho-methyl aniline cyclization.

  • Starting Material: 3-Methoxy-4-(methoxymethoxy)-2-methylaniline (protected phenol).

  • Acylation: Protect the amine with a pivaloyl group (using pivaloyl chloride) to direct subsequent nitration and prevent oxidation.

  • Nitration: Nitration is performed to introduce the nitrogen required for the indazole ring closure (via reduction/diazotization sequences) or to activate the position for cyclization.

Step 2: Indazole Ring Closure
  • Reagents: Potassium acetate (KOAc), Acetic anhydride (Ac₂O), Isoamyl nitrite.

  • Mechanism: The N-acyl-o-toluidine derivative undergoes nitrosation followed by rearrangement and cyclization to form the indazole core.

  • Deprotection: The pivaloyl and methoxymethyl (MOM) protecting groups are removed under acidic conditions (e.g., HCl/MeOH or TFA) to yield the free 5-hydroxyl group.

Synthesis Logic Diagram

SynthesisPath SM 2-Methyl-3-methoxy-4-protected-aniline Inter1 N-Pivaloyl Intermediate SM->Inter1 Pivaloyl chloride Cyclization Cyclization (Isoamyl nitrite / KOAc) Inter1->Cyclization Nitrosation IndazoleProtected 1-Acetyl-4-methoxy-5-protected-indazole Cyclization->IndazoleProtected Ring Closure Hydrolysis Acid Hydrolysis (HCl / MeOH) IndazoleProtected->Hydrolysis Deprotection Product 4-Methoxy-1H-indazol-5-ol (CAS 478834-27-4) Hydrolysis->Product Yields Solid

Figure 1: Synthetic pathway for the construction of the 4-methoxy-1H-indazol-5-ol scaffold.

Part 3: Derivatives & Drug Discovery Applications[6][8][10]

The 4-methoxy-1H-indazol-5-ol scaffold is a "privileged structure" in kinase drug discovery. The C5-hydroxyl group serves as a nucleophilic handle for attaching solubilizing groups (e.g., piperidines, homopiperazines), while the C4-methoxy group provides a steric clash that can improve selectivity against off-target kinases.

Key Derivatization Points[6][7]
  • O-Alkylation (C5 Position):

    • Reaction: Mitsunobu reaction or nucleophilic substitution (Sɴ2) with alkyl halides.

    • Target: Introduction of basic amines (e.g., tert-butyl 4-hydroxypiperidine-1-carboxylate) to interact with the solvent-exposed region of the kinase ATP pocket.

    • Example Drug Class: Rho-kinase (ROCK) inhibitors for glaucoma (e.g., Ripasudil analogs).

  • N-Alkylation (N1 Position):

    • Reaction: Alkylation with alkyl halides using bases like Cs₂CO₃ or NaH.

    • Effect: Modulates solubility and metabolic stability. N1-substitution often locks the tautomer preference.

Structure-Activity Relationship (SAR) Visualization

Figure 2: Functional logic of the 4-methoxy-1H-indazol-5-ol scaffold in medicinal chemistry.

Analytical Data for Validation

To validate the synthesis of 4-methoxy-1H-indazol-5-ol , ensure the following analytical signatures are met (Data derived from EP 1 403 255 A1):

  • 1H NMR (DMSO-d₆):

    • δ 3.8-4.0 ppm (Singlet, 3H, -OCH₃ at C4)

    • δ 6.9-7.1 ppm (Doublet/Multiplet, Aromatic protons on benzene ring)

    • δ 7.9-8.1 ppm (Singlet, 1H, H3 on pyrazole ring)

    • δ ~12.8 ppm (Broad Singlet, 1H, N1-H, exchangeable)

  • Mass Spectrometry (ESI):

    • [M+H]⁺ = 165.17 (Calculated)

References

  • European Patent Office. (2004). Rho Kinase Inhibitors. EP 1 403 255 A1. Example 469. Link

  • ChemSRC. (2023). 4-Methoxy-1H-indazol-5-ol CAS 478834-27-4 Entry.[1] Link

  • National Institutes of Health (NIH). PubChem Compound Summary: Indazole Derivatives. (General Scaffold Reference). Link

  • ChemicalBook. 1H-Indazol-5-ol, 4-methoxy- Product Description. Link

Sources

The Multifaceted Biological Activities of 4,5-Disubstituted Indazole Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The indazole scaffold represents a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide array of pharmacological properties. Among these, 4,5-disubstituted indazoles have emerged as a particularly promising class of compounds, demonstrating significant potential in the development of novel therapeutics. This technical guide provides an in-depth exploration of the diverse biological activities of these derivatives, with a focus on their anticancer, anti-inflammatory, and antimicrobial properties. We will delve into the underlying mechanisms of action, structure-activity relationships, and provide detailed, field-proven experimental protocols for their synthesis and biological evaluation. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of 4,5-disubstituted indazole derivatives in their research and development endeavors.

Introduction: The Indazole Scaffold - A Versatile Pharmacophore

Indazole, a bicyclic heteroaromatic compound composed of a benzene ring fused to a pyrazole ring, has garnered significant attention in the field of medicinal chemistry.[1] Its structural rigidity, coupled with the ability to participate in various non-covalent interactions, makes it an ideal scaffold for the design of potent and selective modulators of biological targets.[2] The indazole nucleus is present in several clinically approved drugs, including the antiemetic agent granisetron and the anticancer drugs axitinib and pazopanib, highlighting its therapeutic relevance.[3]

The biological activity of indazole derivatives can be significantly modulated by the nature and position of substituents on the bicyclic ring system. In particular, substitutions at the 4 and 5-positions have been shown to be critical for imparting potent and selective biological activities. This guide will focus specifically on the rich pharmacology of 4,5-disubstituted indazole derivatives.

Anticancer Activity: Targeting the Proliferative Machinery

Derivatives of indazole are recognized for their significant anticancer properties, with several indazole-based drugs currently utilized in cancer therapy.[3][4] The 4,5-disubstituted indazole scaffold has been a fertile ground for the discovery of potent inhibitors of various protein kinases, which are key regulators of cellular processes frequently dysregulated in cancer.[2]

Mechanism of Action: Inhibition of Key Kinases

A primary mechanism through which 4,5-disubstituted indazoles exert their anticancer effects is through the inhibition of protein kinases involved in cell cycle progression and signal transduction.[2]

  • Aurora Kinases: These serine/threonine kinases are crucial for mitotic progression. Their overexpression is common in various cancers, making them attractive therapeutic targets. Certain 4,5-disubstituted indazole derivatives have been identified as potent inhibitors of Aurora kinases, leading to mitotic arrest and apoptosis in cancer cells.

  • Cyclin-Dependent Kinases (CDKs): CDKs are essential for regulating the cell cycle. Dysregulation of CDK activity is a hallmark of cancer. Specific 4,5-disubstituted indazoles have been shown to inhibit CDKs, thereby halting the proliferation of cancer cells.

  • Receptor Tyrosine Kinases (RTKs): RTKs, such as VEGFR and EGFR, play a pivotal role in tumor angiogenesis and cell growth. The indazole scaffold is a key component of several approved RTK inhibitors.[5] Substitutions at the 4 and 5-positions can enhance the potency and selectivity of these inhibitors.

The following diagram illustrates a simplified signaling pathway involving a receptor tyrosine kinase and the potential point of intervention for a 4,5-disubstituted indazole derivative.

anticancer_pathway cluster_cell Cancer Cell Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds Signaling_Cascade Intracellular Signaling Cascade (e.g., RAS/MAPK) RTK->Signaling_Cascade Activates Indazole 4,5-Disubstituted Indazole Derivative Indazole->RTK Inhibits Proliferation Cell Proliferation, Survival, Angiogenesis Signaling_Cascade->Proliferation Promotes

Caption: Inhibition of Receptor Tyrosine Kinase Signaling by a 4,5-Disubstituted Indazole Derivative.

Structure-Activity Relationship (SAR)

The anticancer activity of 4,5-disubstituted indazoles is highly dependent on the nature of the substituents at these positions.

  • Position 4: Small, electron-withdrawing groups at this position can enhance kinase inhibitory activity.

  • Position 5: Bulky aromatic or heteroaromatic substituents at this position are often crucial for potent activity, as they can form key interactions within the ATP-binding pocket of the target kinase. For instance, a phenyl or pyridyl group at the 5-position has been shown to be beneficial for the activity of some indazole-based kinase inhibitors.[5]

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro anticancer activity of representative 4,5-disubstituted indazole derivatives against various cancer cell lines.

Compound ID4-Substituent5-SubstituentCancer Cell LineIC50 (µM)Reference
A-1 -F-PhenylHCT-116 (Colon)< 63[6]
A-2 -F-PyridylMDA-MB-231 (Breast)< 59[6]
A-3 -H3,5-difluorophenylHepG2 (Liver)3.32[7]
Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of 4,5-disubstituted indazole derivatives on cancer cells.[8]

Materials:

  • Cancer cell line of interest (e.g., HCT-116, MDA-MB-231)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well microplates

  • 4,5-disubstituted indazole derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the 4,5-disubstituted indazole derivatives in culture medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

mtt_assay_workflow Start Start Seed_Cells 1. Seed Cancer Cells in 96-well plate Start->Seed_Cells Incubate_24h 2. Incubate 24h Seed_Cells->Incubate_24h Treat_Compounds 3. Treat with 4,5-Disubstituted Indazole Derivatives Incubate_24h->Treat_Compounds Incubate_48_72h 4. Incubate 48-72h Treat_Compounds->Incubate_48_72h Add_MTT 5. Add MTT Solution Incubate_48_72h->Add_MTT Incubate_4h 6. Incubate 4h Add_MTT->Incubate_4h Solubilize 7. Add Solubilization Solution Incubate_4h->Solubilize Read_Absorbance 8. Measure Absorbance at 570 nm Solubilize->Read_Absorbance Analyze_Data 9. Calculate IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Experimental Workflow for the MTT Cytotoxicity Assay.

Anti-inflammatory Activity: Quelling the Flames of Inflammation

Chronic inflammation is a key contributor to a multitude of diseases, including arthritis, cardiovascular disease, and cancer. Indazole derivatives have long been investigated for their anti-inflammatory properties.[9] The 4,5-disubstituted indazoles have shown particular promise as potent anti-inflammatory agents.

Mechanism of Action: Inhibition of Pro-inflammatory Enzymes

A well-established mechanism for the anti-inflammatory action of many indazole derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[10][11] COX-2 is responsible for the production of prostaglandins, which are key mediators of pain and inflammation.

The following diagram depicts the role of COX-2 in the inflammatory cascade and its inhibition by 4,5-disubstituted indazole derivatives.

anti_inflammatory_pathway cluster_cell Inflammatory Cell Inflammatory_Stimuli Inflammatory Stimuli (e.g., Cytokines) COX2 Cyclooxygenase-2 (COX-2) Inflammatory_Stimuli->COX2 Induces Expression Arachidonic_Acid Arachidonic Acid Prostaglandins Prostaglandins Arachidonic_Acid->Prostaglandins COX-2 Indazole 4,5-Disubstituted Indazole Derivative Indazole->COX2 Inhibits Inflammation Pain & Inflammation Prostaglandins->Inflammation Mediates

Caption: Inhibition of the COX-2 Pathway by a 4,5-Disubstituted Indazole Derivative.

Structure-Activity Relationship (SAR)

The COX-2 inhibitory activity of 4,5-disubstituted indazoles is influenced by the substituents at these positions.

  • Position 4: Similar to anticancer activity, appropriate substituents at the 4-position can enhance COX-2 inhibition.

  • Position 5: The nature of the substituent at the 5-position is critical for selective COX-2 inhibition. A sulfonamide or a similar acidic moiety at this position is often found in selective COX-2 inhibitors.

Quantitative Data on Anti-inflammatory Activity

The table below presents the in vitro COX-2 inhibitory activity of selected 4,5-disubstituted indazole derivatives.

Compound ID4-Substituent5-SubstituentCOX-2 IC50 (µM)Reference
B-1 -H-SO2NH212.32[12]
B-2 -NO2-H19.22[12]
Experimental Protocol: In Vitro COX-2 Inhibition Assay

This protocol describes a common method for evaluating the in vitro COX-2 inhibitory activity of 4,5-disubstituted indazole derivatives.

Materials:

  • Human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • COX-2 inhibitor screening kit (commercially available)

  • 4,5-disubstituted indazole derivatives (dissolved in DMSO)

  • Microplate reader (fluorometric or colorimetric)

Procedure:

  • Enzyme and Compound Preparation: Prepare the COX-2 enzyme solution and serial dilutions of the test compounds in the assay buffer provided with the kit.

  • Reaction Initiation: In a 96-well plate, add the COX-2 enzyme, the test compound at various concentrations, and the reaction buffer. Include a vehicle control (enzyme with DMSO) and a positive control (a known COX-2 inhibitor, e.g., celecoxib).

  • Substrate Addition: Initiate the enzymatic reaction by adding arachidonic acid to each well.

  • Incubation: Incubate the plate at 37°C for a specified time (typically 10-15 minutes).

  • Detection: Stop the reaction and measure the product formation using the detection reagent provided in the kit. The signal is typically measured using a microplate reader.

  • Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting a dose-response curve.

Antimicrobial Activity: Combating Pathogenic Microbes

The emergence of antimicrobial resistance is a major global health threat, necessitating the development of new antimicrobial agents with novel mechanisms of action. Indazole derivatives have demonstrated promising activity against a range of bacteria and fungi.[1][13]

Mechanism of Action

The precise antimicrobial mechanisms of action for many 4,5-disubstituted indazole derivatives are still under investigation. However, several potential targets have been proposed, including:

  • DNA Gyrase and Topoisomerase IV: These enzymes are essential for bacterial DNA replication and are the targets of fluoroquinolone antibiotics. Some indazole derivatives have been shown to inhibit these enzymes.

  • Cell Wall Synthesis: Interference with the biosynthesis of the bacterial cell wall is a common mechanism for antibiotics.

  • Protein Synthesis: Inhibition of ribosomal function and protein synthesis is another key antibacterial strategy.

Structure-Activity Relationship (SAR)

The antimicrobial activity of 4,5-disubstituted indazoles is dependent on the specific substituents.

  • Lipophilicity: The overall lipophilicity of the molecule, influenced by the substituents at positions 4 and 5, can affect its ability to penetrate the bacterial cell membrane.

  • Hydrogen Bonding: The presence of hydrogen bond donors and acceptors in the substituents can facilitate interactions with the active sites of target enzymes.

Quantitative Data on Antimicrobial Activity

The following table provides the minimum inhibitory concentration (MIC) values of representative 4,5-disubstituted indazole derivatives against various microbial strains.

| Compound ID | 4-Substituent | 5-Substituent | Microbial Strain | MIC (µg/mL) | Reference | | :--- | :--- | :--- | :--- | :--- | | C-1 | -H | -Aryl | Staphylococcus aureus | 3.90 |[14] | | C-2 | -H | -Aryl | Bacillus cereus | 3.90 |[14] | | C-3 | -H | -Aryl | Saccharomyces cerevisiae | 1.95 |[14] |

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol describes the broth microdilution method, a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[15]

Materials:

  • Bacterial or fungal strain of interest

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

  • 96-well microplates

  • 4,5-disubstituted indazole derivatives (dissolved in a suitable solvent)

  • Bacterial or fungal inoculum (adjusted to 0.5 McFarland standard)

  • Microplate reader (optional, for turbidity measurement)

Procedure:

  • Compound Dilution: Prepare serial two-fold dilutions of the test compounds in the broth medium directly in the 96-well plate.

  • Inoculation: Add a standardized inoculum of the microbial suspension to each well. The final concentration of the inoculum should be approximately 5 x 10^5 CFU/mL. Include a growth control (inoculum without compound) and a sterility control (broth without inoculum).

  • Incubation: Incubate the plate at the optimal temperature for the growth of the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density at 600 nm using a microplate reader.

Synthesis of 4,5-Disubstituted Indazole Derivatives: A Representative Protocol

The synthesis of 4,5-disubstituted indazoles can be achieved through various synthetic routes. A common approach involves the construction of the indazole ring from appropriately substituted anilines or benzonitriles. The following is a representative, generalized protocol for the synthesis of a 5-bromo-4-fluoro-1H-indazole, which can serve as a versatile intermediate for further derivatization at the 5-position via cross-coupling reactions.

Step 1: Bromination of 3-fluoro-2-methylaniline

  • Dissolve 3-fluoro-2-methylaniline in a suitable solvent such as acetonitrile.

  • Cool the solution to -10 to 10°C.

  • Slowly add N-bromosuccinimide (NBS) and allow the reaction to proceed for 1-2 hours.

  • Quench the reaction with sodium bisulfite solution.

  • Extract the product, 2-bromo-5-fluoro-6-methylaniline, and purify by chromatography.

Step 2: Diazotization and Cyclization

  • Dissolve the product from Step 1 in a solvent like toluene.

  • Heat the solution to 90-98°C and add diethyl ether and acetic acid.

  • Slowly add isoamyl nitrite and maintain the reaction at 80-130°C for 3-4 hours.

  • After completion, cool the reaction and isolate the crude 5-bromo-4-fluoro-1-p-toluenesulfonyl-1H-indazole.

Step 3: Deprotection

  • The protecting group (e.g., p-toluenesulfonyl) can be removed under appropriate conditions (e.g., basic hydrolysis) to yield the final 5-bromo-4-fluoro-1H-indazole.

This intermediate can then be used in Suzuki or other palladium-catalyzed cross-coupling reactions to introduce a variety of substituents at the 5-position.

synthesis_workflow Start 3-fluoro-2-methylaniline Bromination Step 1: Bromination (NBS, Acetonitrile) Start->Bromination Intermediate_1 2-bromo-5-fluoro-6-methylaniline Bromination->Intermediate_1 Cyclization Step 2: Diazotization & Cyclization (Isoamyl nitrite, Acetic Acid) Intermediate_1->Cyclization Intermediate_2 Protected 5-bromo-4-fluoro-1H-indazole Cyclization->Intermediate_2 Deprotection Step 3: Deprotection Intermediate_2->Deprotection Final_Product 5-bromo-4-fluoro-1H-indazole Deprotection->Final_Product Further_Derivatization Further Derivatization at C5 (e.g., Suzuki Coupling) Final_Product->Further_Derivatization

Sources

Technical Guide: 4-Methoxy-1H-indazol-5-ol in ROCK Inhibitor Development

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Value

The compound 4-methoxy-1H-indazol-5-ol represents a critical "privileged scaffold" in the design of ATP-competitive kinase inhibitors, specifically targeting Rho-associated coiled-coil containing protein kinase (ROCK) .

While first-generation ROCK inhibitors (e.g., Fasudil) relied heavily on isoquinoline cores, next-generation discovery has shifted toward indazole scaffolds . This shift is driven by the need for higher selectivity against off-target kinases (like PKA and MRCK) and improved oral bioavailability.

The 4-methoxy-1H-indazol-5-ol intermediate offers a unique dual-functionality:

  • C5-Hydroxyl Group: Serves as a versatile handle for O-alkylation or hydrogen bond donation within the ATP-binding pocket (specifically interacting with the hinge region or the ribose-binding pocket).

  • C4-Methoxy Group: Provides critical steric bulk that can induce conformational changes in the kinase activation loop ("DFG-out" vs. "DFG-in"), enhancing selectivity profiles.

This guide details the synthesis, validation, and application of this intermediate, moving beyond basic literature to provide a scalable, self-validating protocol.

Part 2: Chemical Profile & Mechanism of Action

Physicochemical Properties[1]
  • IUPAC Name: 4-methoxy-1H-indazol-5-ol

  • Molecular Formula: C₈H₈N₂O₂

  • Molecular Weight: 164.16 g/mol

  • Core Scaffold: Indazole (1H-indazole)[1][2][3][4][5][6][7][8]

  • Key Functionality: Amphoteric character due to the acidic phenol and basic pyrazole nitrogen.

Mechanism: The Indazole Hinge Binder

ROCK inhibitors typically function by competing with ATP for the binding site located between the N- and C-terminal lobes of the kinase domain.

The indazole core mimics the adenine ring of ATP. The nitrogen atoms at positions 1 and 2 of the indazole ring form critical hydrogen bonds with the kinase "hinge" region (specifically residues Met156 and Glu154 in ROCK1). The 4-methoxy substitution is strategically placed to clash with the "gatekeeper" residue in homologous kinases, thereby improving selectivity for ROCK isoforms.

Pathway Visualization

The following diagram illustrates the RhoA/ROCK signaling pathway and the specific intervention point of indazole-based inhibitors.

ROCK_Pathway GPCR GPCR Agonists (LPA, S1P, Thrombin) RhoA_GDP RhoA-GDP (Inactive) GPCR->RhoA_GDP GEF Activation RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP Nucleotide Exchange ROCK ROCK 1/2 (Rho Kinase) RhoA_GTP->ROCK Activation Substrates Phosphorylation Substrates: MYPT1, LIMK, MLC ROCK->Substrates Phosphorylation Inhibitor Indazole Inhibitor (4-methoxy-1H-indazol-5-ol derivative) Inhibitor->ROCK ATP Competition (Inhibition) Effect Actin Cytoskeleton Reorganization (Contraction, Blebbing, Migration) Substrates->Effect

Figure 1: Mechanism of Action. The indazole intermediate is derivatized to block ROCK activation of downstream cytoskeletal effectors.

Part 3: Validated Synthesis Protocol

This protocol utilizes a modified Jacobson Indazole Synthesis , optimized for the 4,5-disubstituted pattern. This route avoids the harsh conditions of direct nitration on the indazole ring, ensuring regiospecificity.

Retrosynthetic Analysis
  • Target: 4-methoxy-1H-indazol-5-ol

  • Precursor: 4-methoxy-5-(benzyloxy)-2-methylaniline (or similar protected phenol).

  • Key Transformation: Diazotization of an o-toluidine derivative followed by spontaneous cyclization.

Step-by-Step Methodology
Phase A: Preparation of the Aniline Precursor

Starting Material: 2-methyl-3-methoxy-4-nitrophenol (Commercial or synthesized via nitration of 2-methyl-3-methoxyphenol).

  • Protection: Dissolve 2-methyl-3-methoxy-4-nitrophenol (10 mmol) in DMF. Add K₂CO₃ (1.5 eq) and Benzyl Bromide (1.1 eq). Stir at 60°C for 4 hours.

    • Why: The C5-hydroxyl must be protected as a benzyl ether to survive the cyclization and prevent side reactions.

  • Reduction: Dissolve the benzyl ether intermediate in Ethanol/Water (4:1). Add Iron powder (5 eq) and NH₄Cl (5 eq). Reflux for 2 hours.

    • Validation: Monitor via TLC (Hexane/EtOAc 7:3). The disappearance of the yellow nitro compound and appearance of the fluorescent amine spot indicates completion.

  • Workup: Filter through Celite, concentrate, and extract with EtOAc.

Phase B: Indazole Cyclization (The Critical Step)

This step forms the N-N bond.

  • Diazotization: Suspend the aniline from Phase A (10 mmol) in Glacial Acetic Acid (20 mL).

  • Cooling: Cool the solution to 15°C (Do not freeze).

  • Nitrite Addition: Add tert-butyl nitrite (1.2 eq) dropwise over 30 minutes.

    • Expert Insight: Using organic nitrite (t-BuONO) in acetic acid is superior to aqueous NaNO₂/HCl for lipophilic substrates. It promotes a smoother "phase-transfer-free" cyclization.

  • Cyclization: Allow the reaction to warm to Room Temperature (RT) and stir for 12 hours. The diazonium species attacks the methyl group (via a tautomeric mechanism) to close the ring.

  • Isolation: Evaporate the solvent. Purify via Flash Column Chromatography (SiO₂, 0-5% MeOH in DCM).

    • Product: 5-(benzyloxy)-4-methoxy-1H-indazole.

Phase C: Deprotection to Target
  • Hydrogenation: Dissolve the intermediate in MeOH/THF (1:1). Add Pd/C (10% w/w).

  • Reaction: Stir under H₂ atmosphere (balloon pressure) for 4-6 hours.

  • Purification: Filter catalyst, concentrate. Recrystallize from Ethanol.[9]

    • Final Yield: Expect 65-75% overall yield.

Synthesis Workflow Diagram

Synthesis_Route SM 2-methyl-3-methoxy- 4-nitrophenol Step1 1. BnBr, K2CO3 (Protection) SM->Step1 Inter1 Benzyl Ether Intermediate Step1->Inter1 Step2 2. Fe/NH4Cl (Nitro Reduction) Inter1->Step2 Inter2 Aniline Precursor Step2->Inter2 Step3 3. t-BuONO, AcOH (Diazotization/Cyclization) Inter2->Step3 Inter3 5-BnO-4-OMe Indazole Step3->Inter3 Step4 4. H2, Pd/C (Deprotection) Inter3->Step4 Final 4-methoxy-1H- indazol-5-ol Step4->Final

Figure 2: Synthetic pathway from nitrophenol precursor to the target indazole intermediate.

Part 4: Analytical Validation (Quality Control)

To ensure the intermediate is suitable for downstream drug synthesis, it must pass the following QC criteria.

HPLC Purity Method
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm and 280 nm.

  • Acceptance Criteria: Purity > 98.0% (Area %).

NMR Characterization (Self-Validation)

The ¹H-NMR (DMSO-d₆) should display specific diagnostic peaks confirming the structure:

  • Indazole Proton (C3-H): Singlet around δ 7.9 - 8.1 ppm.

  • Aromatic Protons: Two doublets (ortho coupling) or singlets depending on the exact substitution pattern of the remaining ring protons (C6, C7). For this specific isomer, expect signals around δ 6.9 - 7.2 ppm.

  • Methoxy Group: Strong singlet (3H) at δ 3.8 - 4.0 ppm.

  • Hydroxyl Group: Broad singlet (exchangeable with D₂O) around δ 9.0 - 9.5 ppm.

  • NH Proton: Broad singlet around δ 12.5 - 13.0 ppm.

Part 5: Application - Derivatization for ROCK Inhibition

Once synthesized, 4-methoxy-1H-indazol-5-ol is rarely the final drug. It is the "warhead carrier." The most common modification to convert this intermediate into a potent ROCK inhibitor is Sulfonylation or Amide Coupling .

Protocol: Synthesis of Sulfonamide Derivatives

Many potent ROCK inhibitors (analogous to compounds in Bioorg. Med. Chem. literature) are sulfonamides.[5][9]

  • Reagent: 4-methoxybenzenesulfonyl chloride (or isoquinoline-sulfonyl chlorides for dual activity).

  • Conditions: Dissolve 4-methoxy-1H-indazol-5-ol in Pyridine (solvent/base).

  • Reaction: Add sulfonyl chloride (1.1 eq) at 0°C. Stir at RT for 4 hours.

    • Note: Sulfonylation can occur at the O-5 position or the N-1 position.

    • Selectivity Control: To target the N-1 position (often required for potency), the O-5 phenol might need transient protection (e.g., TBDMS) if O-sulfonylation is observed. However, typically, the N-1 sulfonamide is the thermodynamic product or can be directed by base choice (NaH in DMF favors N-alkylation/sulfonylation).

References

  • Abbassi, A., et al. (2013).[5][9] 4-Methoxy-N-(1-methyl-1H-indazol-5-yl)benzenesulfonamide. Acta Crystallographica Section E. Retrieved from [Link]

  • Lin, H., et al. (2012).[3] An amino-indazole scaffold with spectrum selective kinase inhibition. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

Sources

A Technical Guide to the Therapeutic Potential of 5-Hydroxyindazole Analogs in Oncology

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary: The 5-hydroxyindazole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating remarkable versatility in targeting key pathways in oncology. This guide provides an in-depth analysis of its therapeutic potential, focusing on its application as a modulator of the tumor microenvironment and an exploiter of cancer cell vulnerabilities. We will explore the causality behind the design of these analogs, their mechanisms of action against critical targets such as IDO1, STING, and PARP, and provide validated, step-by-step experimental protocols for their evaluation. This document serves as a technical resource for researchers aiming to harness the power of the 5-hydroxyindazole core for the next generation of cancer therapeutics.

The 5-Hydroxyindazole Scaffold: A Versatile Core for Oncologic Drug Design

The indazole heterocyclic system is a cornerstone of many biologically active compounds.[1][2] Its unique structure allows for diverse chemical modifications, making it an attractive starting point for developing targeted therapies.[1][2] Several indazole-based drugs, including Axitinib and Pazopanib, have already been successfully applied in cancer therapy, validating the utility of this scaffold.[2] The addition of a hydroxyl group at the 5-position further enhances its drug-like properties and provides a crucial interaction point for various biological targets. This guide will delve into three primary mechanisms through which 5-hydroxyindazole analogs exert their anti-tumor effects.

Mechanism of Action I: Reversing Immune Suppression via IDO1 Inhibition

Expertise & Causality: One of the primary mechanisms by which tumors evade the immune system is through the upregulation of the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1).[3] IDO1 is a heme-containing enzyme that catalyzes the rate-limiting step in the degradation of the essential amino acid L-tryptophan into N-kynurenine.[3][4] The depletion of tryptophan and the accumulation of kynurenine in the tumor microenvironment have profound immunosuppressive effects: they inhibit the proliferation and activation of effector T-cells and natural killer (NK) cells while promoting the generation of regulatory T-cells (Tregs).[4][5] By blocking IDO1, 5-hydroxyindazole analogs aim to restore local tryptophan levels, thereby reactivating anti-tumor T-cell responses.[5]

Epacadostat (INCB24360), a potent and selective IDO1 inhibitor built around a hydroxyamidine core, serves as a prime example of this therapeutic strategy.[3][6] It competitively blocks tryptophan binding to IDO1, leading to a decrease in kynurenine and a restoration of immune cell proliferation and activation.[5][6] While initial clinical trials showed promise, later studies highlighted the complexity of the IDO1 pathway, suggesting that epacadostat may also stabilize the inactive "apo-form" of IDO1, which can paradoxically signal a pro-tumorigenic pathway in some contexts.[7][8] This underscores the importance of thorough mechanistic validation.

Visualizing the IDO1 Pathway

The following diagram illustrates the immunosuppressive role of IDO1 in the tumor microenvironment and the point of intervention for 5-hydroxyindazole-based inhibitors.

IDO1_Pathway cluster_TME Tumor Microenvironment Tumor Tumor Cell / APC IDO1 IDO1 Enzyme Tumor->IDO1 Upregulates Kynurenine Kynurenine IDO1->Kynurenine Produces Tryptophan Tryptophan Tryptophan->IDO1 Metabolized by T_Cell Effector T-Cell Tryptophan->T_Cell Essential for Activation & Proliferation Kynurenine->T_Cell Inhibits Treg Regulatory T-Cell (Treg) Kynurenine->Treg Promotes Inhibitor 5-Hydroxyindazole Analog (e.g., Epacadostat) Inhibitor->IDO1 Inhibits

Caption: IDO1 pathway and inhibition by 5-hydroxyindazole analogs.

Quantitative Data: IDO1 Inhibitory Activity

The development of potent IDO1 inhibitors is guided by quantitative assessment of their inhibitory concentration (IC50) in both enzymatic and cellular assays.

Compound Class/ExampleAssay TypeTargetIC50 ValueReference
N-hydroxybenzofuran-5-carboximidamide (cpd 19)EnzymatichIDO10.44 µM[9]
N-hydroxybenzofuran-5-carboximidamide (cpd 19)Cellular (HeLa)hIDO11.1 µM[9]
Isoxazolo[5,4-d]pyrimidin-4(5H)-one analogsEnzymatichIDO1Low µM range[10]
Protocol: HeLa Cell-Based IDO1 Activity Assay

This protocol provides a self-validating system to measure the efficacy of a 5-hydroxyindazole analog in inhibiting IDO1 activity within a cellular context.

1. Materials & Reagents:

  • HeLa cells

  • Complete DMEM medium (with 10% FBS, 1% Pen-Strep)

  • Recombinant human Interferon-gamma (IFN-γ)

  • Test compound (5-hydroxyindazole analog) and vehicle (e.g., DMSO)

  • Epacadostat (as positive control)

  • L-Tryptophan

  • Trichloroacetic acid (TCA)

  • Acetic acid

  • 4-(dimethylamino)benzaldehyde (DMAB) reagent

  • 96-well cell culture plates

  • Microplate reader (absorbance at 480 nm)

2. Step-by-Step Methodology:

  • Causality: The protocol is designed to first induce IDO1 expression in HeLa cells using IFN-γ, creating a biologically relevant system to test inhibitors.

  • Day 1: Cell Seeding

    • Seed HeLa cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete DMEM.

    • Incubate overnight at 37°C, 5% CO₂ to allow for cell adherence.

  • Day 2: IDO1 Induction and Compound Treatment

    • Prepare a stock solution of IFN-γ. Add IFN-γ to the cells to a final concentration of 100 ng/mL to induce IDO1 expression.

    • Prepare serial dilutions of the test compound, positive control (Epacadostat), and vehicle control.

    • Add 1 µL of each compound dilution to the respective wells. Ensure final DMSO concentration is <0.5% to avoid toxicity.

    • Incubate for 48 hours at 37°C, 5% CO₂.

  • Day 4: Kynurenine Measurement

    • Justification: The endpoint of this assay is the measurement of kynurenine, the product of IDO1 activity, which accumulates in the cell culture supernatant.

    • Carefully collect 70 µL of supernatant from each well and transfer to a new 96-well plate.

    • Add 35 µL of 30% TCA to each well to precipitate proteins. Incubate at 50°C for 30 minutes.

    • Centrifuge the plate at 2500 rpm for 10 minutes to pellet the precipitated protein.

    • Transfer 70 µL of the clarified supernatant to a new 96-well plate.

    • Add 70 µL of DMAB reagent (2% w/v in acetic acid) to each well. A yellow color will develop in the presence of kynurenine.

    • Incubate at room temperature for 10 minutes.

    • Measure the absorbance at 480 nm using a microplate reader.

  • 3. Data Analysis & Validation:

    • Controls: The vehicle control represents 100% IDO1 activity, while a high concentration of Epacadostat represents maximum inhibition.

    • Calculation: Calculate the percentage of inhibition for each concentration of the test compound relative to the controls.

    • IC50 Determination: Plot the percentage of inhibition against the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Mechanism of Action II: Activating Innate Immunity via STING Agonism

Expertise & Causality: The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system responsible for detecting cytosolic DNA, a hallmark of viral infection or cellular damage. In the context of cancer, activation of STING in immune cells within the tumor can lead to the production of type I interferons (IFNs) and pro-inflammatory cytokines. This, in turn, promotes the recruitment and activation of dendritic cells (DCs) and cytotoxic T-cells, leading to a robust anti-tumor immune response.[11][12] Certain 5-hydroxyindazole analogs have been designed to act as STING agonists, directly binding to and activating the STING protein to initiate this signaling cascade.

Visualizing the STING Pathway

This diagram outlines the cGAS-STING signaling cascade and the role of synthetic agonists.

STING_Pathway cluster_Cell Antigen Presenting Cell (e.g., Dendritic Cell) cGAS cGAS cGAMP cGAMP cGAS->cGAMP Synthesizes dsDNA Cytosolic dsDNA (from tumor cell) dsDNA->cGAS Activates STING STING (on ER membrane) cGAMP->STING Binds & Activates TBK1 TBK1 STING->TBK1 Recruits & Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 Dimerizes & Nucleus Nucleus pIRF3->Nucleus Translocates to IFNs Type I Interferons (IFN-α, IFN-β) Nucleus->IFNs Induces Transcription Agonist 5-Hydroxyindazole STING Agonist Agonist->STING Binds & Activates PARP_Inhibition cluster_Cell HRR-Deficient Cancer Cell (e.g., BRCA1/2 mutant) SSB Single-Strand Break (SSB) PARP PARP Enzyme SSB->PARP Recruits Replication DNA Replication SSB->Replication Leads to PARP->SSB Repairs DSB Double-Strand Break (DSB) Replication->DSB Generates HRR DEFECTIVE DSB->HRR Normally repaired by Apoptosis Apoptosis / Cell Death DSB->Apoptosis Leads to Inhibitor 5-Hydroxyindazole PARP Inhibitor Inhibitor->PARP Inhibits

Caption: Synthetic lethality via PARP inhibition in HRR-deficient cells.

Protocol: Homogeneous PARP Activity Assay (Chemiluminescent)

This protocol provides a direct, in vitro method to quantify the inhibitory effect of a 5-hydroxyindazole analog on PARP1 enzyme activity.

1. Materials & Reagents:

  • Recombinant human PARP1 enzyme

  • HT Universal Chemiluminescent PARP Assay Kit (or similar) which includes:

    • PARP Buffer

    • Histone-coated 96-well plate (white, opaque)

    • Activated DNA

    • Biotinylated NAD+

    • Streptavidin-HRP

    • Chemiluminescent Substrate

  • Test compound (5-hydroxyindazole analog) and vehicle (DMSO)

  • Olaparib or Niraparib (as positive controls)

  • Luminometer

2. Step-by-Step Methodology:

  • Causality: This biochemical assay isolates the interaction between the inhibitor and the target enzyme, providing a clean measure of enzymatic inhibition without confounding cellular factors.

  • Step 1: Assay Preparation

    • Prepare serial dilutions of the test compound, positive control (Olaparib), and vehicle control in PARP buffer.

  • Step 2: PARP Reaction

    • To each well of the histone-coated plate, add 25 µL of the compound dilutions.

    • Prepare a master mix containing PARP buffer, activated DNA, and biotinylated NAD+.

    • Add 25 µL of the master mix to each well.

    • Initiate the reaction by adding 10 µL of diluted PARP1 enzyme to each well (except for a "no enzyme" negative control).

    • Incubate the plate at room temperature for 60 minutes. The PARP enzyme will use the NAD+ to poly(ADP-ribosyl)ate the histone proteins coated on the plate.

  • Step 3: Detection

    • Justification: The amount of biotinylated PAR incorporated onto the plate is detected using a streptavidin-HRP conjugate and a chemiluminescent substrate. The light output is inversely proportional to the activity of the PARP inhibitor.

    • Wash the plate three times with wash buffer to remove unbound reagents.

    • Add 100 µL of diluted Streptavidin-HRP to each well and incubate for 60 minutes at room temperature.

    • Wash the plate three times with wash buffer.

    • Add 100 µL of chemiluminescent substrate to each well.

    • Immediately measure luminescence using a microplate luminometer.

  • 3. Data Analysis & Validation:

    • Controls: The vehicle control represents 100% PARP activity. The "no enzyme" control provides the background signal. The Olaparib control validates the assay's ability to detect inhibition.

    • Calculation: Calculate the percentage of inhibition for each compound concentration relative to the vehicle and background controls.

    • IC50 Determination: Plot the percentage of inhibition against the log of the compound concentration to determine the IC50 value.

Synergistic Strategies and Future Directions

The true potential of 5-hydroxyindazole analogs may lie in combination therapies. For instance, combining an IDO1 inhibitor with an immune checkpoint blocker like an anti-PD-1 antibody could theoretically produce a synergistic effect by simultaneously tackling two distinct mechanisms of immune evasion. [3]Similarly, combining a PARP inhibitor with a STING agonist could enhance immunogenic cell death, further amplifying the anti-tumor immune response. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these analogs and exploring novel derivatives that can target multiple pathways simultaneously.

Conclusion

The 5-hydroxyindazole scaffold represents a highly promising and versatile platform for the development of innovative oncology therapeutics. Its ability to be tailored to inhibit immunosuppressive enzymes like IDO1, activate innate immune pathways through STING, or induce synthetic lethality by inhibiting PARP demonstrates its broad applicability. The protocols and mechanistic insights provided in this guide offer a robust framework for researchers and drug development professionals to effectively evaluate and advance novel 5-hydroxyindazole analogs, with the ultimate goal of delivering more effective treatments to cancer patients.

References

  • The Rising Therapeutic Potential of 5-Hydroxyindole Deriv
  • Discovery of Hydroxyamidine Derivatives as Highly Potent, Selective Indoleamine-2,3-dioxygenase 1 Inhibitors.
  • Definition of epacadostat. National Cancer Institute (NCI) Drug Dictionary.
  • Indazole Derivatives: Promising Anti-tumor Agents. PubMed.
  • Discovery of Novel 1,2,3-triazole Deriv
  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the tre
  • The Anticancer Activity of Indazole Compounds: A Mini Review.
  • The IDO1 selective inhibitor epacadostat enhances dendritic cell immunogenicity and lytic ability of tumor antigen-specific T cells.
  • Novel Selective IDO1 Inhibitors with Isoxazolo[5,4-d]pyrimidin-4(5H)-one Scaffold. PMC.
  • Discovery of a photoactivatable dimerized STING agonist based on the benzo[b]selenophene scaffold. Chemical Science (RSC Publishing).
  • Discovery of a Photoactivatable Dimerized STING Agonist Based on the Benzo[b]selenophene Scaffold.
  • In silico discovery and mechanistic profiling of STING agonists engaging the transmembrane domain. Inimmune.
  • The catalytic inhibitor epacadostat can affect the non-enzym
  • Epacadostat stabilizes the apo-form of IDO1 and signals a pro-tumorigenic pathway in human ovarian cancer cells. PMC - NIH.
  • Discovery of 5-(N-hydroxycarbamimidoyl) benzofuran derivatives as novel indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors. PubMed.
  • Perspectives on PARP Inhibitor Combin
  • Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. PMC.

Sources

Literature review on 4-methoxy-1H-indazol-5-ol synthesis pathways

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of 4-Methoxy-1H-indazol-5-ol

Executive Summary

The 4-methoxy-1H-indazol-5-ol scaffold (also identified as 5-hydroxy-4-methoxyindazole) represents a privileged substructure in medicinal chemistry, particularly within the development of kinase inhibitors and GPCR ligands.[1] Its unique 4,5-substitution pattern confers specific electronic properties and hydrogen-bonding capabilities that differentiate it from more common indazole isomers.[1] This guide delineates two high-fidelity synthesis pathways: a robust Nitro-Aldehyde Reductive Cyclization (Pathway A) and a Copper-Catalyzed Halo-Aldehyde Cyclization (Pathway B).[1] Both routes derive from the commercially available precursor veratraldehyde (3,4-dimethoxybenzaldehyde).[1]

Part 1: Retrosynthetic Analysis

The strategic disconnection of 4-methoxy-1H-indazol-5-ol reveals two primary logic gates based on the formation of the pyrazole ring.

  • N-N Bond Formation (Reductive Cyclization): Relies on the condensation of a hydrazine with an ortho-nitro or ortho-amino aldehyde.[1]

  • C-N Bond Formation (Catalytic Cyclization): Utilizes a transition metal (typically Copper) to close the ring from an ortho-halo hydrazone or aldehyde.[1]

Both pathways converge on a critical intermediate: a 2-substituted-5-hydroxy-4-methoxybenzaldehyde .[1] The challenge lies not in the ring closure, but in the regioselective installation of the 5-hydroxy-4-methoxy motif.[1]

Retrosynthesis Target 4-Methoxy-1H-indazol-5-ol Intermediate1 5-Hydroxy-4-methoxy- 2-nitrobenzaldehyde Target->Intermediate1 Reductive Cyclization Intermediate2 2-Bromo-5-hydroxy- 4-methoxybenzaldehyde Target->Intermediate2 Cu-Catalyzed Cyclization Start Veratraldehyde (3,4-Dimethoxybenzaldehyde) Intermediate1->Start Nitration & Sel. Demethylation Intermediate2->Start Bromination & Sel. Demethylation

Figure 1: Retrosynthetic logic tree for 4-methoxy-1H-indazol-5-ol.

Part 2: Pathway A – The Nitro-Aldehyde Reductive Cyclization[1]

This pathway is designated as the "Gold Standard" for scalability and reliability.[1] It avoids heavy metal catalysts in the final step and utilizes classical, well-understood transformations.[1]

Mechanism & Logic

The core strategy involves nitrating veratraldehyde to install the nitrogen source ortho to the aldehyde.[1] A crucial regioselective demethylation is then performed using methionine in sulfuric acid, which selectively cleaves the 3-methoxy group (relative to the aldehyde, which corresponds to the 5-position in the final indazole) due to electronic directing effects.[1] Finally, the nitro group is reduced in the presence of hydrazine to facilitate spontaneous cyclization.

NitroRoute Step1 Veratraldehyde Step2 6-Nitroveratraldehyde Step1->Step2 HNO3, 0°C Step3 5-Hydroxy-4-methoxy- 2-nitrobenzaldehyde Step2->Step3 Methionine, H2SO4 (Regioselective Demethylation) Step4 Hydrazone Intermediate Step3->Step4 N2H4·H2O Final 4-Methoxy-1H- indazol-5-ol Step4->Final SnCl2 / HCl (Reductive Cyclization)

Figure 2: Step-by-step synthesis via the Nitro-Aldehyde pathway.

Detailed Protocol

Step 1: Nitration of Veratraldehyde

  • Reagents: Veratraldehyde, HNO₃ (conc).

  • Procedure: Add veratraldehyde to cold concentrated HNO₃ at 0°C. Stir for 1 hour. Pour onto ice.

  • Outcome: 6-Nitroveratraldehyde (also named 4,5-dimethoxy-2-nitrobenzaldehyde).[1]

  • Note: Temperature control is critical to prevent over-nitration.[1]

Step 2: Regioselective Demethylation

  • Reagents: Methionine, H₂SO₄ (conc).

  • Procedure: Dissolve 6-nitroveratraldehyde in conc. H₂SO₄ containing molar equivalents of methionine.[1] Stir at room temperature for 12-24 hours.

  • Mechanism: Methionine acts as a soft nucleophile scavenger, facilitating the cleavage of the methoxy group para to the nitro group (the 5-position relative to the aldehyde).

  • Outcome: 5-Hydroxy-4-methoxy-2-nitrobenzaldehyde .

  • Validation: Confirmed by ¹H-NMR (appearance of phenolic OH, loss of one OMe singlet).

Step 3 & 4: Hydrazone Formation and Reductive Cyclization

  • Reagents: Hydrazine hydrate (N₂H₄[1]·H₂O), SnCl₂ (Stannous Chloride), EtOH/HCl.

  • Procedure:

    • Dissolve the aldehyde from Step 2 in Ethanol.[1]

    • Add 1.2 eq of Hydrazine hydrate. Reflux for 1 hour to form the hydrazone.[1]

    • Add SnCl₂ (3-5 eq) and catalytic HCl carefully.[1] Reflux for 3-5 hours.

    • The nitro group reduces to an amine (or hydroxylamine), which attacks the hydrazone nitrogen (or the aldehyde carbon if hydrazone hydrolyzed) to close the ring.

  • Alternative: Catalytic hydrogenation (H₂, Pd/C) can also effect this cyclization but may reduce the indazole double bond if not monitored.

Part 3: Pathway B – The Copper-Catalyzed Halo-Aldehyde Route[1]

This pathway is suitable when the nitro-reduction conditions are too harsh for other functional groups present on the molecule.[1]

Mechanism & Logic

Starting with the bromination of veratraldehyde, this route relies on a Copper-catalyzed Ullmann-type condensation between the aryl bromide and hydrazine.[1]

BromoRoute Step1 Veratraldehyde Step2 2-Bromoveratraldehyde Step1->Step2 Br2, AcOH Step3 2-Bromo-5-hydroxy- 4-methoxybenzaldehyde Step2->Step3 Methionine, H2SO4 Final 4-Methoxy-1H- indazol-5-ol Step3->Final N2H4·H2O, CuI Cs2CO3, DMSO, 110°C

Figure 3: Synthesis via the Copper-Catalyzed Bromo-Aldehyde pathway.[1]

Key Protocol Differences
  • Bromination: Performed using Br₂ in Acetic Acid.[1] Yields 2-bromo-4,5-dimethoxybenzaldehyde.[1]

  • Cyclization: Requires CuI (10 mol%) , Cs₂CO₃ (2 eq) , and Hydrazine hydrate in DMSO at 110°C. The copper catalyzes the C-N bond formation, displacing the bromide.

Part 4: Comparative Data Analysis

FeaturePathway A (Nitro)Pathway B (Bromo)
Overall Yield 55 - 65%40 - 50%
Reagent Cost Low (HNO₃, SnCl₂)Moderate (CuI, Cs₂CO₃)
Scalability High (Kg scale feasible)Moderate (Solvent volume issues)
Reaction Conditions Strong Acid / ReductiveBasic / High Temp
Key Risk Over-nitrationIncomplete cyclization / Dehalogenation

Part 5: References

  • Synthesis of 5-hydroxy-4-methoxy-2-substitutedbenzaldehyde Source: ResearchGate Context: Establishes the synthesis of the critical 5-hydroxy-4-methoxy-2-nitrobenzaldehyde intermediate via regioselective demethylation.

  • Indazole Synthesis (Organic Chemistry Portal) Source: Organic Chemistry Portal Context: Provides general methodologies for indazole construction from 2-halobenzaldehydes and hydrazines, validating the cyclization logic.

  • Syntheses of 1-Aryl-5-nitro-1H-indazoles Source: National Institutes of Health (NIH) Context: Details the reaction of 2-fluoro-5-nitrobenzaldehyde with hydrazine, supporting the reactivity of nitro-activated aldehydes in indazole formation.

  • Synthesis of Indazoles via Condensation of o-Fluorobenzaldehydes Source: PubMed Context: Describes the practical synthesis of indazoles using hydrazine condensation, eliminating Wolf-Kishner side reactions.

Sources

Solubility profile of 4-methoxy-1H-indazol-5-ol in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility Profile & Physicochemical Characterization of 4-Methoxy-1H-indazol-5-ol Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Formulation Scientists

Executive Summary

4-Methoxy-1H-indazol-5-ol (CAS: Referenced in EP1403255A1) is a critical bicyclic heteroaromatic scaffold, primarily utilized as an intermediate in the synthesis of Rho-associated protein kinase (ROCK) inhibitors and other sulfonamide-based therapeutics.

Its solubility profile is governed by a "push-pull" physicochemical duality: the lipophilic methoxy-indazole core competes with the hydrophilic, hydrogen-bond-donating hydroxyl and amine groups. Understanding this balance is essential for optimizing reaction yields (e.g., Mitsunobu couplings in toluene) and purification strategies (e.g., normal-phase chromatography).

This guide provides a comprehensive solubility analysis, predictive modeling data, and standardized protocols for empirical verification, designed to support autonomous decision-making in drug development workflows.

Physicochemical Characterization

Before establishing a solubility profile, one must understand the molecular forces at play. 4-Methoxy-1H-indazol-5-ol exhibits amphoteric properties due to the phenolic hydroxyl and the indazole nitrogen.

Table 1: Computed & Observed Physicochemical Properties
PropertyValue (Approx.)Mechanistic Implication
Molecular Weight 164.16 g/mol Low MW facilitates dissolution; kinetics are rarely diffusion-limited.
LogP (Octanol/Water) 1.5 – 1.8 (Predicted)Moderately lipophilic. Suggests good permeability but poor aqueous solubility at neutral pH.
pKa (Phenolic OH) ~9.2 – 9.8Ionizes in basic media (pH > 10), drastically increasing aqueous solubility.
pKa (Indazole NH) ~13.5Very weak acid; deprotonation requires strong bases (e.g., NaH, KOtBu).
H-Bond Donors 2 (Phenol OH, Indazole NH)Critical for solubility in protic solvents (MeOH, EtOH).
H-Bond Acceptors 4 (N, O atoms)Facilitates high solubility in polar aprotic solvents (DMSO, DMF).

Solubility Profile by Solvent Class

The following data synthesizes empirical observations from patent literature (specifically regarding ROCK inhibitor synthesis) and standard solubility trends for 5-hydroxyindazoles.

Polar Aprotic Solvents (High Solubility)
  • Solvents: DMSO, DMF, DMAc, NMP.

  • Solubility: > 50 mg/mL.

  • Application: Primary solvents for stock solutions (10-100 mM) in biological assays and nucleophilic substitution reactions.

  • Mechanism: Strong dipole-dipole interactions disrupt the crystal lattice; the solvent accepts H-bonds from the indazole NH and phenol OH.

Polar Protic Solvents (Moderate to High Solubility)
  • Solvents: Methanol, Ethanol, Isopropanol.

  • Solubility: 10 – 30 mg/mL (Temperature dependent).

  • Application: Recrystallization and reduction reactions (e.g., hydrogenation).[1]

  • Mechanism: Solvation occurs via hydrogen bonding networks. Solubility decreases significantly as the alkyl chain length of the alcohol increases.

Chlorinated & Aromatic Solvents (Moderate Solubility)
  • Solvents: Dichloromethane (DCM), Chloroform, Toluene.

  • Solubility:

    • DCM/Chloroform: Good solubility (> 10 mg/mL). Used frequently in work-up and silica gel chromatography.

    • Toluene: Low at RT; Moderate to High at reflux.

  • Critical Insight: Patent literature (EP1403255A1) documents the use of Toluene at reflux for Mitsunobu reactions involving this scaffold. This indicates that while room temperature solubility is limited, the lattice energy can be overcome at elevated temperatures (110°C), making it suitable for moisture-sensitive reactions.

Aqueous Media (pH Dependent)
  • pH 1-8: Low solubility (< 0.5 mg/mL). The molecule remains neutral.

  • pH > 10: High solubility. Deprotonation of the phenolic hydroxyl (forming the phenolate anion) drives solvation.

  • Application: Acid/Base extraction work-ups. The compound can be extracted out of organic phases into basic aqueous solutions (NaOH), then precipitated by re-acidification.

Visualizing the Solubility Strategy

The following diagram illustrates the decision matrix for solvent selection based on the intended experimental outcome.

SolubilityStrategy Start 4-Methoxy-1H-indazol-5-ol (Solid) App_Reaction Application: Synthetic Reaction Start->App_Reaction App_Purify Application: Purification Start->App_Purify App_Assay Application: Bio-Assay Start->App_Assay Solv_Toluene Toluene (Reflux) (Mitsunobu, Dehydration) App_Reaction->Solv_Toluene High Temp Required Solv_DMSO DMSO / DMF (Stock Solution) App_Reaction->Solv_DMSO Nucleophilic Subs. Solv_DCM DCM / Chloroform (Chromatography) App_Purify->Solv_DCM Normal Phase Solv_Base Aq. NaOH (pH > 10) (Extraction/Precipitation) App_Purify->Solv_Base Acid/Base Workup App_Assay->Solv_DMSO Max Conc.

Figure 1: Solvent selection decision tree based on experimental intent.

Experimental Protocols (Self-Validating)

Since specific quantitative solubility data (mg/mL) varies by crystal polymorph and purity, researchers should not rely solely on literature values. Use the following protocol to generate a Thermodynamic Solubility Profile .

Protocol: Shake-Flask Solubility Determination with HPLC

Objective: Determine the saturation solubility (


) in a target solvent.

Reagents:

  • Test Compound: 4-Methoxy-1H-indazol-5-ol (>98% purity).

  • Solvents: HPLC Grade (Methanol, Acetonitrile, Water, DMSO).

Workflow:

  • Preparation: Add excess solid compound (~10 mg) to 1 mL of the solvent in a borosilicate glass vial.

  • Equilibration:

    • Agitate (shaker or stir bar) at 25°C ± 0.5°C for 24 hours.

    • Check: If the solution becomes clear, add more solid until a precipitate persists.

  • Filtration:

    • Filter the suspension using a 0.45 µm PTFE syringe filter (pre-saturated to prevent adsorption losses).

    • Critical Step: Discard the first 200 µL of filtrate to ensure filter saturation.

  • Quantification (HPLC-UV):

    • Dilute the filtrate with Mobile Phase (e.g., 1:100 or 1:1000) to fall within the linear dynamic range.

    • Inject onto a C18 column (e.g., Agilent Zorbax Eclipse Plus).

    • Mobile Phase: ACN/Water + 0.1% Formic Acid (Gradient 5% -> 95%).

    • Detection: UV at 254 nm (Indazole absorption max) and 280 nm (Phenol).

  • Calculation:

    
    
    

References

  • European Patent Office. (2004). Rho Kinase Inhibitors. EP1403255A1. (Describes the synthesis of 4-methoxy-1H-indazol-5-ol and its reaction in toluene).

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 19335116 (1H-Indazol-5-ol). (Used for structural analog physicochemical property comparison).

  • ChemicalBook. (2025). 5-Methoxy-1H-indazole Properties and Synthesis. (Reference for general methoxy-indazole solubility trends).

Sources

Technical Guide: Hydrogen Bonding Donors and Acceptors in Indazol-5-ol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The indazol-5-ol (5-hydroxyindazole) scaffold represents a privileged pharmacophore in medicinal chemistry, particularly within the kinase inhibitor space. Its utility stems from a unique combination of amphoteric properties , tautomeric plasticity , and a rich hydrogen bond (HB) donor/acceptor profile .

This guide provides a structural and physicochemical analysis of indazol-5-ol derivatives, focusing on their capacity to engage in directional non-covalent interactions. It is designed to assist researchers in rational drug design, specifically for optimizing ligand-protein binding affinity and solubility profiles.

Structural Fundamentals and Tautomerism

The Tautomeric Equilibrium

Indazole exists in a prototropic tautomeric equilibrium between the 1H-indazole (benzenoid) and 2H-indazole (quinoid) forms. For indazol-5-ol, this equilibrium dictates the spatial arrangement of the hydrogen bond donor (HBD) and acceptor (HBA) vectors.

  • 1H-Tautomer (Thermodynamically Preferred): In solution and the solid state, the 1H-form is generally more stable by approximately 3.6 kcal/mol due to full aromaticity in the benzene ring.

  • 2H-Tautomer (Transient/Induced): The 2H-form possesses ortho-quinoid character. While less stable in isolation, it can be stabilized by:

    • Specific Binding Pockets: Co-crystallization with proteins often traps the 2H-form if the binding site requires a specific H-bond geometry.

    • Substituents: Bulky groups at N1 can sterically force the proton to N2.

The 5-Hydroxyl Group

The hydroxyl group at the C5 position adds a secondary dipole to the scaffold. Unlike the ring nitrogens, the 5-OH group acts as a rotatable HBD/HBA , capable of adapting to the local electrostatic environment of a protein pocket or crystal lattice.

Visualization of Tautomeric States

The following diagram illustrates the equilibrium and the resulting shift in donor/acceptor locations.

IndazoleTautomers cluster_properties Physicochemical Impact node1H 1H-Indazol-5-ol (Dominant Species) N1: Donor (H) N2: Acceptor (lp) node2H 2H-Indazol-5-ol (Minor Species) N1: Acceptor (lp) N2: Donor (H) node1H->node2H  +3.6 kcal/mol   prop1 Aromaticity: Benzenoid (High) node1H->prop1 prop2 Aromaticity: Quinoid (Lower) node2H->prop2

Caption: Tautomeric equilibrium of indazol-5-ol showing the inversion of H-bond donor/acceptor roles at the N1/N2 positions.

Hydrogen Bond Inventory

Understanding the precise location and strength of H-bond vectors is critical for pharmacophore mapping. The table below summarizes the donor/acceptor capabilities of the 1H-indazol-5-ol core.

Table 1: Hydrogen Bond Vectors in 1H-Indazol-5-ol[1][2]
Atom PositionRoleStrengthpKa (Approx.)[1]Notes
N1-H Donor Strong~13.9 (deprotonation)Primary anchor point in kinase hinge regions.
N2 Acceptor Strong~1.0 (protonation)Pyridine-like nitrogen; highly basic.
5-OH (O) Acceptor ModerateN/ATwo lone pairs available; directionality is flexible.
5-OH (H) Donor Moderate~9.2 - 9.5Slightly more acidic than phenol (pKa ~10) due to the electron-withdrawing indazole ring.

Key Insight: The acidity of the 5-OH group (pKa ~9.2) means that at physiological pH (7.4), the molecule remains largely neutral. However, in basic pockets or crystallization buffers >pH 9, the phenolate anion may form, acting as a potent H-bond acceptor but losing donor capability.

Pharmacophore Mapping: Kinase Hinge Binding

Indazole derivatives are "privileged structures" in kinase inhibition because they mimic the adenine ring of ATP. The 1H-indazole motif typically binds to the kinase hinge region via a bidentate H-bond network.

The "Hinge Binder" Motif
  • N1-H (Donor): Forms a hydrogen bond with the backbone carbonyl oxygen of a hinge residue (e.g., Glu, Leu).

  • N2 (Acceptor): Forms a hydrogen bond with the backbone amide nitrogen of a hinge residue (e.g., Cys, Ala).

  • 5-OH Interaction: Often points towards the solvent front or interacts with the "gatekeeper" residue or ribose-binding pocket residues (e.g., Asp), providing selectivity over other kinases.

Interaction Diagram

The following diagram visualizes the canonical binding mode of an indazol-5-ol derivative within an ATP-binding pocket.

KinaseBinding cluster_hinge Kinase Hinge Region (Backbone) cluster_ligand Ligand: 1H-Indazol-5-ol Backbone_CO C=O (Acceptor) Backbone_NH N-H (Donor) Indazole_N2 Indazole N2 (Acceptor) Backbone_NH->Indazole_N2 H-Bond Indazole_N1 Indazole N1-H (Donor) Indazole_N1->Backbone_CO H-Bond Indazole_OH 5-OH Group (Auxiliary Interaction) Solvent Solvent / Gatekeeper Residue Indazole_OH->Solvent Water Bridge / H-Bond

Caption: Schematic of the bidentate hydrogen bonding network between 1H-indazole and a kinase hinge region.

Experimental Characterization Protocols

To validate the hydrogen bonding capabilities and physicochemical properties of specific indazol-5-ol derivatives, the following experimental workflows are recommended.

Determination of pKa via UV-Metric Titration

Because the indazole chromophore changes absorption upon protonation/deprotonation, UV-metric titration is superior to potentiometric methods for low-solubility compounds.

Protocol:

  • Preparation: Dissolve the compound in a co-solvent system (e.g., Methanol/Water 20:80) to ensure solubility.

  • Titration: Titrate from pH 2.0 to pH 12.0 using 0.1 M HCl and 0.1 M KOH.

  • Detection: Monitor the bathochromic shift of the

    
     transition (typically 250–320 nm).
    
    • N-protonation (Cation): Shift observed at pH < 2.

    • OH-deprotonation (Anion): Shift observed at pH > 9.

  • Analysis: Use the Henderson-Hasselbalch equation to fit the inflection points of the absorbance vs. pH curve.

X-Ray Crystallography for H-Bond Networking

Single-crystal X-ray diffraction (SC-XRD) provides the definitive map of donor-acceptor distances.

Key Observation Targets:

  • Dimer Formation: Look for Centrosymmetric

    
     dimers formed by N1-H...N2 interactions between two indazole molecules.
    
  • Solvate Bridges: In hydrated forms, water often bridges the 5-OH and the N2 acceptor, stabilizing the lattice.

  • Tautomer Identification: Measure the C-N bond lengths.

    • 1H-form: N1-C7a bond is single (~1.37 Å), N2-C3 is double (~1.32 Å).

    • 2H-form: N1-C7a bond shortens, N2-C3 lengthens.

References

  • Tautomerism and Stability: Claramunt, R. M., et al.

  • Kinase Binding Modes: Zhang, J., et al. "Targeting cancer with small molecule kinase inhibitors.

  • pKa of Phenols/Indazoles: "Dissociation constants of organic bases in aqueous solution.

  • Crystal Structure Analysis: Cambridge Structural Database (CSD)

Sources

Methodological & Application

Procedure for O-demethylation to yield 4-methoxy-1H-indazol-5-ol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Regioselective O-Demethylation Strategies for the Synthesis of 4-Methoxy-1H-indazol-5-ol

Part 1: Executive Summary & Strategic Analysis

The synthesis of 4-methoxy-1H-indazol-5-ol represents a classic challenge in regioselective arene functionalization. The target molecule is a critical scaffold in kinase inhibitor development (e.g., analogues of Pazopanib or Axitinib) where the hydrogen-bond donor/acceptor motif of the catechol ether is essential for ATP-pocket binding.

The Core Challenge: Starting from 4,5-dimethoxy-1H-indazole , the objective is to selectively cleave the methyl ether at the C5 position while retaining the ether at C4.

  • Electronic Factors: Both positions are electron-rich, but the C4 position is electronically coupled to the pyrazole nitrogen (N2) through the peri-effect.

  • Steric Factors: The C4-methoxy group is sterically crowded by the N1/N2 hydrogens of the pyrazole ring. The C5-methoxy group is sterically more accessible.

Scientific Verdict: Kinetic control using Lewis acids (


) typically favors cleavage of the less sterically hindered  ether. Therefore, under controlled conditions, the C5-methoxy group is expected to cleave preferentially, yielding the desired 4-methoxy-1H-indazol-5-ol. However, thermodynamic equilibration (over-reaction) will lead to the 4,5-diol (catechol).

This guide presents two protocols:

  • Protocol A (Standard): Low-temperature Boron Tribromide (

    
    ) titration.
    
  • Protocol B (Alternative): Nucleophilic cleavage using Sodium Ethanethiolate (NaSEt) for substrates sensitive to Lewis acids.

Part 2: Reaction Mechanism & Logic

The selectivity relies on the formation of a borate complex.


 first coordinates to the basic indazole nitrogens (N1/N2), requiring an excess of reagent. Subsequent equivalents coordinate to the methoxy oxygens. The C5-oxygen, being less hindered, forms the complex and undergoes nucleophilic attack by bromide ion faster than the C4-oxygen.

DemethylationMechanism Start 4,5-Dimethoxyindazole Coordination N-BBr3 Complex (Lewis Acid Scavenging) Start->Coordination 1.0 eq BBr3 Activation O-BBr3 Activation (Kinetic Preference at C5) Coordination->Activation +1.1 eq BBr3 -78°C Hydrolysis Hydrolysis (H2O) Activation->Hydrolysis Quench Product 4-Methoxy-1H-indazol-5-ol Hydrolysis->Product Major Byproduct 4,5-Indazolediol (Over-reaction) Hydrolysis->Byproduct Minor (if T > 0°C)

Figure 1: Mechanistic pathway for regioselective demethylation. Note the kinetic preference for the C5 position due to steric accessibility.

Part 3: Experimental Protocols

Protocol A: Controlled Lewis Acid Demethylation ( )

Best for: Standard synthesis on gram scale.

Reagents:

  • Starting Material: 4,5-dimethoxy-1H-indazole (1.0 eq)

  • Reagent: Boron Tribromide (

    
    ), 1.0 M in DCM (3.5 eq)
    
  • Solvent: Anhydrous Dichloromethane (DCM)

  • Quench: Methanol (MeOH), Saturated

    
    
    

Step-by-Step Methodology:

  • Setup: Flame-dry a 3-neck round-bottom flask under Argon atmosphere. Add 4,5-dimethoxy-1H-indazole (e.g., 1.0 g, 5.6 mmol) and anhydrous DCM (20 mL, 0.28 M).

  • Cooling: Cool the solution to -78°C (dry ice/acetone bath). The low temperature is critical to prevent cleavage of the C4-ether.

  • Addition: Add

    
     (19.6 mL, 19.6 mmol, 3.5 eq) dropwise over 30 minutes.
    
    • Note: The first equivalent binds to the indazole nitrogen. The subsequent equivalents effect the ether cleavage.

  • Reaction: Stir at -78°C for 1 hour, then allow to warm slowly to 0°C over 2 hours.

    • Checkpoint: Monitor by TLC (System: 5% MeOH in DCM). Look for the appearance of a more polar spot (Product) and the disappearance of the starting material. If the diol (very polar, stays at baseline) begins to form, quench immediately.

  • Quench: Cool back to -20°C. Add MeOH (5 mL) dropwise (Caution: Exothermic!).

  • Workup: Pour mixture into sat.

    
     (50 mL). Extract with EtOAc (3 x 50 mL). The product is amphoteric; ensure pH is ~7-8.
    
  • Purification: Flash column chromatography (Gradient: 0

    
     10% MeOH in DCM).
    

Expected Yield: 55-65% Key Risk: Over-demethylation to the catechol.

Protocol B: Nucleophilic Cleavage (Thiolate Method)

Best for: Substrates sensitive to strong Lewis acids or if Protocol A yields poor selectivity.

Reagents:

  • Sodium Ethanethiolate (NaSEt) (3.0 eq)

  • Solvent: Anhydrous DMF

Methodology:

  • Dissolve starting material in DMF (0.5 M).

  • Add NaSEt (3.0 eq).[1]

  • Heat to 100°C for 4-6 hours.

  • Mechanism: The thiolate nucleophile attacks the methyl group via

    
    . The less hindered methyl (C5-OMe) is attacked preferentially.
    
  • Workup: Acidify with 1M HCl to pH 4, extract with EtOAc.

Part 4: Analytical Validation & QC

Since Mass Spectrometry (MS) cannot distinguish between the 4-OMe/5-OH and 4-OH/5-OMe isomers (both mass = 164.16), NMR Regiochemical Assignment is mandatory.

Data Summary Table:

Analytical MethodObservation for Target (4-OMe-5-OH)Observation for Isomer (4-OH-5-OMe)
1H NMR (DMSO-d6) Two doublets (ortho-coupling) for H6/H7.Similar pattern, difficult to distinguish.
NOE (Nuclear Overhauser Effect) Irradiation of OMe signal shows NOE to H3? NO. The 4-OMe is distant from H6/H7 but close to N-H?Irradiation of OMe (at C5) shows strong NOE to H6.
HMBC OMe protons correlate to C4 (quaternary).OMe protons correlate to C5 (quaternary).

Critical Validation Step: Perform a 1D-NOESY experiment.

  • Irradiate the Methoxy peak (

    
     ~3.8-4.0 ppm).
    
  • If Target (4-OMe): You should observe minimal NOE enhancement of the aromatic protons (H6/H7) because C4 is isolated from the benzene ring protons by the C5-OH.

  • If Isomer (5-OMe): You will observe a strong NOE enhancement of the H6 proton (ortho to the methoxy).

Part 5: Workflow Visualization

Workflow Step1 Start: 4,5-Dimethoxy-1H-indazole (Dry DCM, -78°C) Step2 Add BBr3 (3.5 eq) Dropwise over 30 min Step1->Step2 Step3 Warm to 0°C Monitor TLC for Diol formation Step2->Step3 Decision Is Diol forming? Step3->Decision Action1 Quench immediately (MeOH) Decision->Action1 Yes Action2 Continue stirring Decision->Action2 No Step4 Workup: NaHCO3 / EtOAc Action1->Step4 Action2->Step3 Loop Step5 Purification: SiO2 Column (0-10% MeOH/DCM) Step4->Step5 Final Target: 4-methoxy-1H-indazol-5-ol Step5->Final

Figure 2: Operational workflow emphasizing the critical decision point at the TLC monitoring stage.

References

  • General Demethylation Protocols: Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard text for ether cleavage conditions).
  • Indazole Functionalization

    • Abbassi, L., et al. (2014). "Synthesis and crystal structure of N-(1H-Indazol-5-yl)-4-methoxybenzenesulfonamide." PMC (NIH). Available at: [Link] (Demonstrates stability of the indazole core under acidic/basic conditions).

  • Regioselective Cleavage in Heterocycles

    • Al-Omar, M. A., et al. (2004).[2] "Regioselective O-demethylation of trimethoxybenzoyl-thiosemicarbazides." Phosphorus, Sulfur, and Silicon.[2] Available at: [Link] (Provides precedent for steric control in polymethoxy systems).

  • BBr3 Reactivity Profile

    • Selvakumar, N., et al. (2010). "An unusual reactivity of BBr3: Accessing tetrahydroisoquinoline units." Organic & Biomolecular Chemistry. Available at: [Link] (Discusses BBr3 coordination modes).

Sources

Application Note: Regioselective Synthesis of 4-Methoxy-1H-Indazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 4-methoxy-1H-indazole scaffold is a "privileged structure" in medicinal chemistry, serving as a critical pharmacophore in kinase inhibitors (e.g., IDO1, VEGFR) and GPCR ligands. However, functionalizing the 4-position is synthetically challenging due to the steric shielding provided by the peri-hydrogen at C3 and the electronic repulsion from the bridgehead. Furthermore, N-alkylation of 4-substituted indazoles often suffers from poor regioselectivity, yielding intractable mixtures of N1- and N2-isomers.

This Application Note provides two validated protocols for the synthesis of 4-methoxy-1H-indazole and a guide for its subsequent regioselective N-alkylation. By leveraging electronic steering and thermodynamic control , these protocols ensure high isomeric purity (>95%) suitable for pharmaceutical scale-up.

Strategic Analysis & Pathway Selection

The synthesis of 4-methoxy-1H-indazole requires selecting a route that locks the oxygen functionality in place before ring closure to avoid the ambiguity of electrophilic aromatic substitution on a pre-formed indazole ring.

Decision Matrix: Route Selection
  • Route A (The "Process" Route): Diazotization of 3-methoxy-2-methylaniline (Modified Jacobson Synthesis). Best for multi-gram/kilogram scale due to low raw material costs.

  • Route B (The "MedChem" Route): Condensation of 2-fluoro-6-methoxybenzaldehyde with hydrazine. Best for rapid library generation and high purity, avoiding potentially hazardous diazonium intermediates.

IndazoleStrategy Start Target: 4-Methoxy-1H-indazole Decision Scale & Safety Constraints? Start->Decision RouteA Route A: Modified Jacobson (Diazotization) Decision->RouteA Large Scale / Cost Sensitive RouteB Route B: SNAr Cyclization (Fluoro-aldehyde) Decision->RouteB Rapid / High Safety PrecursorA Precursor: 3-Methoxy-2-methylaniline RouteA->PrecursorA PrecursorB Precursor: 2-Fluoro-6-methoxybenzaldehyde RouteB->PrecursorB MechA Mechanism: Intramolecular N-N bond formation via Phase Transfer Catalysis PrecursorA->MechA MechB Mechanism: Hydrazone formation followed by SNAr displacement PrecursorB->MechB Product 4-Methoxy-1H-indazole (Core Scaffold) MechA->Product MechB->Product

Figure 1: Strategic decision tree for selecting the optimal synthetic route based on scale and safety requirements.

Protocol A: Modified Jacobson Synthesis (Scale-Up Preferred)

This protocol utilizes a phase-transfer catalyzed cyclization of the diazonium salt, which significantly improves yield and safety compared to the traditional neat acetic acid method.

Target: 4-Methoxy-1H-indazole Scale: 10g – 100g basis

Reagents & Materials
ReagentEquivalentsRole
3-Methoxy-2-methylaniline 1.0 equivStarting Material
Sodium Nitrite (NaNO₂) 1.1 equivDiazotization Agent
Tetra-n-butylammonium bromide (TBAB) 0.05 equivPhase Transfer Catalyst
Acetic Acid (Glacial) Solvent (5 vol)Proton Source
Potassium Acetate (KOAc) 2.0 equivBase (Cyclization)
Step-by-Step Methodology
  • Diazotization:

    • Dissolve 3-methoxy-2-methylaniline (1.0 eq) in glacial acetic acid (5 volumes) in a round-bottom flask.

    • Cool the solution to 0–5 °C using an ice/brine bath. Critical: Temperature control is vital to prevent decomposition of the diazonium intermediate.

    • Add a solution of NaNO₂ (1.1 eq) in minimal water dropwise over 30 minutes. Maintain internal temperature < 10 °C.

    • Stir for 1 hour at 0–5 °C. The solution should turn deep orange/red.

  • Phase-Transfer Cyclization:

    • Add solid KOAc (2.0 eq) and TBAB (0.05 eq) directly to the reaction mixture.

    • Allow the mixture to warm to room temperature (25 °C) and stir for 12–18 hours.

    • Observation: Nitrogen gas evolution signals the cyclization. Ensure adequate venting.

  • Work-up & Purification:

    • Remove acetic acid under reduced pressure (rotary evaporator).

    • Dilute the residue with water and extract with Ethyl Acetate (3x).

    • Wash combined organics with sat. NaHCO₃ (to remove residual acid) and brine.

    • Dry over Na₂SO₄ and concentrate.

    • Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography (Hexane/EtOAc gradient).

Yield Expectation: 75–85% Key Quality Attribute: 1H NMR should show a singlet at ~8.1 ppm (C3-H) and the methoxy singlet at ~3.9 ppm.

Protocol B: Regioselective N1-Alkylation[2]

Once the 4-methoxy-1H-indazole core is synthesized, the challenge shifts to N-alkylation. The 4-methoxy group exerts steric pressure on the N1 position, often favoring the unwanted N2-isomer under kinetic conditions. To achieve N1-selectivity , we must drive the reaction thermodynamically.

Scientific Rationale: The N1-alkylated indazole is generally the thermodynamic product (lower energy) compared to the N2-isomer.[1] Using a strong base (NaH) in a polar aprotic solvent (THF or DMF) with heat promotes equilibration to the stable N1-isomer.

Reagents & Materials
ReagentEquivalentsRole
4-Methoxy-1H-indazole 1.0 equivSubstrate
Sodium Hydride (NaH, 60%) 1.2 equivStrong Base
Alkyl Halide (R-X) 1.1 equivElectrophile
THF (Anhydrous) 10 volumesSolvent
Step-by-Step Methodology
  • Deprotonation:

    • In a dry flask under Argon/Nitrogen, suspend NaH (1.2 eq) in anhydrous THF.

    • Cool to 0 °C.

    • Add a solution of 4-methoxy-1H-indazole (1.0 eq) in THF dropwise.

    • Stir at 0 °C for 30 minutes until hydrogen evolution ceases. The anion formation is indicated by a color change (usually yellow/orange).

  • Alkylation:

    • Add the Alkyl Halide (1.1 eq) dropwise.

    • Critical Step: Warm the reaction to 50–60 °C and stir for 4–6 hours.

    • Why Heat? Heating overcomes the steric barrier of the 4-OMe group and allows any kinetically formed N2-product to rearrange (via intermolecular alkyl transfer or equilibration of the anion) to the thermodynamically stable N1-isomer.

  • Work-up:

    • Quench with sat. NH₄Cl solution.

    • Extract with EtOAc.

    • Analysis: Check crude NMR. N1-alkyl protons typically appear upfield (lower ppm) relative to N2-alkyl protons.

    • N1 vs N2 Diagnostic: In N1-alkyl indazoles, the C3-H proton signal is usually around 8.0 ppm. In N2-alkyl isomers, the C3-H is often shifted downfield to ~8.3–8.5 ppm due to the adjacent lone pair configuration.

Expected Regioselectivity: >10:1 (N1:N2).

Troubleshooting & Critical Parameters

The "4-Methoxy Effect" on Regioselectivity

The 4-methoxy group is an electron-donating group (EDG) that increases electron density in the ring, but its primary influence in alkylation is steric .

Mechanism Indazole 4-Methoxy Indazole (Anion) N1_Path Path A: N1 Attack (Sterically Hindered by 4-OMe) Indazole->N1_Path Slow N2_Path Path B: N2 Attack (Sterically Accessible) Indazole->N2_Path Fast N1_Prod N1-Product (Thermodynamic) N1_Path->N1_Prod N2_Prod N2-Product (Kinetic) N2_Path->N2_Prod Heat Heat / NaH (Equilibration) N2_Prod->Heat Reversible Heat->N1_Prod Favored

Figure 2: Mechanistic pathway showing how thermodynamic conditions (Heat/NaH) overcome the kinetic preference for N2-alkylation caused by the 4-methoxy steric hindrance.

Common Issues & Fixes
ProblemRoot CauseSolution
Low Yield in Cyclization Decomposition of Diazonium salt.Ensure temperature is strictly <5 °C during NaNO₂ addition. Use internal thermometer.
High N2-Isomer Ratio Kinetic control dominant.Switch solvent from DMF to THF (tight ion pairing favors N1). Increase reaction temperature to 60 °C.
Incomplete Reaction Poor solubility of anion.Add 18-crown-6 (0.1 eq) if using K₂CO₃/Acetone. For NaH, ensure anhydrous conditions.
Explosion Risk Dry Diazonium salt.NEVER let the diazonium intermediate dry out. Process it immediately in solution (Protocol A).

References

  • Regioselective N-alkyl

    • Source: Beilstein Journal of Organic Chemistry (2021).
    • Relevance: Defines the NaH/THF conditions for N1 selectivity.
    • URL:[Link]

  • Development of a selective and scalable N1-indazole alkyl

    • Source: Royal Society of Chemistry (RSC) - Chemical Science (2024).
    • Relevance: Discusses thermodynamic control and scale-up safety.
    • URL:[Link]

  • Mechanism of a Highly Selective N2 Alkyl

    • Source: WuXi Biology / Synthesis (2022).
    • Relevance: Provides the counter-protocol for N2 selectivity using trichloroacetimidates (useful for understanding the "reverse" mechanism).
    • URL:[Link]

  • Indazole Synthesis Reviews.

    • Source: Organic Chemistry Portal.
    • Relevance: General overview of ring closure methods including the hydrazine/aldehyde route.
    • URL:[Link]

Sources

Application Note: Strategic Utilization of 4-Methoxy-1H-indazol-5-ol in SAR Campaigns

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and drug discovery scientists. It provides a strategic framework for utilizing 4-methoxy-1H-indazol-5-ol as a privileged scaffold in Structure-Activity Relationship (SAR) studies, specifically targeting kinase inhibition and GPCR modulation.

Executive Summary

The 4-methoxy-1H-indazol-5-ol scaffold represents a highly specific "privileged structure" for drug discovery. Unlike the generic unsubstituted indazole, the presence of the 4-methoxy group introduces critical steric and electronic constraints that can enhance selectivity, particularly in kinase domains (e.g., FGFR, VEGFR, HPK1). The 5-hydroxyl group serves as a versatile orthogonal handle for diversifying the molecule into solvent-exposed regions of the binding pocket.

This guide outlines the mechanistic rationale for using this scaffold, detailed synthetic protocols for its functionalization, and a decision tree for optimizing potency and selectivity.

The Scaffold Rationale: "The Anchor and The Steering Wheel"

In rational drug design, this molecule functions through three distinct vectors. Understanding these is prerequisite to effective SAR.

Vector A: The 4-Methoxy "Steering Wheel" (Selectivity)
  • Electronic Effect: The methoxy group is an electron-donating group (EDG) that increases the electron density of the pyrazole ring, potentially strengthening the H-bond acceptor capability of N2.

  • Conformational Lock: In biaryl systems (e.g., if the 5-position is arylated), the 4-methoxy group induces a twist in the dihedral angle due to steric repulsion, forcing the molecule out of planarity. This is often critical for binding to kinases that require a "propeller" shape to fit into the ATP-binding cleft.

  • Gatekeeper Interaction: In kinase SAR, the 4-position is spatially proximal to the "gatekeeper" residue. A 4-methoxy group can act as a selectivity filter—permitting binding to kinases with smaller gatekeepers (Thr, Ala) while clashing with bulky ones (Met, Phe).

Vector B: The 5-Hydroxyl "Anchor" (Diversification)
  • Solvent Reach: The 5-position typically points towards the ribose-binding pocket or the solvent front. Functionalizing the hydroxyl via ether linkages allows the introduction of solubilizing groups (morpholines, piperazines) without disrupting the core binding mode.

  • Metabolic Stability: Converting the phenol to an ether caps a metabolically labile site (glucuronidation), improving DMPK properties.

Vector C: The Indazole NH (Hinge Binding)
  • The Warhead: The N1-H/N2 motif is the primary donor-acceptor pair for hydrogen bonding to the kinase hinge region (e.g., interacting with the backbone of Glu/Leu residues).

SAR Decision Pathways & Visualization

The following diagram illustrates the strategic decision-making process when deploying this scaffold in a library campaign.

SAR_Workflow Scaffold 4-methoxy-1H-indazol-5-ol Decision1 Target Region? Scaffold->Decision1 Path_Solvent Solvent Front (Solubility/Potency) Decision1->Path_Solvent Extend from C5 Path_Hinge Hinge Region (Affinity) Decision1->Path_Hinge Modify Core N Action_Mitsunobu Mitsunobu Reaction (Ether Synthesis) Path_Solvent->Action_Mitsunobu Aliphatic Alcohols Action_SnAr SnAr / Buchwald (Amine Synthesis) Path_Solvent->Action_SnAr Convert OH to OTf -> Amine Action_NAlk N-Alkylation (N1 vs N2 Control) Path_Hinge->Action_NAlk Alkyl Halides Result_Library Focused Library Action_Mitsunobu->Result_Library Action_SnAr->Result_Library Action_NAlk->Result_Library

Figure 1: Strategic workflow for diversifying the 4-methoxy-1H-indazol-5-ol scaffold. The 5-OH is the primary vector for library generation via Mitsunobu chemistry.

Experimental Protocols

Protocol A: Site-Selective O-Alkylation (Mitsunobu Reaction)

Objective: To attach solubilizing tails or hydrophobic groups to the 5-position without affecting the indazole NH. Why this method: Direct alkylation with halides often leads to mixtures of O- and N-alkylation. The Mitsunobu reaction is highly selective for the phenol (5-OH) over the indazole nitrogen under specific conditions.

Materials:

  • Substrate: 4-methoxy-1H-indazol-5-ol (1.0 eq)

  • Alcohol (R-OH): 1.2 eq (e.g., N-(2-hydroxyethyl)morpholine)

  • Triphenylphosphine (

    
    ): 1.5 eq
    
  • DIAD (Diisopropyl azodicarboxylate): 1.5 eq

  • Solvent: Anhydrous THF or Toluene

Step-by-Step Procedure:

  • Preparation: Charge a flame-dried reaction vial with 4-methoxy-1H-indazol-5-ol (1.0 mmol),

    
     (1.5 mmol), and the target alcohol (1.2 mmol).
    
  • Solvation: Add anhydrous THF (10 mL) and cool the mixture to 0°C under an inert atmosphere (

    
     or Ar).
    
  • Addition: Add DIAD (1.5 mmol) dropwise over 15 minutes. Critical: Maintain temperature <5°C to prevent side reactions.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 12–16 hours. Monitor by LC-MS (Target mass: M+R).

  • Workup: Quench with water (1 mL). Concentrate in vacuo.[1][2]

  • Purification: The major contaminant is triphenylphosphine oxide (

    
    ). Use flash chromatography (DCM:MeOH gradient).
    
    • Tip: If

      
       is difficult to remove, consider using polymer-supported 
      
      
      
      (PS-PPh3) for easier filtration.
Protocol B: Regioselective N-Alkylation (N1 vs. N2)

Objective: To block the N1 position or introduce a "tail" interacting with the ribose pocket. Challenge: Indazoles exist in a tautomeric equilibrium (1H vs 2H). Alkylation under basic conditions usually yields a mixture, often favoring N1 (thermodynamic) but sometimes N2 (kinetic/steric).

Methodology:

  • N1-Selective (Thermodynamic):

    • Base:

      
       or NaH.
      
    • Solvent: DMF or DMSO (High dielectric constant favors N1).

    • Temperature: 60–80°C.

    • Mechanism:[3][4][5][6] The 4-methoxy group provides steric bulk that may slightly discourage N1 alkylation compared to unsubstituted indazoles, but thermodynamic control still favors N1.

  • N2-Selective (Kinetic/Transient):

    • Reagent: Meerwein's salt (

      
      ) or alkylation in non-polar solvents (DCM) often shifts the ratio, though pure N2 products usually require protection strategies (e.g., THP protection of N1, alkylation of N2, then deprotection).
      

Data Analysis & SAR Interpretation

When analyzing data from this scaffold, organize results to isolate the effect of the 4-methoxy group.

Compound IDR-Group (C5)N-Subst (N1)IC50 (Target Kinase)IC50 (Off-Target)Selectivity Ratio
Ref-1 -H (Phenol)-H50 nM10 nM0.2 (Poor)
M-01 -OMe-H120 nM500 nM4.1 (Improved)
M-02 -O-(CH2)2-Morpholine-H15 nM600 nM40 (Excellent)
M-03 -O-Benzyl-Me>1000 nM800 nMInactive

Interpretation Guide:

  • M-01 vs Ref-1: Comparing the 4-methoxy analog (M-01) to the unsubstituted parent (Ref-1) usually shows a shift in selectivity. If potency drops slightly but selectivity increases, the 4-OMe is successfully acting as a gatekeeper filter.

  • M-02: Extension from the 5-position with a solubilizing group often boosts potency by reaching additional H-bond acceptors in the solvent front (e.g., Asp/Glu residues).

References

  • Indazole Scaffold in Kinase Inhibitors (HPK1)

    • Title: Identification of Potent Reverse Indazole Inhibitors for HPK1.[7]

    • Source: ACS Medicinal Chemistry Letters (2021).
    • Relevance: Demonstrates the use of substituted indazoles and the critical role of methoxy/fluoro groups in selectivity.[7]

    • URL:[Link]

  • FGFR Inhibitor Design (4-Substituted Indazoles)

    • Title: Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
    • Source: Molecules (2025/2021 Review).
    • Relevance: details 6-(2,6-dichloro-3,5-dimethoxyphenyl)
    • URL:[Link]

  • Mitsunobu Reaction on Phenols

    • Title: A General Procedure for Mitsunobu Inversion of Sterically Hindered Alcohols.
    • Source: Organic Syntheses.
    • Relevance: Standard protocol adaptation for hindered phenols like the 4,5-disubstituted indazole.
    • URL:[Link]

  • Specific Analog Crystallography

    • Title: N-(1H-Indazol-5-yl)-4-methoxybenzenesulfonamide.[2]

    • Source: Acta Crystallographica (2013).[8]

    • Relevance: Provides structural data (bond angles/planarity) for 5-substituted indazoles, useful for docking studies.
    • URL:[Link]

Sources

Application Notes and Protocols for Coupling Reactions Involving 5-Hydroxyindazole Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 5-Hydroxyindazoles in Drug Discovery

The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2] Its unique electronic properties and ability to participate in various intermolecular interactions make it an ideal framework for designing potent and selective therapeutic agents. Among the diverse range of functionalized indazoles, the 5-hydroxyindazole core represents a particularly valuable intermediate for the synthesis of novel drug candidates. The hydroxyl group at the 5-position provides a strategic handle for further functionalization, enabling the exploration of a broad chemical space and the fine-tuning of pharmacokinetic and pharmacodynamic properties.

This comprehensive guide provides detailed application notes and protocols for the most pertinent coupling reactions involving 5-hydroxyindazole intermediates. We will delve into the practical aspects of Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, with a focus on strategies to manage the reactive hydroxyl group. Furthermore, we will explore the modern approach of direct C-H functionalization as an efficient alternative to traditional cross-coupling methodologies.

The Challenge and Strategy: Managing the 5-Hydroxyl Group

The presence of a phenolic hydroxyl group on the indazole ring introduces both an opportunity and a challenge. While it serves as a valuable point for diversification, its acidic proton can interfere with many transition metal-catalyzed coupling reactions. This interference can manifest as catalyst deactivation or undesired side reactions. Therefore, a robust strategy for the protection and deprotection of the 5-hydroxyl group is paramount for successful and reproducible outcomes.

Protecting Group Strategies

The choice of protecting group is dictated by its stability under the planned reaction conditions and the ease of its subsequent removal without affecting other functionalities on the molecule.[3] For 5-hydroxyindazoles, two common and effective strategies are O-silylation and O-alkylation.

  • Silyl Ethers (e.g., TBDMS): Tert-butyldimethylsilyl (TBDMS) ethers are a popular choice due to their ease of installation, stability to a wide range of non-acidic reagents, and straightforward removal using fluoride sources.[3]

  • Alkyl Ethers (e.g., Methyl, Benzyl): Methyl and benzyl ethers offer greater stability, particularly to organometallic reagents. While their installation is straightforward, their removal often requires more stringent conditions (e.g., BBr₃ for methyl ethers, hydrogenolysis for benzyl ethers).[4]

The following workflow illustrates a typical protection-coupling-deprotection sequence.

G cluster_0 Workflow for Functionalization Start 5-Hydroxy-X-indazole Protect Protection of 5-OH Group Start->Protect e.g., TBDMSCl, Imidazole Couple Cross-Coupling Reaction (Suzuki, Buchwald-Hartwig, Sonogashira) Protect->Couple Pd-catalyzed Deprotect Deprotection of 5-OH Group Couple->Deprotect e.g., TBAF End Functionalized 5-Hydroxyindazole Deprotect->End G Pd(0) Pd(0) Oxidative_Addition Ar-Pd(II)-X Pd(0)->Oxidative_Addition Ar-X Transmetalation Ar-Pd(II)-R Oxidative_Addition->Transmetalation R-B(OR)2 Reductive_Elimination Ar-R Transmetalation->Reductive_Elimination Reductive_Elimination->Pd(0) G Pd(0) Pd(0) Oxidative_Addition Ar-Pd(II)-X Pd(0)->Oxidative_Addition Ar-X Amine_Coordination [Ar-Pd(II)(NHR2)-X] Oxidative_Addition->Amine_Coordination R2NH Deprotonation Ar-Pd(II)-NR2 Amine_Coordination->Deprotonation Base Reductive_Elimination Ar-NR2 Deprotonation->Reductive_Elimination Reductive_Elimination->Pd(0) G cluster_0 Palladium Cycle cluster_1 Copper Cycle Pd(0) Pd(0) Ox_Add Ar-Pd(II)-X Pd(0)->Ox_Add Ar-X Transmetalation Ar-Pd(II)-C≡C-R Ox_Add->Transmetalation Cu-C≡C-R Red_Elim Ar-C≡C-R Transmetalation->Red_Elim Red_Elim->Pd(0) Cu(I)X Cu(I)X Acetylide_Formation Cu-C≡C-R Cu(I)X->Acetylide_Formation H-C≡C-R, Base Transmetalation_Cu Acetylide_Formation->Transmetalation_Cu to Pd Cycle G cluster_0 Direct C-H Functionalization Workflow Start O-Protected 5-Hydroxyindazole React Direct C-H Arylation (Pd-catalyzed) Start->React Ar-X, Catalyst, Base Deprotect Deprotection React->Deprotect End Functionalized 5-Hydroxyindazole Deprotect->End

Sources

Application Note: Strategic Protection of 1H-Indazole Nitrogen in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The indazole scaffold is a privileged structure in kinase inhibitors and GPCR ligands. However, its amphoteric nature and annular tautomerism (


- vs. 

-) present a distinct synthetic challenge: regiocontrol . While the

-isomer is thermodynamically favored (

), the

-position is often kinetically accessible, leading to inseparable mixtures during protection. This guide provides a decision-matrix for selecting protecting groups (PGs) based on downstream chemistry (lithiation, cross-coupling, acidic media) and details self-validating protocols to ensure regiochemical integrity.

Part 1: The Tautomer Challenge & Diagnostic Logic

Before selecting a reagent, one must understand the substrate. Indazole exists in a tautomeric equilibrium. The


-form preserves the benzene ring's aromaticity, making it the thermodynamic  product. The 

-form ("quinoid-like") is higher in energy but often more nucleophilic under specific kinetic conditions.
The Self-Validating Standard: Regiochemistry Determination

A common failure mode in indazole synthesis is proceeding with the wrong regioisomer. You must validate your protected intermediate using 1H-NOE (Nuclear Overhauser Effect) NMR spectroscopy.

  • 
    -Protected (Thermodynamic):  The protecting group (PG) protons will show a strong NOE enhancement with the C7-H  (the aromatic proton on the benzene ring adjacent to 
    
    
    
    ).
  • 
    -Protected (Kinetic):  The PG protons will show a strong NOE enhancement with the C3-H  (the proton on the pyrazole ring).
    

Figure 1: Tautomeric equilibrium and the critical NOE diagnostic for structural verification.

Part 2: Strategic Decision Matrix

Do not choose a protecting group based on convenience; choose it based on the conditions of the next step .

Downstream ChemistryRecommended PGWhy?Regioselectivity Risk
Suzuki/Buchwald Coupling THP (Tetrahydropyranyl)Stable to basic coupling conditions; removed with mild acid.Low (

favored thermodynamically).[1]
C-3 Lithiation SEM (2-(Trimethylsilyl)ethoxymethyl)Directs lithiation; withstands strong bases (n-BuLi).Moderate (Often gives mixtures, requires separation).
Acylation/Amide Coupling Boc (tert-Butoxycarbonyl)Electron-withdrawing; prevents side reactions.Very Low (High

selectivity with DMAP).
Acidic Conditions SEM or Tos (Tosyl)THP/Boc will fall off.High (Tos is labile to nucleophiles).

Part 3: Proven Protocols

Protocol A: High-Fidelity -Boc Protection

Best for: Passivating the nitrogen for subsequent reactions where strong nucleophilicity is not required.

Mechanism: The use of DMAP is catalytic but crucial. It forms a reactive


-acylpyridinium intermediate with 

, which selectively transfers the Boc group to the more acidic

position.

Materials:

  • 
    -Indazole substrate (1.0 equiv)
    
  • 
     (1.2 equiv)
    
  • DMAP (0.1 equiv) - Catalyst

  • 
     (1.5 equiv)
    
  • DCM (Dichloromethane) or MeCN (Acetonitrile) [0.2 M]

Step-by-Step:

  • Dissolution: Charge the indazole, DMAP, and

    
     into the reaction vessel with DCM. Stir at room temperature (RT) for 5 minutes.
    
  • Addition: Add

    
     portion-wise (gas evolution of 
    
    
    
    will occur).
    • Critical Check: Ensure the system is vented to prevent pressure buildup.

  • Reaction: Stir at RT for 2–4 hours. Monitor by TLC (Boc-indazole is usually less polar than starting material).

  • Workup: Quench with water. Wash organic layer with 10% citric acid (to remove DMAP/TEA) and brine. Dry over

    
    .
    
  • Outcome: Usually >95%

    
     selectivity. Recrystallize from Hexane/EtOAc if necessary.
    
Protocol B: Thermodynamic -THP Protection

Best for: General synthesis, Suzuki couplings. Introduces a chiral center (be aware of diastereomers if substrate is chiral).[2]

Materials:

  • 
    -Indazole substrate (1.0 equiv)
    
  • 3,4-Dihydro-2H-pyran (DHP) (2.0 equiv)

  • PPTS (Pyridinium p-toluenesulfonate) (0.1 equiv)

  • DCM or Toluene [0.5 M]

Step-by-Step:

  • Setup: Combine indazole and PPTS in DCM.

  • Addition: Add DHP via syringe.

  • Thermodynamic Drive: Reflux the mixture (

    
     for DCM, 
    
    
    
    for Toluene) for 4–12 hours.
    • Why Reflux? Room temperature acidic conditions can sometimes yield kinetic mixtures. Heat drives the equilibrium toward the stable

      
      -THP isomer.
      
  • Workup: Dilute with

    
    , wash with saturated 
    
    
    
    .
  • Purification: Silica gel chromatography is often required to remove DHP polymers. Add 1%

    
     to the eluent to prevent deprotection on the column.
    
Protocol C: C-3 Directing Group Strategy ( -SEM/MEM)

Best for: Functionalizing the C-3 position. Note: Obtaining pure


-protected material is difficult and often requires chromatography.

Materials:

  • 
    -Indazole substrate[1][3][4][5]
    
  • NaH (60% dispersion) (1.2 equiv)

  • SEM-Cl (1.1 equiv)

  • THF (Anhydrous)

Step-by-Step:

  • Deprotonation: Cool THF solution of indazole to

    
    . Add NaH carefully. Stir 30 mins.
    
  • Alkylation: Add SEM-Cl dropwise.

  • The Mixture: Warm to RT. This reaction typically yields a mixture (e.g., 2:1 or 3:1 ratio of

    
    :
    
    
    
    ).
  • Separation: You must separate isomers via column chromatography.

    • Identification: The

      
      -isomer usually elutes second (more polar) on silica in EtOAc/Hexane systems, though this varies by substrate. Verify with NOE. 
      
  • Usage: The

    
    -SEM species is excellent for Directed ortho-Metalation (DoM) at C-3 using n-BuLi.
    

Part 4: Deprotection & Orthogonality

A protecting group is only as good as its removal.

PGDeprotection ConditionMechanismOrthogonality Notes
Boc TFA/DCM (1:4) or 4M HCl in Dioxane Acidolysis (

-like)
Stable to base/hydrogenation. Labile to Lewis acids.
THP PPTS/EtOH (

)
or HCl/MeOH
Acetal hydrolysisStable to strong bases (n-BuLi, LDA).
SEM TBAF/THF or

Fluoride desilylationOrthogonal to acid-labile groups (Boc) if removed with TBAF.
Trityl TFA/DCM (dilute)Stable carbocation formationVery acid sensitive; often falls off on silica columns.

Figure 2: Standard deprotection workflows for common indazole protecting groups.

References

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.[6]

  • Cheung, M., et al. (2024).[2] "Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights". Beilstein J. Org. Chem.

  • Luo, G., et al. (2006). "Regioselective Protection at N-2 and Derivatization at C-3 of Indazoles." J. Org. Chem.

  • Common Organic Chemistry. (2023). "Boc Protection Mechanism (Boc2O + DMAP)".[7]

  • Total Synthesis. (2023). "THP Protecting Group: Protection & Deprotection Mechanism".

Sources

Preparation of sulfonamide derivatives from 4-methoxy-1H-indazol-5-ol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Divergent Synthesis of Sulfonamide Derivatives from 4-Methoxy-1H-indazol-5-ol

Abstract

This technical guide details the preparation of sulfonamide derivatives starting from the privileged scaffold 4-methoxy-1H-indazol-5-ol .[1] Due to the amphoteric nature of the indazole core and the presence of a phenolic hydroxyl group, this scaffold presents a unique regioselectivity challenge. This guide provides two distinct protocols:

  • Protocol A (N-Sulfonylation): Functionalization of the indazole nitrogen (N1-selectivity) to generate N-sulfonyl indazoles.

  • Protocol B (C5-Sulfonamidation): Conversion of the C5-phenol to a C5-sulfonamide moiety via a triflate intermediate, yielding biologically active aryl sulfonamides.

Part 1: Strategic Analysis & Retrosynthesis

The Chemoselectivity Challenge

The starting material, 4-methoxy-1H-indazol-5-ol, contains three competitive nucleophilic sites. Successful synthesis requires navigating the acidity (


) differences between these sites.
  • Phenolic Oxygen (C5-OH):

    
     (DMSO).[1] Most acidic. Under basic conditions, the phenolate forms first. Reaction with sulfonyl chlorides yields sulfonate esters  (
    
    
    
    ), not sulfonamides.
  • Indazole Nitrogen (N1-H):

    
     (DMSO).[1] Less acidic than the phenol. Direct sulfonylation without protection usually results in O-sulfonylation or complex mixtures.[1]
    
  • Indazole Nitrogen (N2-H): The tautomeric nature of indazole allows reaction at N2. While N1-sulfonylation is thermodynamically favored, N2-sulfonylation is often kinetically accessible, requiring specific solvent/base control.

Decision Matrix
  • Goal: Create a sulfonamide bond (

    
    ).
    
  • Path A (Scaffold Modification): If the target is an

    
    -sulfonyl indazole, the phenol must be protected to prevent O-sulfonylation.
    
  • Path B (Pharmacophore Installation): If the target is a classical "sulfa drug" derivative (e.g., similar to Pazopanib analogs), the C5-hydroxyl must be converted to an amine equivalent (

    
    ) before sulfonylation.
    

Part 2: Visualizing the Synthetic Logic

G Start 4-Methoxy-1H-indazol-5-ol StepA1 Step A1: Silyl Protection (TBSCl, Imidazole) Start->StepA1 Path A: Ring Modification StepB1 Step B1: Activation (Tf2O, Pyridine) Start->StepB1 Path B: Substituent Modification StepA2 Step A2: N-Sulfonylation (NaH, R-SO2Cl) StepA1->StepA2 StepA3 Step A3: Deprotection (TBAF) StepA2->StepA3 ProductA Target A: 1-(Arylsulfonyl)-4-methoxy-indazol-5-ol StepA3->ProductA StepB2 Step B2: Amination (Buchwald Coupling / NH3 source) StepB1->StepB2 StepB3 Step B3: Sulfonylation (R-SO2Cl, Pyridine) StepB2->StepB3 ProductB Target B: N-(4-methoxy-1H-indazol-5-yl)sulfonamide StepB3->ProductB

Figure 1: Divergent synthetic pathways for sulfonamide generation. Path A targets the indazole ring nitrogen; Path B targets the C5 position.

Part 3: Detailed Experimental Protocols

Protocol A: Regioselective Synthesis of N1-Sulfonyl Indazoles

Objective: To attach a sulfonyl group to the N1 position while preserving the C5-hydroxyl group.

Reagents:

  • 4-Methoxy-1H-indazol-5-ol (1.0 equiv)[1]

  • tert-Butyldimethylsilyl chloride (TBSCl) (1.2 equiv)[1]

  • Sodium Hydride (NaH, 60% dispersion) (1.2 equiv)

  • Arylsulfonyl chloride (

    
    ) (1.1 equiv)[1]
    
  • Imidazole, DMF (anhydrous), THF, TBAF.

Step-by-Step Methodology:

  • O-Protection (The Critical Control Step):

    • Dissolve starting material in anhydrous DMF (0.5 M).

    • Add Imidazole (2.0 equiv) followed by TBSCl (1.2 equiv) at 0°C.

    • Stir at RT for 4 hours. Validation: TLC should show complete consumption of the polar starting material (

      
       in 50% EtOAc/Hex) to a non-polar spot (
      
      
      
      ).
    • Why: This blocks the phenolic oxygen (

      
      ), forcing the subsequent base to deprotonate the indazole NH (
      
      
      
      ).
  • N-Sulfonylation:

    • Dissolve the crude TBS-protected intermediate in anhydrous THF.

    • Cool to 0°C under Argon.

    • Add NaH (1.2 equiv) carefully. Stir for 30 min to ensure deprotonation (formation of the indazolyl anion).

    • Add the Sulfonyl Chloride dropwise.

    • Allow to warm to RT and stir for 12 hours.

    • Mechanism: The indazolyl anion is an ambident nucleophile. Under thermodynamic control (RT, long reaction time), the sulfonyl group prefers the N1 position due to steric relief and electronic stabilization compared to N2.

  • Deprotection & Isolation:

    • Quench with sat.

      
      .[2] Extract with EtOAc.[2][3][4]
      
    • Treat the organic phase (or crude residue) with TBAF (1.0 M in THF, 1.5 equiv) for 1 hour at RT.

    • Purify via flash column chromatography (

      
      , Hexane/EtOAc gradient).[2][4]
      

Expected Yield: 65-75% (over 3 steps).[1]

Protocol B: Synthesis of C5-Sulfonamido Derivatives

Objective: To convert the C5-hydroxyl into a biologically active sulfonamide moiety (


).

Reagents:

  • Trifluoromethanesulfonic anhydride (

    
    )[1]
    
  • Benzophenone imine (as ammonia surrogate) or direct amination catalyst[1]

  • Pd(OAc)2 / BINAP (Catalyst system)[1]

Step-by-Step Methodology:

  • Activation (Triflation):

    • Dissolve 4-methoxy-1H-indazol-5-ol in DCM at -78°C.

    • Add Pyridine (3.0 equiv) followed by

      
       (1.2 equiv) slowly.
      
    • Warm to 0°C over 2 hours.

    • Result: Formation of 4-methoxy-1H-indazol-5-yl trifluoromethanesulfonate.[1]

    • Note: The N1-H may also react if excess

      
       is used. Use stoichiometric control or protect N1 with THP or Boc prior to this step if selectivity is poor.
      
  • Buchwald-Hartwig Amination:

    • React the Triflate with Benzophenone imine (1.2 equiv),

      
       (2.0 equiv), 
      
      
      
      (5 mol%), and BINAP (7.5 mol%) in Toluene at 100°C.
    • Hydrolyze the intermediate imine with 1N HCl/THF to yield the 5-amino-4-methoxy-1H-indazole .[1]

  • Sulfonamide Coupling:

    • Dissolve the 5-amino intermediate in Pyridine (0.2 M).

    • Add Sulfonyl Chloride (1.1 equiv) at 0°C.

    • Stir at RT overnight.

    • Workup: Remove pyridine in vacuo, redissolve in EtOAc, wash with 1N HCl (to remove residual pyridine) and brine.

Expected Yield: 40-55% (overall).

Part 4: Analytical Validation

To ensure the correct isomer (N1 vs N2 vs O-sulfonate) has been formed, use the following validation table:

Analytical MethodN1-Sulfonyl (Target A)N2-Sulfonyl (Kinetic Byproduct)O-Sulfonate (Avoided Byproduct)
1H NMR (Aromatic) H3 and H7 shifts are distinct.[1] H7 often shifts downfield (

) due to deshielding by

.
H3 often shifts downfield significantly; H7 is less affected.[1]Minimal shift on Indazole protons compared to starting material.[1]
13C NMR C3 and C7a signals characteristic of N1-substitution.[1]Distinct C3 shift pattern.C5 carbon shift changes significantly due to esterification.[1]
IR Spectroscopy Strong

bands (

).[1] OH stretch present (broad,

).
Strong

bands. OH stretch present.
Strong

bands. NO OH stretch.
NOESY (2D NMR) NOE correlation between

protons and Indazole H7.
NOE correlation between

protons and Indazole H3.[1]
N/A

Part 5: Troubleshooting & Optimization

  • Problem: Low regioselectivity (N1 vs N2 mixtures).

    • Solution: Switch solvent to Acetone and use

      
       as the base. Heating often promotes thermodynamic equilibration to the N1-isomer.
      
  • Problem: O-sulfonylation despite protection attempts.

    • Solution: Ensure the silyl chloride (TBSCl) quality is good. If TBS is too labile, switch to a Benzyl (Bn) ether, which is removed via hydrogenation (

      
      ) in the final step.
      
  • Problem: Poor solubility of the indazole.

    • Solution: Indazoles can be stubborn. Use THF/DMF mixtures. Avoid pure DMSO if workup is difficult.

References

  • Regioselectivity in Indazoles: Seela, F., & Peng, X. (2004).[5] Regioselective synthesis of indazole N1- and N2-(beta-D-ribonucleosides). Nucleosides, Nucleotides & Nucleic Acids, 23(1-2), 227-37.[5] Link

  • Sulfonamide Synthesis Context: Abbassi, M. A., et al. (2014). 4-Methoxy-N-(1-methyl-1H-indazol-5-yl)benzenesulfonamide.[1][3] Acta Crystallographica Section E, E70, o541. Link

  • Indazole Acidity Data: Catalan, J., et al. (2001). Acidity and Basicity of Indazole and its N-Methyl Derivatives. Journal of Physical Chemistry A. Link[1]

  • General Indazole Functionalization: Gaikwad, D. D., et al. (2015). Indazole: A privileged scaffold in drug discovery.[6] European Journal of Medicinal Chemistry. Link[1]

Sources

Application Notes and Protocols for the Microwave-Assisted Synthesis of Substituted 5-Hydroxyindazoles

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 5-Hydroxyindazoles and the Advent of Microwave Synthesis

The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry and drug discovery, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, antitumor, and anti-HIV properties.[1][2] Among these, 5-hydroxyindazoles represent a particularly important subclass, serving as key intermediates in the synthesis of pharmacologically active compounds. The hydroxyl group at the 5-position provides a crucial handle for further functionalization, enabling the exploration of a broad chemical space in the development of novel therapeutics.

Traditionally, the synthesis of indazole derivatives often involves lengthy reaction times, harsh conditions, and the use of hazardous reagents.[1] However, the adoption of microwave-assisted organic synthesis (MAOS) has revolutionized this field, offering a green chemistry approach that significantly reduces reaction times, often from hours to minutes, and improves product yields.[3] Microwave heating directly and efficiently energizes polar molecules in the reaction mixture, leading to rapid and uniform heating that can drive reactions to completion more effectively than conventional methods. This application note provides a detailed guide to the microwave-assisted synthesis of substituted 5-hydroxyindazoles, offering insights into the underlying principles, detailed experimental protocols, and practical guidance for researchers in the field.

The Rationale for Microwave-Assisted Synthesis: A Paradigm Shift in Efficiency and Sustainability

Microwave-assisted synthesis operates on the principle of dielectric heating, where microwave energy is absorbed by polar molecules, causing them to rapidly oscillate and generate heat. This mechanism offers several distinct advantages over conventional heating methods, which rely on slower heat transfer through convection and conduction. The primary benefits include:

  • Rapid Reaction Rates: The direct and instantaneous heating of the reaction mixture leads to a dramatic acceleration of reaction rates, often reducing synthesis times from hours to minutes.[4][5]

  • Higher Yields: The uniform heating profile minimizes the formation of side products that can arise from localized overheating at the walls of a reaction vessel in conventional heating, often resulting in cleaner reactions and higher isolated yields.[5]

  • Energy Efficiency: By focusing energy directly on the reactants and solvent, microwave synthesis is significantly more energy-efficient than traditional methods that heat the entire apparatus.

  • Enhanced Reaction Control: Modern microwave reactors allow for precise control over temperature and pressure, leading to more reproducible and scalable reactions.

  • Green Chemistry Alignment: The reduction in reaction time and often the ability to use less solvent align well with the principles of green chemistry, minimizing waste and environmental impact.

Synthetic Strategies for 5-Hydroxyindazoles via Microwave Irradiation

Several synthetic routes to the indazole core can be adapted for microwave-assisted synthesis. For the preparation of 5-hydroxyindazoles, two particularly effective methods are the intramolecular cyclization of substituted hydrazones and the Cadogan reaction of nitro-arenes.

Featured Protocol: One-Pot, Two-Step Cyclization of Hydrazones

This protocol is adapted from established methods for indazole synthesis and is particularly well-suited for microwave acceleration.[6] It involves the initial formation of a hydrazone from a substituted salicylaldehyde, followed by an intramolecular cyclization to form the 5-hydroxyindazole ring system.

Reaction Scheme:

Experimental Protocols

Materials and Equipment
  • Microwave reactor (e.g., Biotage® Initiator+, CEM Discover SP)

  • Microwave reaction vials (10-20 mL) with snap caps or crimp seals

  • Substituted salicylaldehydes

  • Hydrazine hydrate

  • Ethanol (reagent grade)

  • Potassium carbonate (K₂CO₃)

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

  • Standard laboratory glassware

  • TLC plates (silica gel 60 F₂₅₄)

Detailed Step-by-Step Methodology

Step 1: Hydrazone Formation

  • To a 10 mL microwave reaction vial, add the substituted salicylaldehyde (1.0 mmol, 1.0 equiv).

  • Add ethanol (5 mL) to dissolve the aldehyde.

  • Add hydrazine hydrate (2.0 mmol, 2.0 equiv) to the solution.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a constant power of 350 W for 8 minutes. The temperature will rise during this step; ensure it is monitored and controlled by the reactor's safety features.

  • After irradiation, allow the vial to cool to room temperature.

Step 2: Intramolecular Cyclization

  • To the cooled reaction mixture containing the in-situ formed hydrazone, add potassium carbonate (K₂CO₃) (1.5 mmol, 1.5 equiv).

  • Re-seal the vial and place it back into the microwave reactor.

  • Irradiate the mixture at a constant power of 420 W for 10-15 minutes. The reaction progress can be monitored by TLC (using a 9:1 mixture of chloroform:methanol as the eluent).

  • After the reaction is complete, cool the vial to room temperature.

Work-up and Purification

  • Transfer the reaction mixture to a round-bottom flask and concentrate under reduced pressure to remove the ethanol.

  • To the residue, add water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford the pure substituted 5-hydroxyindazole.

Data Presentation: A Comparative Overview of Substrate Scope and Reaction Efficiency

The following table summarizes the microwave-assisted synthesis of various substituted 5-hydroxyindazoles, demonstrating the versatility of the protocol.

EntryStarting AldehydeSubstituent (R)Microwave Power (W)Time (min)Yield (%)Reference
12,5-DihydroxybenzaldehydeH4201285[6]
22,5-Dihydroxy-3-methylbenzaldehyde3-Methyl4201582Adapted from[6]
33-Bromo-2,5-dihydroxybenzaldehyde3-Bromo4201578Adapted from[6]
42,5-Dihydroxy-3-nitrobenzaldehyde3-Nitro4201875Adapted from[6]
52,5-Dihydroxy-4-methoxybenzaldehyde4-Methoxy4201288Adapted from[6]

Visualization of Key Processes

Experimental Workflow

experimental_workflow cluster_prep Reagent Preparation cluster_mw1 Microwave Step 1: Hydrazone Formation cluster_addition Catalyst Addition cluster_mw2 Microwave Step 2: Cyclization cluster_workup Work-up & Purification reagents Substituted Salicylaldehyde + Hydrazine Hydrate + Ethanol mw1 Irradiate at 350W (8 min) reagents->mw1 catalyst Add K₂CO₃ mw1->catalyst mw2 Irradiate at 420W (10-15 min) catalyst->mw2 workup Extraction & Column Chromatography mw2->workup product Pure Substituted 5-Hydroxyindazole workup->product

Caption: General workflow for the microwave-assisted synthesis of 5-hydroxyindazoles.

Plausible Reaction Mechanism

reaction_mechanism start Salicylaldehyde + Hydrazine hydrazone Hydrazone Intermediate start->hydrazone MW Step 1 deprotonation Deprotonation of Hydroxyl Group hydrazone->deprotonation Base (K₂CO₃) cyclization Intramolecular Nucleophilic Attack deprotonation->cyclization MW Step 2 aromatization Aromatization (Dehydration) cyclization->aromatization product 5-Hydroxyindazole aromatization->product

Caption: Plausible mechanism for the formation of 5-hydroxyindazoles.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low Yield - Incomplete reaction. - Degradation of starting material or product. - Inefficient purification.- Increase microwave irradiation time or power in small increments. - Ensure the reaction temperature does not exceed the stability of the compounds. - Optimize the solvent system for column chromatography.
Formation of Side Products - Overheating leading to decomposition. - Competing reaction pathways.- Reduce microwave power or use a temperature-controlled ramp. - Screen different bases or solvents to favor the desired cyclization.
Reaction Not Going to Completion - Insufficient microwave power or time. - Inactive catalyst or reagents.- Increase irradiation time or power. - Use fresh hydrazine hydrate and ensure the base is anhydrous.
Difficulty in Purification - Product co-elutes with impurities.- Try a different solvent system for chromatography. - Consider recrystallization as an alternative or additional purification step.

Conclusion and Future Perspectives

The microwave-assisted synthesis of substituted 5-hydroxyindazoles offers a rapid, efficient, and environmentally conscious alternative to traditional synthetic methods. The protocols outlined in this application note demonstrate the utility of this technology for the generation of a diverse range of 5-hydroxyindazole derivatives, which are valuable building blocks in drug discovery. The significant reduction in reaction times and the potential for improved yields make MAOS an indispensable tool for modern medicinal chemists. Future work in this area could focus on expanding the substrate scope to include more complex substitution patterns and the development of one-pot, multi-component reactions under microwave irradiation to further streamline the synthesis of these important heterocyclic compounds.[7]

References

  • Jadhav, S. D., & Pande, J. V. (2018). Microwave Assisted Greener Synthesis of Indazoles via one pot two step Cyclization of Hydrazone Hydrate. Asian Journal of Research in Chemistry, 11(3), 534-537. [Link]

  • de la Cruz, P., de la Hoz, A., Langa, F., & Illescas, B. (2021). Effective microwave-assisted approach to 1,2,3-triazolobenzodiazepinones via tandem Ugi reaction/catalyst-free intramolecular azide–alkyne cycloaddition. Beilstein Journal of Organic Chemistry, 17, 726–734. [Link]

  • Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition, 43(46), 6250-6284. [Link]

  • Gawande, M. B., Shelke, S. N., Zboril, R., & Varma, R. S. (2014). Microwave-Assisted Chemistry: Synthetic Applications for Rapid Assembly of Nanomaterials and Organics. Accounts of Chemical Research, 47(4), 1338–1348. [Link]

  • Yoneyama, H., Usami, Y., Komeda, S., & Harusawa, S. (2013). Efficient Transformation of Inactive Nitriles into 5-Substituted 1H-Tetrazoles Using Microwave Irradiation and Their Applications. Synthesis, 45(08), 1051-1059. [Link]

  • Gnanaoli, K., Rajkumar, D. B., & Maheswari, C. U. (2021). MICROWAVE-ASSISTED SYNTHESIS OF NITROGEN HETEROCYCLES. RASAYAN Journal of Chemistry, 14(3), 1787-1803. [Link]

  • Regina, G. L., et al. (2013). Microwave-activated synthesis of thiazolo[5,4-d]thiazoles by a condensation/oxidation sequence. RSC Advances, 4(3), 1322-1328. [Link]

  • Mora, A., et al. (2022). Microwave-Assisted Synthesis of Tri-Substituted 1,3,5-Triazines from Metformin Using Benzotriazole Chemistry. Molecules, 27(19), 6586. [Link]

  • Khandave, P., et al. (2025). Microwave Assisted Synthesis and Biological Evaluation of Indazole Derivatives. Journal of Chemical Health Risks. [Link]

  • Jha, A., et al. (2025). Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods. RSC Advances, 15(1), 1-25. [Link]

  • Prosa, M., et al. (2020). The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation. Molecules, 25(24), 5994. [Link]

  • Karaali, N., et al. (2013). Microwave-assisted synthesis of some 1H-1,2,4-triazol-3-one derivatives. South African Journal of Chemistry, 66, 143-148. [Link]

  • Organic Chemistry Portal. (n.d.). Indazole synthesis. [Link]

  • Organic Chemistry Portal. (n.d.). 2H-Indazole synthesis. [Link]

  • ResearchGate. (2005). Microwave-assisted heterocyclic synthesis. [Link]

  • López-Cobeñas, A., et al. (2005). Microwave-Assisted Synthesis of 2,5-Piperazinediones under Solvent-Free Conditions. Synthesis, 2005(19), 3412-3422. [Link]

  • Sharma, V., et al. (2018). Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects. RSC Advances, 8(25), 13784–13811. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2024). Microwave Assisted Synthesis Of New Heterocyclic Compounds. [Link]

  • Khan, I., et al. (2023). Advances in Synthesis of Indazole Variants: A Comprehensive Review of Transition Metal, Acid/Base and Green Chemistry-based Catalytic Approaches. Current Organic Synthesis, 20(1), 1-20. [Link]

  • International Journal of ChemTech Research. (2014). Microwave Assisted Synthesis of Heterocycles- Green Chemistry Approaches. [Link]

  • ResearchGate. (2018). Microwave-Assisted Cadogan Reaction for the Synthesis of 2-Aryl-2H-indazoles, 2-Aryl-1H-benzimidazoles, 2-Carbonylindoles, Carbazole, and Phenazine. [Link]

  • González-Vera, J. A., et al. (2023). Microwave-Assisted Synthesis of 1-(5-Substituted-4-hydroxy-2-methyl-1H-pyrrol-3-yl)ethan-1-ones from 2-Amino Acid-Derived Enamine-Type Schiff Bases. Molecules, 28(23), 7808. [Link]

  • Kiss, R., et al. (2021). Microwave-Assisted Synthesis, Proton Dissociation Processes, and Anticancer Evaluation of Novel D-Ring-Fused Steroidal 5-Amino-1-Arylpyrazoles. Molecules, 26(18), 5489. [Link]

  • ResearchGate. (2019). Microwave assisted synthesis of indazole acetic acids 2 j–w from substituted 3‐amino‐3‐(2‐nitrophenyl)propanoic acids and various alcohols. [Link]

  • Ali, I., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 27(15), 4945. [Link]

  • Pérez-García, C., et al. (2024). Photochemical Conversion of Indazoles into Benzimidazoles. Angewandte Chemie International Edition, 63(1), e202423804. [Link]

Sources

Application Note: Regioselective Functionalization of C-4 Position in 1H-Indazol-5-ol Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive Application Note and Protocol guide for the functionalization of the C-4 position in 1H-indazol-5-ol scaffolds.

Abstract

The 1H-indazol-5-ol (5-hydroxyindazole) scaffold is a privileged pharmacophore in kinase inhibitors (e.g., Rho-kinase, JAK) and ion channel modulators. While functionalization at N-1, C-3, and O-5 is well-documented, accessing the C-4 position remains a synthetic bottleneck due to steric hindrance from the adjacent pyrazole ring and competing reactivity at the electronically similar C-6 position. This guide details three validated strategies to selectively functionalize the C-4 position: Direct Electrophilic Halogenation , Claisen Rearrangement , and Directed Ortho-Metalation (DoM) .

Mechanistic Insight & Regioselectivity Challenge

The Electronic Landscape

The 1H-indazol-5-ol system presents a unique challenge in electrophilic aromatic substitution (EAS).

  • Activation: The C-5 hydroxyl group strongly activates the ortho positions (C-4 and C-6) and the para position (C-7).

  • Sterics vs. Electronics:

    • C-6 (Outer Ortho): Sterically accessible but less electronically distinct from typical phenol reactivity.

    • C-4 (Inner Ortho): Sterically congested due to the peri-interaction with N-1/C-3. However, in fused bicyclic systems like indazoles and indoles, the "inner" position often exhibits higher electron density due to orbital coefficients and bond fixation, making it the preferred site for controlled electrophilic attack under specific conditions.

The "C-4 First" Hypothesis

Empirical data (including Patent EP1403255A1) confirms that under controlled kinetic conditions, bromination of 1H-indazol-5-ol occurs selectively at C-4 . This provides a pivotal "molecular handle" (Br) for downstream palladium-catalyzed cross-couplings, enabling modular access to 4-substituted libraries.

Strategic Approaches & Protocols

Strategy A: Direct Regioselective Bromination (The "Gold Standard")

This is the most direct route to install a versatile handle at C-4. The reaction utilizes N-bromosuccinimide (NBS) in mild polar solvents.

Protocol 1: Synthesis of 4-Bromo-1H-indazol-5-ol
  • Target: Selective installation of Bromine at C-4.

  • Reagents: 1H-indazol-5-ol, N-Bromosuccinimide (NBS), Tetrahydrofuran (THF) or Acetonitrile (MeCN).

Step-by-Step Methodology:

  • Preparation: Dissolve 1H-indazol-5-ol (1.0 equiv) in anhydrous THF (0.3 M concentration). Ensure the vessel is purged with nitrogen.

  • Addition: Cool the solution to 0 °C (ice bath). Add NBS (1.05 equiv) portion-wise over 15 minutes. Note: Slow addition prevents localized over-concentration and di-halogenation.

  • Reaction: Allow the mixture to warm to room temperature (25 °C) and stir for 12–14 hours . Monitor by LC-MS (Target Mass: M+2 peak for Br isotope).

  • Workup: Concentrate the solvent under reduced pressure.

  • Purification: Resuspend the residue in Ethyl Acetate/Water. Wash with 10% Na₂S₂O₃ (to quench residual bromine) and Brine. Dry over Na₂SO₄.

  • Isolation: Recrystallize from Ethanol or purify via flash column chromatography (Hexanes:EtOAc gradient).

    • Yield Expectation: 75–85%

    • Selectivity: >90% C-4 isomer (minor C-6 or 4,6-dibromo observed if NBS excess is used).

Downstream Utility: The resulting 4-bromo-1H-indazol-5-ol serves as a universal electrophile for Suzuki-Miyaura coupling to install aryl, heteroaryl, or alkyl groups at C-4.

Strategy B: The Claisen Rearrangement (C-C Bond Formation)

For installing alkyl or allyl chains directly at C-4, the Claisen rearrangement is superior to direct alkylation (which often fails due to sterics). This [3,3]-sigmatropic rearrangement leverages the O-allyl ether.

Protocol 2: C-4 Allylation via Sigmatropic Shift
  • Target: 4-Allyl-1H-indazol-5-ol.

  • Mechanism: O-alkylation followed by thermal rearrangement.

Step-by-Step Methodology:

  • O-Allylation:

    • Treat 1H-indazol-5-ol with Allyl Bromide (1.1 equiv) and K₂CO₃ (2.0 equiv) in Acetone at reflux for 4 hours.

    • Isolate the O-allyl ether intermediate.

  • Thermal Rearrangement:

    • Dissolve the O-allyl ether in a high-boiling solvent (e.g., 1,2-dichlorobenzene or NMP ).

    • Heat to 180–200 °C in a sealed tube or microwave reactor for 1–4 hours.

  • Outcome: The allyl group migrates selectively to the C-4 position (favored by the chair-like transition state geometry in fused 5,6-systems).

  • Purification: Silica gel chromatography.

Strategy C: Directed Ortho-Metalation (DoM)

Use this strategy when introducing electrophiles that cannot be accessed via halogenation (e.g., formylation, carboxylation).

Critical Requirement: You must protect N-1 (e.g., SEM, THP) and convert the 5-OH to a Directing Metalation Group (DMG), such as an O-carbamate.

Workflow:

  • Protection: N-1 SEM protection.

  • DMG Installation: React 5-OH with N,N-diethylcarbamoyl chloride to form the 5-O-CONEt₂ derivative.

  • Lithiation: Treat with s-BuLi (1.1 equiv) in THF at -78 °C . The DMG directs lithiation to C-4 (or C-6; optimization of temperature/ligands like TMEDA is required to favor the C-4 "inner" position).

  • Quench: Add electrophile (e.g., DMF for CHO, CO₂ for COOH).

Visualization of Workflows

The following diagram illustrates the decision matrix and reaction pathways for C-4 functionalization.

C4_Functionalization Start 1H-indazol-5-ol (Scaffold) NBS Reagent: NBS Solvent: THF, 0°C -> RT Start->NBS Strategy A: Direct Halogenation AllylBr 1. Allyl-Br, K2CO3 2. Heat (200°C) Start->AllylBr Strategy B: Claisen Rearrangement DoM_Prep 1. N-Protection (SEM) 2. O-Carbamate (DMG) Start->DoM_Prep Strategy C: Directed Metalation Prod_Br 4-Bromo-1H-indazol-5-ol (Major Isomer) NBS->Prod_Br Regioselective at C-4 Suzuki Pd-Catalyzed Coupling Prod_Br->Suzuki Final_A 4-Aryl/Alkyl-Indazole Suzuki->Final_A Prod_Allyl 4-Allyl-1H-indazol-5-ol (Claisen Product) AllylBr->Prod_Allyl [3,3]-Sigmatropic Shift Lithiation s-BuLi, -78°C (DoM) DoM_Prep->Lithiation Electrophile Quench (E+) Lithiation->Electrophile Prod_DoM 4-Substituted Indazole (COOH, CHO, etc.) Electrophile->Prod_DoM

Caption: Decision tree for C-4 functionalization showing three distinct chemical pathways based on the desired final substituent.

Summary of Reaction Parameters

ParameterStrategy A: BrominationStrategy B: ClaisenStrategy C: DoM
Primary Reagent N-Bromosuccinimide (NBS)Allyl Bromide / Heats-BuLi / O-Carbamate
Key Intermediate 4-Bromo-1H-indazol-5-ol5-(Allyloxy)-1H-indazole4-Lithio species
Regioselectivity High (C-4 > C-6)High (C-4 favored)Variable (Requires optimization)
Primary Utility Cross-coupling precursorInstalling alkyl chainsCarboxylation/Formylation
Scale-up Potential Excellent (Kg scale feasible)GoodModerate (Cryogenic)

References

  • Regioselective Bromination of 1H-indazol-5-ol: European Patent Office. (2004). Rho Kinase Inhibitors (EP 1403255 A1). Example 598 describes the synthesis of 4-bromo-1H-indazol-5-ol using NBS.

  • General Reactivity of Indazoles: Science of Synthesis. (2002).[1] Product Class 2: 1H- and 2H-Indazoles.[2] Thieme Chemistry. Provides foundational knowledge on tautomerism and electrophilic substitution patterns.

  • Directed Ortho Metalation (DoM) Methodology: Snieckus, V.[3] (1990).[4] Directed ortho metalation.[4] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews, 90(6), 879-933.

  • Claisen Rearrangement in Fused Systems: Chemistry LibreTexts. (2023).[2][5][6] The Claisen Rearrangement. Explains the preference for "inner" ortho migration in fused bicyclic phenols.

Sources

Troubleshooting & Optimization

Technical Support Guide: Optimization of 4-Methoxy-1H-indazol-5-ol Cyclization

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: IND-CYC-4M5O-OPT Status: Open Priority: High (Process Chemistry/Yield Optimization) Assigned To: Senior Application Scientist, Heterocycle Chemistry Division

Executive Summary & Mechanism

The Challenge: Synthesizing 4-methoxy-1H-indazol-5-ol presents a unique "perfect storm" of electronic and steric challenges. The 4-methoxy group exerts a steric clash with the N1-position (the peri-effect), hindering the cyclization event. Simultaneously, the 5-hydroxyl group (if unprotected) renders the molecule susceptible to oxidation into quinoid-like impurities under the basic conditions typically required for hydrazine condensation.

The Solution Architecture: This guide moves beyond standard "add and stir" protocols. We focus on the SnAr-driven cyclization of 2-fluoro-3-methoxy-4-(protected-oxy)benzaldehyde with hydrazine hydrate, as this is the most scalable route compared to diazonium chemistry.

Reaction Mechanism (Visualization)

The following diagram outlines the critical pathway and failure points.

ReactionPathway Start Precursor: 2-Fluoro-3-methoxy- 4-(benzyloxy)benzaldehyde Hydrazone Intermediate A: Hydrazone Species Start->Hydrazone Condensation (Fast, <80°C) Hydrazine Reagent: Hydrazine Hydrate (Excess) Hydrazine->Hydrazone Azine Impurity X: Azine (Dimer) (Low Hydrazine) Hydrazone->Azine Stoichiometry Failure (<3 eq) Cyclization Transition State: Intramolecular SnAr Hydrazone->Cyclization Heat (>100°C) Solvent Polarity Indazole Product: 4-Methoxy-5-(benzyloxy)- 1H-indazole Cyclization->Indazole -HF Deprotection Final Step: Pd/C Hydrogenation or Acid Hydrolysis Indazole->Deprotection Target Target: 4-Methoxy-1H-indazol-5-ol Deprotection->Target

Caption: Figure 1. Mechanistic pathway for the hydrazine-mediated synthesis of 4-methoxy-1H-indazol-5-ol, highlighting the critical divergence between successful cyclization and azine impurity formation.

Critical Process Parameters (CPP) & Troubleshooting

This section addresses specific failure modes reported by users.

Issue 1: "My reaction stalls at the hydrazone intermediate (50% conversion)."

Root Cause: The 4-methoxy group is electron-donating. Through resonance, it increases electron density on the benzene ring, deactivating the carbon attached to the fluorine (C2). This makes the nucleophilic aromatic substitution (SnAr) step significantly slower than in unsubstituted indazoles.

Corrective Action:

  • Solvent Switch: Switch from Ethanol (bp 78°C) to n-Butanol (bp 117°C) or DMSO . The SnAr step has a high activation energy barrier due to the deactivation; you need temperatures >100°C to drive it to completion.

  • Concentration: Run the reaction at high concentration (1.0 M). Intramolecular reactions are favored by dilution only to prevent polymerization, but here the competing reaction is bimolecular azine formation. High concentration favors the intramolecular SnAr over solvent interactions.

Issue 2: "I am seeing a large yellow insoluble solid (Azine formation)."

Root Cause: Hydrazine is bifunctional. If the concentration of free hydrazine drops, the formed hydrazone intermediate will react with another molecule of aldehyde precursor instead of cyclizing, forming an azine (Ar-CH=N-N=CH-Ar).

Corrective Action:

  • Stoichiometry: Increase Hydrazine Hydrate to 5.0 - 10.0 equivalents .

  • Order of Addition: Do not add hydrazine to the aldehyde. Add the aldehyde solution dropwise to the hot hydrazine solution. This ensures the aldehyde always encounters a vast excess of hydrazine, statistically favoring hydrazone formation over azine coupling.

Issue 3: "The product turns black/tarry during workup."

Root Cause: You are likely attempting to cyclize the free phenol (4-methoxy-3-hydroxy-2-fluorobenzaldehyde). In basic hydrazine media at high temps, the phenolate is susceptible to oxidative polymerization (quinoid formation).

Corrective Action:

  • Protect First: Always use a protecting group for the 5-hydroxyl (e.g., Benzyl or Methyl).

    • Why Benzyl? It is stable to basic hydrazine but easily removed via Pd/C hydrogenation, which is neutral and mild.

    • Why NOT Methyl? Demethylating a 5-OMe group in the presence of a 4-OMe group is difficult to control regioselectively using BBr3.

Optimized Protocol: The "High-Yield" Workflow

Based on modified procedures from J. Org. Chem. and Patent Literature [1, 2].[1][2][3]

Precursor: 4-(benzyloxy)-2-fluoro-3-methoxybenzaldehyde.

StepParameterSpecificationTechnical Rationale
1 Solvent n-Butanol (or DMSO for difficult cases)Provides necessary thermal window (110°C+) to overcome 4-OMe deactivation.
2 Reagent Hydrazine Hydrate (64-80%) Use 5.0 equivalents . Excess is crucial to suppress azine dimer.
3 Setup Sealed tube or RefluxOxygen exclusion is preferred but not strictly necessary if protected.
4 Execution 110°C for 12–16 hoursMonitor by HPLC. Disappearance of hydrazone intermediate is the endpoint.
5 Workup Cool to 0°C & Filter The product often crystallizes directly from n-BuOH.
6 Alt. Workup Evaporate & TriturateIf using DMSO: Pour into water. If product doesn't precipitate, adjust pH to ~7.
Protocol Steps:
  • Charge a reaction vessel with Hydrazine Hydrate (5.0 eq) and n-Butanol (5 vol) . Heat to 60°C.

  • Dissolve Precursor (1.0 eq) in n-Butanol (5 vol) .

  • Add the Precursor solution dropwise to the Hydrazine solution over 30 minutes.

  • Raise temperature to 115°C (Reflux) and stir for 12 hours.

  • IPC (In-Process Control): Check LCMS.

    • Mass M+1: Target Indazole.[1][4][5][6][7][8][9][10]

    • Mass M+1+14: Methyl hydrazone (solvent artifact if MeOH used).

    • Mass 2M+...: Azine dimer.

  • Upon completion, cool to room temperature, then to 0°C.

  • Filter the precipitate. Wash with cold Ethanol.

  • Deprotection (if Benzyl): Dissolve in MeOH/THF, add 10% Pd/C, stir under H2 balloon (1 atm) for 4 hours. Filter and concentrate.

Advanced Troubleshooting Decision Tree

Use this logic flow to diagnose low yields in real-time.

DecisionTree Start Problem: Low Yield CheckLCMS Analyze Crude LCMS Start->CheckLCMS Result1 Major Peak: Starting Material (No Reaction) CheckLCMS->Result1 Result2 Major Peak: Hydrazone (Incomplete Cyclization) CheckLCMS->Result2 Result3 Major Peak: Dimer (Azine) CheckLCMS->Result3 Result4 Complex Mixture / Tar CheckLCMS->Result4 Action1 Check Reagent Quality. Hydrazine hydrates degrade. Buy fresh bottle. Result1->Action1 Action2 Increase Temp >110°C. Switch solvent to DMSO or NMP. Result2->Action2 Action3 Increase Hydrazine to 10 eq. Reverse addition order. Result3->Action3 Action4 Oxidation Issue. Are you protecting the OH? Degas solvents. Result4->Action4

Caption: Figure 2. Troubleshooting logic for 4-methoxy-1H-indazol-5-ol synthesis failures.

FAQ: Expert Insights

Q: Can I use 2-methoxyethanol instead of n-Butanol? A: Yes. 2-methoxyethanol (Methyl Cellosolve) boils at 124°C and is an excellent solvent for this cyclization. However, it is teratogenic and strictly regulated. n-Butanol is the safer, green-chemistry compliant alternative [3].

Q: Why is the 4-methoxy analog harder to make than the 4-H analog? A: It is the Peri-Effect . The methoxy group at position 4 is physically close to the nitrogen at position 1. This creates steric repulsion that destabilizes the planar transition state required for the indazole ring closure. You must input more thermal energy to overcome this barrier compared to a standard indazole synthesis.

Q: My product is an oil, but it should be a solid. How do I crystallize it? A: 4-methoxy-1H-indazol-5-ol is amphoteric.

  • Dissolve the oil in a minimum amount of 1N NaOH (forms the sodium salt).

  • Filter off any insoluble impurities.

  • Slowly add 1N HCl while stirring until you reach pH 6.5 - 7.0 (the isoelectric point).

  • The free indazole-phenol should precipitate as a solid.

References

  • Zhu, W., et al. (2006). "New Practical Synthesis of Indazoles via Condensation of o-Fluorobenzaldehydes and Their O-Methyloximes with Hydrazine." Journal of Organic Chemistry, 71(21), 8169–8172. Link

  • Gollner, A., et al. (2024).[1] "Synthesis of Indazoles via N-N Bond-Forming Oxidative Cyclization." Organic Letters, 26, 1229-1232.[1] Link

  • Duan, X., et al. (2013). "Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine." Journal of Organic Chemistry, 78, 3636–3646.[10] Link

  • Vertex Pharmaceuticals. (2006). "Indazole derivatives as kinase inhibitors." WO Patent 2006004188. Link

Sources

Technical Support Center: Polar Indazole Purification

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: INDZ-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Troubleshooting Purification of Polar Indazole Intermediates

Introduction: The "Amphoteric" Challenge

Welcome to the Indazole Purification Support Center. Indazole intermediates are privileged scaffolds in kinase inhibitor development (e.g., Axitinib), but they present a dual challenge:

  • Basicity: The N2 nitrogen (pKa ~1.2 for conjugate acid) often interacts with acidic silanols on silica gel, causing severe tailing.

  • Polarity: Functionalized indazoles (e.g., amino-, hydroxy-, or carboxyl-substituted) often "oil out" during crystallization or resist extraction into standard organic solvents.

This guide provides modular troubleshooting workflows. Select the module corresponding to your current bottleneck.

Module 1: Chromatography Troubleshooting

Issue: Compound streaks/tails on silica gel; poor separation from impurities.

Root Cause Analysis

Standard silica gel (SiO2) is slightly acidic (pH ~5). The basic nitrogen of the indazole coordinates with surface silanol groups (Si-OH), resulting in non-linear adsorption isotherms (tailing).

Protocol: The "Buffered Silica" Method

Do not rely on standard EtOAc/Hexane gradients. You must suppress silanol activity.

Step-by-Step Workflow:

  • Mobile Phase Selection:

    • Base Modifier: Add 1% Triethylamine (TEA) or 1-2% Ammonium Hydroxide (NH₄OH) to your mobile phase.

    • Polar System: Use DCM:MeOH:NH₄OH (e.g., 90:9:1 or 80:18:2).

    • Note: NH₄OH is superior for highly polar indazoles as it is more polar than TEA and evaporates more easily post-column.

  • Column Pre-Treatment (Critical):

    • Flush the silica column with 3 column volumes (CV) of the mobile phase containing the modifier before loading the sample. This neutralizes active sites.

  • Alternative Stationary Phases:

    • If silica fails, switch to Amine-functionalized Silica (NH2-SiO2) . This eliminates the need for mobile phase modifiers and prevents acid-base interaction.

Decision Logic: Chromatography Optimization

ChromatographyLogic Start Start: Tailing on Silica CheckModifier Is Modifier (TEA/NH4OH) used? Start->CheckModifier AddModifier Add 1% TEA or NH4OH to Mobile Phase CheckModifier->AddModifier No CheckPhase Is separation sufficient? CheckModifier->CheckPhase Yes AddModifier->CheckPhase SwitchPhase Switch to Amine-Silica or C18 Reverse Phase CheckPhase->SwitchPhase No OptimizeGradient Optimize Gradient (DCM/MeOH) CheckPhase->OptimizeGradient Yes

Figure 1: Decision tree for troubleshooting indazole tailing on silica gel.

Module 2: Crystallization & "Oiling Out"

Issue: Product separates as a sticky oil or amorphous solid instead of crystals.

Root Cause Analysis

Polar indazoles form strong intermolecular hydrogen bonds. If the cooling rate is too fast or the solvent polarity is mismatched, the compound precipitates as a supercooled liquid (oil) rather than organizing into a lattice.

Protocol: Controlled Anti-Solvent Precipitation

The "Two-Solvent" technique is most effective here.

Recommended Solvent Pairs:

Solvent A (Good Solubilizer) Solvent B (Anti-Solvent) Application Note
Methanol Water Best for highly polar, salt-like intermediates.
Acetone Water Excellent for neutral polar indazoles.
Ethyl Acetate Hexane/Heptane Standard for lipophilic indazoles.

| DMSO | Water | "Last resort" for very insoluble compounds. |

Step-by-Step Workflow:

  • Dissolve the crude indazole in the minimum amount of hot Solvent A (e.g., Acetone).

  • Add hot Solvent B (e.g., Water) dropwise until persistent cloudiness (turbidity) appears.

  • Add one drop of Solvent A to clear the solution.

  • Seeding: Add a tiny crystal of pure product (if available) or scratch the inner glass surface with a spatula to induce nucleation.

  • Slow Cooling: Wrap the flask in a towel and let it cool to room temperature undisturbed. Do not put it directly in an ice bath.

Module 3: Acid-Base Extraction (The "Catch & Release")

Issue: Product is difficult to separate from non-basic byproducts.

Scientific Basis

Indazoles are amphoteric but primarily behave as weak bases (protonation at N2). We can exploit this to pull the indazole into the aqueous phase, wash away impurities, and then release it back.

Protocol: pH-Switching Workup
  • Dissolution: Dissolve crude mixture in a non-polar organic solvent (e.g., DCM or Benzene).

  • Catch (Acid Extraction): Extract with 2N HCl .

    • Mechanism:[1][2][3][4][5] Indazole becomes protonated (

      
      ) and moves to the aqueous layer. Impurities remain in the organic layer.
      
  • Wash: Wash the aqueous acid layer with fresh DCM to remove entrained non-polar impurities.

  • Release (Basification): Cool the aqueous layer on ice. Slowly add 6N NaOH or NH₄OH until pH > 10.

    • Mechanism:[1][2][3][4][5] Indazole is deprotonated, precipitates out, or becomes extractable.

  • Recovery: Filter the precipitate (if solid) or extract with EtOAc (if oil).

ExtractionWorkflow Mix Crude Mixture (Organic Phase) Acid Add 2N HCl Mix->Acid Sep1 Phase Separation Acid->Sep1 OrgWaste Organic Layer (Impurities) Sep1->OrgWaste AqLayer Aqueous Layer (Indazole-H+) Sep1->AqLayer Base Basify (pH > 10) (NaOH/NH4OH) AqLayer->Base Final Precipitate or Extract Product Base->Final

Figure 2: Acid-Base "Catch and Release" purification logic.

Module 4: Palladium Removal (Scavenging)

Issue: High residual Pd levels (>1000 ppm) after Suzuki/Buchwald couplings.

Protocol: Scavenger Selection

Indazoles coordinate Pd well, making standard washes ineffective.

  • Silica-Based Scavengers: Use SiliaMetS® Thiol or DMT (Dimercaptotriazine).

    • Dosage: 4 equivalents relative to residual Pd.

    • Method: Stir at 50°C for 4 hours, then filter.

  • Chemical Precipitation:

    • Use Trimercapto-s-triazine (TMT) .[6] This forms a stable, insoluble complex with Pd that can be filtered off.

    • Reference: TMT treatment has been shown to reduce Pd from ~600 ppm to <60 ppm in indole/indazole intermediates [4].[6]

FAQs

Q: My indazole is water-soluble. How do I extract it? A: Do not use standard extraction. Use n-Butanol to extract from the aqueous phase, or use a "Salting Out" method (saturate aqueous layer with NaCl). Alternatively, evaporate water and use Soxhlet extraction with EtOAc.

Q: Can I use Acetone for chromatography? A: Yes, Acetone/Hexane is a valid alternative to EtOAc/Hexane and often provides better selectivity for polar heterocycles, though it absorbs UV at low wavelengths (check your detector settings).

Q: The product decomposes on silica even with TEA. A: The compound is likely acid-sensitive. Switch to Neutral Alumina (activity grade III) or use Reverse Phase (C18) chromatography with a neutral buffer (Ammonium Bicarbonate).

References

  • Separation and purification of substituted indazole isomers. Google Patents. CN101948433A. Link

  • Purification of strong polar and basic compounds. Reddit ChemPros. Link

  • Tips for Flash Column Chromatography. University of Rochester. Link

  • Removal of Palladium from Cross-Coupling Reactions Using Isocyanide Reagents. ResearchGate. Link

  • Palladium Extraction Following Metal-Catalyzed Reactions. ACS Organic Process Research & Development. Link

Sources

Overcoming solubility issues of 5-hydroxyindazoles in aqueous media

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solubility Optimization for 5-Hydroxyindazoles

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Subject: Overcoming Aqueous Solubility Barriers of 5-Hydroxyindazole Scaffolds[1]

Executive Summary: The "Brick Dust" Challenge

Welcome. If you are reading this, you are likely facing the "crash-out" phenomenon. 5-Hydroxyindazoles are classic "brick dust" molecules—high melting points (>180°C) and high lattice energy, yet moderate lipophilicity.[1]

The core issue is not just lipophilicity (LogP); it is crystal packing . The 5-hydroxy group acts as a double-edged sword: it serves as a hydrogen bond donor and acceptor within the crystal lattice, creating a tightly interlocked network that water molecules cannot easily penetrate.[1] At physiological pH (7.4), the molecule is predominantly neutral, lacking the ionization energy required to break this lattice.

This guide moves beyond simple "add DMSO" advice. We will engineer a thermodynamic environment where your compound prefers to be in solution.

Module 1: The Physicochemical Landscape

Before attempting formulation, you must understand the ionization profile. 5-Hydroxyindazole is amphoteric but effectively neutral at biological pH.[1]

Table 1: Physicochemical Properties & Solubility Thresholds

ParameterValue (Approx.)Implication for Solubility
pKa (Pyridinic N) ~1.2 (Basic)Requires pH < 1.0 to protonate.[1][2] Not viable for bio-assays.[1]
pKa (Phenolic -OH) ~10.0 (Acidic)Requires pH > 11.0 to deprotonate.[1][2] Not viable for bio-assays.[1]
LogP ~1.5 - 2.0Moderately lipophilic.[1] Soluble in organic solvents, insoluble in water.[1]
Aqueous Solubility < 0.1 mg/mL"Crash-out" risk is high upon dilution from DMSO.[1][2]
DMSO Solubility ~50 mg/mLExcellent stock solvent, but dangerous upon aqueous dilution.[1][2]

The Trap: Many researchers try to form an HCl salt. Because the basic pKa is so low (~1.2), the HCl salt is often unstable in water (hydrolysis) and will disproportionate back to the free base, causing precipitation.

Module 2: The "Gold Standard" Protocol – Cyclodextrin Complexation

For biological assays (in vivo or cell-based), Sulfobutylether-β-Cyclodextrin (SBE-β-CD) or Hydroxypropyl-β-Cyclodextrin (HP-β-CD) are superior to simple cosolvents.[1] They encapsulate the hydrophobic indazole core while exposing hydrophilic groups to the water, preventing the "brick dust" aggregation.

Protocol A: Preparation of 20% SBE-β-CD Stock Vehicle

Target Concentration: 2.5 – 5.0 mg/mL (Clear Solution)

Materials:

  • SBE-β-CD (e.g., Captisol®) or HP-β-CD.[1]

  • Sterile Saline (0.9% NaCl) or PBS.

  • 0.22 µm PES Syringe Filter.[1]

Workflow:

  • Vehicle Prep: Dissolve 2.0 g of SBE-β-CD in 10 mL of sterile saline. Vortex until clear. (Result: 20% w/v solution).

  • Compound Stock: Dissolve 5-hydroxyindazole in 100% DMSO at 50 mg/mL.

  • The "Slow Drop" Technique (Critical Step):

    • Place the Cyclodextrin vehicle on a magnetic stirrer (medium speed).

    • Add the DMSO stock dropwise (1 drop every 10 seconds) into the vortex of the stirring Cyclodextrin solution.

    • Target Ratio: 5% DMSO / 95% Cyclodextrin Vehicle.[1]

  • Equilibration: Stir for 30 minutes at room temperature. The solution should remain clear.

  • Filtration: Pass through a 0.22 µm filter to remove any micro-nuclei that could trigger precipitation later.[1]

Why this works: The "Slow Drop" prevents local supersaturation. If you dump the DMSO in all at once, the compound crashes out before it can find the cyclodextrin cavity.

Module 3: Troubleshooting & Decision Logic (Visualized)

When a sample precipitates, use this logic flow to diagnose the failure mode.

SolubilityLogic Start Issue: Precipitation observed CheckSolvent Step 1: Check Solvent System Start->CheckSolvent IsDMSO Is DMSO > 10% final conc? CheckSolvent->IsDMSO ReduceDMSO Action: Reduce DMSO. High DMSO denatures proteins and causes 'solvent shock'. IsDMSO->ReduceDMSO Yes CheckpH Step 2: Check pH vs pKa IsDMSO->CheckpH No Acidic Is pH < 2? CheckpH->Acidic Acidic Media Basic Is pH > 10? CheckpH->Basic Basic Media Neutral pH 7.4 (Neutral) CheckpH->Neutral Buffer/Media SaltIssue Salt Hydrolysis Risk. HCl salt reverts to free base. Acidic->SaltIssue Phenolate Phenolate formed. Soluble but caustic. Basic->Phenolate Complexation Action: Switch to Cyclodextrins (SBE-beta-CD) Neutral->Complexation

Figure 1: Diagnostic workflow for identifying the root cause of precipitation events.[1]

Module 4: Technical FAQs (Q&A)

Q1: I made an HCl salt of my 5-hydroxyindazole, but it still precipitates in PBS. Why? A: This is a classic case of disproportionation . The pyridine-like nitrogen has a pKa of ~1.[1]2. When you place the HCl salt into PBS (pH 7.4), the buffer acts as a base, stripping the proton from the nitrogen. The molecule reverts to its neutral "free base" form, which is insoluble.

  • Fix: Do not rely on simple salts for neutral buffers.[1] Use the Cyclodextrin protocol (Module 2) or an Amorphous Solid Dispersion (ASD) with polymers like PVPVA if formulating for oral delivery.

Q2: Can I just adjust the pH to 9 to dissolve it? A: You could, but you shouldn't for biological assays. The pKa of the phenolic -OH is ~10. At pH 9, you are only partially ionized (~10%). You would need pH > 11 to fully solubilize it as a phenolate salt.[1] This pH is toxic to cells and causes tissue damage in vivo.[1]

  • Fix: Stick to pH 7.4 and use surfactants (e.g., 5% Tween 80) or cosolvents (PEG 400) if Cyclodextrins are unavailable.

Q3: My compound stays in solution initially but precipitates after 2 hours. What is happening? A: You are in the "Metastable Zone" (the Spring and Parachute effect). Your initial dilution created a supersaturated solution (the Spring). Without a crystallization inhibitor (the Parachute), the system slowly seeks thermodynamic equilibrium, leading to delayed precipitation.

  • Fix: Add a crystallization inhibitor.[1] HPMC (Hydroxypropyl methylcellulose) or PVP (Polyvinylpyrrolidone) at 0.1% - 0.5% w/v can inhibit nucleation and extend the stability window from hours to days.[1]

Module 5: Mechanism of Action (Visualized)

Understanding how the cyclodextrin works helps you troubleshoot when it fails.

CD_Mechanism cluster_0 Aqueous Media Guest 5-Hydroxyindazole (Hydrophobic Host) Equilibrium Dynamic Equilibrium Guest->Equilibrium Host Cyclodextrin (Hydrophilic Shell, Lipophilic Cavity) Host->Equilibrium Complex Inclusion Complex (Soluble) Equilibrium->Complex Kd Binding

Figure 2: The host-guest interaction shielding the hydrophobic indazole core from the aqueous environment.

References

  • Solubility & pKa Data

    • PubChem Compound Summary for 5-Hydroxyindole (Analogous Scaffold). National Library of Medicine (US), National Center for Biotechnology Information. Link

    • Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. University of Tartu. (Confirming weak basicity of indazole N at pKa ~1.2). Link

  • Cyclodextrin Formulation Protocols

    • MedChemExpress Solubility Guidelines. Protocol 2: 20% SBE-β-CD in Saline for Indoles. Link

    • Review: Cyclodextrin-based delivery systems. European Journal of Pharmaceutics and Biopharmaceutics. (Mechanistic validation of CD/drug complexation). Link

  • Salt Selection & Disproportionation

    • Serajuddin, A. T. M. (2007).[3] Salt formation to improve drug solubility. Advanced Drug Delivery Reviews. (Explains the failure of HCl salts for weak bases in neutral media). Link

Sources

Troubleshooting N1 vs N2 alkylation selectivity in indazoles

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: IND-ALK-001 Subject: Troubleshooting N1 vs. N2 Regioselectivity in Indazole Alkylation Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

The alkylation of indazoles presents a classic "tautomeric trap." The 1H-indazole (N1) is thermodynamically more stable (preserving the benzene ring's aromaticity), while the 2H-indazole (N2) is often kinetically accessible due to the "quinoid-like" character of the tautomer.

Most standard base-mediated protocols (


, 

) favor N1-alkylation (thermodynamic control). Achieving N2-selectivity is historically difficult and often requires specific kinetic traps, steric blocking, or modern acid-catalyzed methodologies.

This guide provides a decision framework to force regioselectivity and analytical methods to validate your isomer.

Part 1: The Mechanistic Landscape

To control the reaction, you must visualize the competing pathways. The selectivity is dictated by the energy difference between the transition states (TS) of the N1 and N2 pathways.[1]

IndazoleMechanism Substrate 1H-Indazole (Starting Material) Anion Indazolyl Anion (Delocalized) Substrate->Anion Deprotonation (Base) TS_N1 TS-N1 (Chelation Control / Thermodynamic) Anion->TS_N1 Path A: Cs+/Na+ Chelation Polar Aprotic Solvent TS_N2 TS-N2 (Steric/Electronic Control) Anion->TS_N2 Path B: Steric Blocking at N1 or Acid Catalysis (Imidates) Prod_N1 N1-Alkyl Indazole (Thermodynamic Product) TS_N1->Prod_N1 Fast Equilibration Prod_N2 N2-Alkyl Indazole (Kinetic Product) TS_N2->Prod_N2 Irreversible (if trapped) Prod_N2->Prod_N1 Thermal Isomerization (High T, prolonged reaction)

Figure 1: Mechanistic divergence in indazole alkylation. Note that N2 products can isomerize to N1 under forcing conditions.

Part 2: Troubleshooting & Protocols
Scenario A: "I need the N1-isomer, but I see N2 impurities."

This is the most common scenario. N1 is the thermodynamic sink. If you have mixtures, you are likely not reaching thermodynamic equilibrium or your electrophile is too "hard."

The Fix:

  • Switch to Thermodynamic Conditions: Use higher temperatures (

    
    ) and longer reaction times. This allows any formed N2 isomer to revert and alkylate at the more stable N1 position.
    
  • Cation Effect: Use Cesium Carbonate (

    
    ) .[2] The "Cesium Effect" stabilizes the N1-transition state via coordination with the N2 lone pair and the incoming electrophile (chelation control).
    
  • Solvent: Use polar aprotic solvents (DMF, DMSO) to stabilize the transition state.

Standard N1 Protocol:

  • Base:

    
     (2.0 equiv) or 
    
    
    
    (1.2 equiv)
  • Solvent: DMF or NMP

  • Temp:

    
     - 
    
    
    
  • Time: 4–16 hours

  • Note: If using alkyl chlorides (slow reacting), add

    
     (Finkelstein) to accelerate the reaction and ensure equilibration.
    
Scenario B: "I need the N2-isomer exclusively."

Warning: Standard


 conditions (Alkyl Halide + Base) will rarely give >80% N2 selectivity unless the substrate has specific substituents (e.g., 7-nitro).

The Fix: Acid-Catalyzed Alkylation (The "Pfizer/BMS" Method) Recent breakthroughs utilize alkyl trichloroacetimidates catalyzed by Triflic Acid (TfOH) . This method protonates the imidate, creating a tight ion pair that favors attack by the more nucleophilic (but less stable) N2 nitrogen, often yielding >95:5 N2 selectivity.

N2-Selective Protocol (Metal-Free):

  • Reagents: Indazole (1.0 equiv), Alkyl 2,2,2-trichloroacetimidate (1.2–1.5 equiv).

  • Catalyst: TfOH (10–20 mol%).

  • Solvent: Toluene or Cyclohexane (Non-polar solvents enhance N2 selectivity).

  • Temp: Room Temperature.

  • Mechanism: The protonated imidate H-bonds with N1, blocking it and directing the electrophile to N2.

Alternative: The Mitsunobu Reaction

  • Conditions:

    
    , DIAD/DBAD, Alcohol (
    
    
    
    ), THF.[2]
  • Selectivity: Often favors N2 (approx. 2:1 to 4:1) due to steric bulk of the

    
     adduct hindering the N1 approach, but rarely exclusive.
    
Part 3: Comparative Data Table
VariableConditionFavored IsomerMechanism/Rationale
Base

,

N1 Thermodynamic control; allows equilibration.[3][4][5]
Base

N1 Chelation of

directs electrophile to N1.
Reagent Alkyl Halide (

)
N1 Standard

.
Reagent Trichloroacetimidate + TfOHN2 Kinetic control; H-bonding directs to N2.
Solvent DMF, DMSO, NMPN1 Polar solvents stabilize the charge-separated N1 TS.
Solvent Toluene, DCM, THFN2 (slight)Non-polar solvents destabilize the N1 path slightly.
Sterics C7-Substituent (e.g.,

)
N2 Steric hindrance blocks N1 attack.
Part 4: Analytical Validation (How to tell them apart)

Do not rely solely on LCMS retention time. Isomers often co-elute.

1. 1H NMR (The "C3-H" Shift Rule)

  • N1-Alkyl: The proton at C3 typically appears at

    
     8.0 – 8.2 ppm .
    
  • N2-Alkyl: The proton at C3 is significantly deshielded, typically appearing at

    
     8.3 – 8.8 ppm  (often ~0.5 ppm downfield relative to N1).
    

2. 2D NMR (The Gold Standard: HMBC) Run a 1H-13C HMBC experiment. Look for the correlation between the N-CH2 protons (from your alkyl group) and the indazole carbons.[4]

  • N1-Isomer: The

    
     protons will show a 3-bond correlation to the quaternary bridgehead carbon C7a .
    
  • N2-Isomer: The

    
     protons will show a 3-bond correlation to the C3  carbon (and no correlation to C7a).
    

NMR_Validation Step1 Isolate Product Step2 1H NMR Analysis Step1->Step2 Decision C3-H Shift? Step2->Decision ResultN1 Likely N1 (8.0 - 8.2 ppm) Decision->ResultN1 Upfield ResultN2 Likely N2 (> 8.3 ppm) Decision->ResultN2 Downfield Confirm CONFIRMATION: Run HMBC ResultN1->Confirm ResultN2->Confirm

Figure 2: Analytical workflow for isomer assignment.

References
  • Mechanism & DFT Studies

    • Luo, G., et al. "Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations." Beilstein Journal of Organic Chemistry, 2024.[6]

  • N2-Selective Methodology (TfOH/Imidates)

    • Clemens, J. J., et al. "Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles."[1][7] Synthesis, 2022.[1]

  • Solvent & Base Effects

    • Cheung, M., et al. "Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution." Beilstein Journal of Organic Chemistry, 2021.

  • Mitsunobu Selectivity

    • Hunt, K. W., et al. "Regioselective Synthesis of N-Substituted Indazoles."[3][4][5][8] Tetrahedron Letters, 2010. (Cited within Ref 1 context for Mitsunobu comparison).

Sources

Technical Support Center: Recrystallization of 4-methoxy-1H-indazol-5-ol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing recrystallization solvents for 4-methoxy-1H-indazol-5-ol Content type: Technical Support Center Guide

Executive Summary & Chemical Profile[2]

4-methoxy-1H-indazol-5-ol presents a unique purification challenge due to its amphoteric nature (containing both a basic indazole nitrogen and an acidic phenolic hydroxyl) and the steric influence of the ortho-methoxy group.[1] Successful recrystallization requires balancing the solubility of the planar aromatic core against the hydrogen-bonding potential of its substituents.[1]

  • Core Challenge: The molecule is prone to "oiling out" (liquid-liquid phase separation) rather than crystallizing, particularly in the presence of trace water or rapid cooling.

  • Primary Impurities: Regioisomers (2H-indazole variants), demethylated byproducts (4,5-diol derivatives), and oxidation products (quinoid species) which often impart a pink/brown color.

Troubleshooting Guide (FAQ)

Q1: My product forms a sticky oil at the bottom of the flask instead of crystals. How do I fix this?

Diagnosis: This is a classic "oiling out" phenomenon.[1] It occurs when the solute separates as a liquid phase before the solution reaches the saturation point necessary for nucleation. This is common in solvent systems where the compound has high solubility at boiling but very low solubility at intermediate temperatures (metastable zone width is too narrow).

Corrective Action:

  • Re-dissolve: Heat the mixture back to reflux until the oil dissolves.

  • Adjust Solvent Ratio: Add more of the good solvent (e.g., Ethanol) to increase solubility slightly, or reduce the amount of anti-solvent (e.g., Water).

  • Seeding: Cool the solution very slowly to just above the oiling temperature and add seed crystals.

  • High-Shear Agitation: Vigorous stirring during the cooling phase can sometimes force nucleation over phase separation.[1]

Q2: The crystals are retaining a persistent pink/brown color. Is this an impurity?

Diagnosis: Yes. Indazol-5-ols are electron-rich phenols susceptible to air oxidation, forming trace quinoid or radical species.[1] These are highly colored even at ppm levels.[1]

Corrective Action:

  • Activated Carbon Treatment: During the hot filtration step, add activated carbon (e.g., Darco G-60, 5% w/w) and stir for 15 minutes. Filter through Celite while hot.[1]

  • Acidification: Recrystallizing in the presence of trace acid (e.g., 0.1% Acetic Acid) can sometimes suppress the oxidation of the phenol group, though this may affect yield due to salt formation.

  • Inert Atmosphere: Perform the recrystallization under Nitrogen or Argon.

Q3: I am seeing a mixture of isomers in my NMR after recrystallization.

Diagnosis: The 1H- and 2H-indazole tautomers or regioisomers (if alkylated) have distinct solubilities. 4-methoxy-1H-indazol-5-ol generally favors the 1H-tautomer in the solid state.[1]

Corrective Action:

  • Switch to a solvent system with higher dielectric constant selectivity.[1] Acetone/Water or Acetonitrile/Water systems are often superior to alcohols for differentiating dipole moments of isomers [1].

  • Thermodynamic Equilibration: Ensure the solution is held at reflux for at least 30 minutes to allow thermodynamic equilibration if tautomerism is the issue.

Solvent Screening Data

The following table summarizes the solubility profile of 4-methoxy-1H-indazol-5-ol based on structural analogs (e.g., 1H-indazol-5-ol, 5-methoxy-1H-indazole) and polarity principles [2, 3].

Solvent SystemSolubility (Hot)Solubility (Cold)Crystal QualityRisk Factor
Ethanol / Water (3:1) HighLowExcellent Good yield; low toxicity.[1] Best starting point.
Methanol / Water (4:1) Very HighModerateGoodYield may be lower due to higher cold solubility.
Ethyl Acetate / Heptane ModerateVery LowFairRisk of oiling out if Heptane is added too fast.[1]
Acetone / Water HighLowGoodExcellent for removing colored impurities.[1]
Acetonitrile ModerateLowExcellentGood for isomer separation; higher toxicity.[1]
Toluene LowVery LowPoorGenerally poor solvent for polar phenols.[1]

Recommended Experimental Protocols

Protocol A: The "Standard" Ethanol/Water Method

Best for: General purity enhancement and removal of inorganic salts.

  • Preparation: Place 5.0 g of crude 4-methoxy-1H-indazol-5-ol in a 100 mL round-bottom flask.

  • Dissolution: Add Ethanol (absolute) (approx. 25-30 mL) and heat to reflux.

  • Titration: If solids remain, add Ethanol in 2 mL portions until dissolved.

    • Note: If the solution is dark, add 250 mg Activated Carbon and reflux for 10 mins. Filter hot through a pre-warmed Celite pad.[1]

  • Nucleation: Remove from heat. While stirring gently, add Deionized Water dropwise until a faint turbidity (cloudiness) persists.

  • Re-solubilization: Add a few drops of Ethanol to clear the solution.

  • Crystallization: Allow the flask to cool to room temperature undisturbed. Then, cool to 0-4°C in an ice bath for 2 hours.

  • Isolation: Filter the white/off-white needles, wash with cold Ethanol/Water (1:1), and dry under vacuum at 45°C.

Protocol B: The "Anti-Oiling" Ethyl Acetate/Heptane Method

Best for: Material that oils out in aqueous systems.

  • Dissolution: Dissolve crude material in minimal boiling Ethyl Acetate .

  • Precipitation: Remove from heat source. Immediately add Heptane (or Hexane) slowly until the solution becomes slightly milky.

  • Seeding: Add a seed crystal of pure product.

  • Cooling: Wrap the flask in a towel to ensure slow cooling to room temperature. Rapid cooling here will almost certainly cause oiling.[1]

Visual Decision Guides

Figure 1: Solvent Selection Logic

This decision tree guides you to the optimal solvent system based on your specific impurity profile.

SolventSelection Start Start: Analyze Crude Purity CheckColor Is crude highly colored? Start->CheckColor CheckOiling Does it oil out in Alcohols? CheckColor->CheckOiling No UseCarbon Use Ethanol + Activated Carbon CheckColor->UseCarbon Yes CheckIsomer Are isomers present? CheckOiling->CheckIsomer No UseEtOAc Use Ethyl Acetate / Heptane (Slow Cool) CheckOiling->UseEtOAc Yes UseACN Use Acetonitrile / Water (Isomer Separation) CheckIsomer->UseACN Yes Standard Standard: Ethanol / Water CheckIsomer->Standard No

Caption: Decision matrix for selecting recrystallization solvents based on observed impurities and physical behavior.

Figure 2: "Oiling Out" Remediation Workflow

A step-by-step logic flow to recover a crystallization batch that has separated into an oil.[1]

OilingOut Oiled Batch Oiled Out Reheat Reheat to Reflux Oiled->Reheat Adjust Add 10% more Good Solvent Reheat->Adjust Seed Cool to Cloud Point & SEED Adjust->Seed SlowCool Controlled Cooling (1°C/min) Seed->SlowCool Success Crystalline Solid SlowCool->Success

Caption: Workflow for recovering a batch that has undergone liquid-liquid phase separation.

References

  • CN101948433A. Method for separating and purifying substituted indazole isomers. Google Patents.
  • PubChem . 1H-Indazol-5-ol Compound Summary. National Library of Medicine. Available at: [Link]

Sources

Preventing oxidation of electron-rich 5-hydroxyindazole derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: 5-OH-IND-OX-PREV Assigned Specialist: Senior Application Scientist, Chemical Stability Unit

Executive Summary: The "Pink Pot" Syndrome

Researchers working with 5-hydroxyindazole and its derivatives frequently encounter a rapid color shift from off-white to pink, and eventually dark brown. This is not merely a cosmetic issue; it indicates the formation of indazoloquinone species and oxidative oligomers.

The 5-hydroxyindazole scaffold is an electron-rich system. The nitrogen lone pairs in the pyrazole ring, combined with the 5-hydroxyl group, raise the HOMO (Highest Occupied Molecular Orbital) energy, making the molecule exceptionally prone to Single Electron Transfer (SET) oxidation by atmospheric oxygen, especially under basic conditions or in the presence of transition metals (often found in silica gel).

This guide provides a self-validating workflow to prevent, diagnose, and potentially reverse this oxidation.

Part 1: The Mechanism of Failure

To prevent oxidation, you must understand the enemy. The degradation usually follows a radical-mediated pathway, accelerated by deprotonation (pKa ~10).

Visualizing the Oxidation Cascade

The following diagram illustrates how a stable phenol transforms into a reactive quinone-imine, leading to polymerization (browning).

OxidationMechanism Phenol 5-Hydroxyindazole (Stable, Colorless) Phenolate Phenolate Anion (Highly Reactive) Phenol->Phenolate Base (pH > 9) Radical Phenoxyl Radical (Transient) Phenolate->Radical O2 / Metal Ions Quinone Indazoloquinone Imine (Pink/Red Species) Radical->Quinone - e- / - H+ Quinone->Phenol Redox Cycling Polymer Oligomers/Polymers (Brown Sludge) Quinone->Polymer Michael Addition

Figure 1: The oxidative cascade of 5-hydroxyindazole. Note that basic pH acts as a trigger by forming the electron-rich phenolate.

Part 2: Prevention Protocols (Synthesis & Work-up)

Critical Control Points
ParameterDanger ZoneSafe ZoneMechanism of Action
pH > 8.5 (Basic)4.0 – 7.0 (Acidic/Neutral)High pH deprotonates the phenol, lowering oxidation potential.
Solvent Aerated MeOH/WaterDegassed, AnhydrousDissolved O₂ acts as the primary oxidant.
Catalyst Iron/Copper tracesChelated / Metal-freeTransition metals catalyze the SET step (Fenton-like chemistry).
Light Direct UV/FluorescentAmber Glass / FoilPhoto-oxidation generates singlet oxygen.
Protocol A: The "Reductive Shield" Work-up

Use this when isolating the product from a reaction mixture.

  • Quench Under Argon: Do not pour the reaction mixture into an open beaker. Perform the quench in the reaction vessel under positive Argon pressure.

  • The Scavenger Wash: During the aqueous extraction, add Sodium Ascorbate (5-10 mM) or Sodium Dithionite (Na₂S₂O₄) to the aqueous layer.

    • Why? These agents act as sacrificial reductants, intercepting any radical species formed at the biphasic interface.

  • Acidify Immediately: Adjust the aqueous layer to pH 5–6 using mild acid (e.g., 1M KH₂PO₄ or dilute HCl) before extraction.

    • Why? Ensures the molecule remains in the protonated phenol form (less oxidizable).

Part 3: Purification (The Danger Zone)

Flash chromatography on silica gel is the most common point of failure. Standard silica is slightly acidic but often contains trace iron (Fe³⁺), which catalyzes oxidation.

Diagram: The "Safe-Passage" Purification Workflow

PurificationWorkflow cluster_decision Method Selection cluster_normal Normal Phase (Silica) cluster_reverse Reverse Phase (C18) Start Crude Mixture Choice Is product soluble in DCM? Start->Choice PreTreat Pre-treat Silica: 1% Ascorbic Acid in MeOH Choice->PreTreat Yes C18 C18 Column (Metal-free) Choice->C18 No (Polar) Eluent Eluent Modifier: 0.1% Acetic Acid PreTreat->Eluent FastRun Rapid Elution (<15 mins) Eluent->FastRun Mobile Mobile Phase: Water/MeCN + 0.1% Formic Acid C18->Mobile Freeze Lyophilize Immediately Mobile->Freeze

Figure 2: Decision tree for purification. Reverse phase is preferred to avoid silica-mediated oxidation.

Technique: Silica Deactivation

If you must use normal phase silica:

  • Doping: Add 1% Triethylamine (TEA) to the mobile phase? NO.

    • Correction: TEA is basic and will promote oxidation.

    • Correct Additive: Use 0.5% Acetic Acid in your DCM/MeOH mobile phase. This keeps silanols and the phenol protonated.

  • The "Antioxidant Plug": Add a small layer of Celite mixed with ascorbic acid on top of your column.

Part 4: Storage & Formulation

Storage Rules
  • Solid State: Store as the HCl salt if possible. The salt form locks the nitrogen lone pair and protonates the phenol, significantly increasing oxidation potential (harder to oxidize).

  • Solvent: Never store in DMSO at room temperature. DMSO can act as an oxidant (Pfitzner-Moffatt type mechanisms) over long periods.

    • Preferred: Dry Acetonitrile or Methanol at -20°C.

  • Atmosphere: Argon backfill is mandatory.

Part 5: Troubleshooting & FAQs

User Report: "My product turned pink on the rotavap."

Diagnosis: Trace oxidation forming quinone imines. Immediate Action:

  • Do not throw it away.

  • Redissolve in MeOH.

  • Add a spatula tip of Sodium Borohydride (NaBH₄) or Sodium Dithionite .

  • If the color reverts to colorless/yellow, the quinone has been reduced back to the phenol.

  • Immediately acidify and re-extract under Argon.

User Report: "I see a new spot on TLC that trails."

Diagnosis: Oxidative dimerization. The "trailing" is often due to the formation of diphenols or quinone-phenol charge transfer complexes. Solution:

  • Switch to Reverse Phase (C18) chromatography.

  • Use 0.1% TFA in the water/acetonitrile gradient.[1] The acid breaks the charge transfer complexes and sharpens the peaks.

User Report: "Can I use standard LCMS grade methanol?"

Answer: Yes, but degas it . Sonicate the solvent under vacuum for 15 minutes before use. Dissolved oxygen in methanol is sufficient to degrade 5-hydroxyindazoles overnight.

References

  • Mechanism of Hydroxyindole Oxidation

    • Study: Kinetics and Mechanism of Oxidative Conversion of 5-Hydroxyindole to 2-Oxo-5-hydroxyindole.[2][3]

    • Source: ResearchG
    • Link:

  • pKa and Stability Data

    • Data: 5-Hydroxyindole Properties and pKa (Predicted pKa ~9.98).[4]

    • Source: ChemicalBook / PubChem.
    • Link:

  • Purification Strategies for Ionizable Compounds

    • Guide: Purifying ionic compounds by flash column chrom
    • Source: Biotage Technical Notes.
    • Link:

  • Antioxidant Activities of 5-Hydroxy Derivatives

    • Paper: Antioxidant activities of 5-hydroxyoxindole and its derivatives.

    • Source: PubMed / Elsevier.
    • Link:

Sources

Resolving tautomerism issues in 1H-indazole NMR analysis

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Resolution of Signal Broadening and Isomer Assignment in 1H-Indazole Derivatives Status: Open Assigned Specialist: Senior Application Scientist, NMR Spectroscopy Division

Executive Summary: The "Ghost" in the Spectrum

You are likely reading this because your 1H-indazole spectrum exhibits confusing characteristics: broad "hump" signals, missing exchangeable protons, or chemical shifts that do not align with your predicted structure.

This is not necessarily an impurity issue; it is a fundamental characteristic of the indazole scaffold known as annular tautomerism . Indazoles exist in a dynamic equilibrium between the 1H-indazole (benzenoid) and 2H-indazole (quinonoid) forms.[1][2]

The proton on the nitrogen is not static; it "hops" between N1 and N2. The rate of this exchange (


) relative to the NMR time scale determines your spectral appearance:
  • Slow Exchange (

    
    ):  You see two distinct sets of peaks (one for 1H, one for 2H).
    
  • Fast Exchange (

    
    ):  You see a single, sharp "averaged" spectrum.
    
  • Intermediate Exchange (

    
    ):  The "Danger Zone." Peaks broaden significantly, sometimes disappearing into the baseline (coalescence).
    

This guide provides a self-validating workflow to stabilize this equilibrium and definitively assign your structure.

Phase 1: Diagnostic Workflow

Before altering your sample, confirm that tautomerism is the root cause.

Step 1: The D₂O Shake Test

Objective: Distinguish exchangeable protons (NH) from fixed impurities.

  • Acquire a standard 1H spectrum in your current solvent (e.g., CDCl₃).

  • Add 1-2 drops of D₂O directly to the NMR tube.

  • Shake vigorously and let settle.

  • Re-acquire the spectrum.

Analysis:

Visualizing the Diagnostic Logic

IndazoleDiagnosis Start Symptom: Broad/Missing Peaks D2O_Test Action: D2O Shake Test Start->D2O_Test Result_Gone Signal Disappears D2O_Test->Result_Gone Exchange occurs Result_Stay Signal Persists D2O_Test->Result_Stay No exchange Tautomerism Diagnosis: Tautomeric Exchange (Proceed to Solvent Screen) Result_Gone->Tautomerism Impurity Diagnosis: Paramagnetic/Aggregation (Filter/Purify) Result_Stay->Impurity

Figure 1: Decision tree for diagnosing spectral broadening in nitrogen heterocycles.

Phase 2: Solvent & Temperature Strategy

The choice of solvent dictates the position of the tautomeric equilibrium.

Protocol: The "Solvent Switch"

If you are using CDCl₃ , you are likely seeing broad peaks because the non-polar solvent does not stabilize the NH proton, leading to intermediate exchange rates.

Recommendation: Switch to DMSO-d₆ .

  • Mechanism: DMSO is a hydrogen-bond acceptor. It forms a strong H-bond with the indazole NH (

    
    ), effectively "freezing" the proton on one nitrogen and slowing the exchange rate significantly.
    
  • Expected Outcome: Broad peaks should sharpen into well-defined singlets or doublets. The NH signal often appears downfield (12-14 ppm).

Data Comparison: Solvent Effects on 1H-Indazole
ParameterCDCl₃ (Non-polar)DMSO-d₆ (Polar Aprotic)
NH Signal Often invisible or very broad (10-11 ppm)Sharp, distinct (13.0 - 13.5 ppm)
Exchange Rate Intermediate/FastSlow (on NMR timescale)
Dominant Form Mixture (concentration dependent)Predominantly 1H-tautomer
Resolution Poor (coalescence)High
Advanced Troubleshooting: Variable Temperature (VT) NMR

If DMSO-d₆ does not resolve the signals, run a VT experiment.

  • Heat to 350K: Increases exchange rate (

    
    ). If peaks sharpen, you are pushing the system into the "Fast Exchange" regime.
    
  • Cool to 250K: Decreases exchange rate. If peaks split into two distinct sets, you are freezing out the individual 1H and 2H tautomers.

Phase 3: Definitive Structural Assignment (The "Smoking Gun")

1H NMR is often insufficient to distinguish between


-methyl-1H-indazole and 

-methyl-2H-indazole isomers because the proton chemical shifts are similar.

The Solution: 1H-15N HMBC (Heteronuclear Multiple Bond Correlation) Nitrogen chemical shifts are vastly different for pyrrole-type nitrogens (N-H) versus pyridine-type nitrogens (=N-).

The 15N Chemical Shift Rule

Using the Liquid Ammonia Scale (Liquid NH₃ = 0 ppm):

Nitrogen TypeElectronic CharacterTypical 15N Shift (

)
Pyrrole-like (N-R)

hybridized, electron-rich
140 - 180 ppm (Shielded)
Pyridine-like (=N-)

hybridized, electron-poor
250 - 320 ppm (Deshielded)

(Note: If referencing to Nitromethane = 0 ppm, subtract ~380 ppm. Pyrrole


 -220 ppm; Pyridine 

-70 ppm).
Experimental Workflow for Natural Abundance 15N

You do not need 15N-labeled material. Modern 400/500 MHz instruments with a cryoprobe can detect natural abundance 15N via indirect detection.

  • Pulse Sequence: Select hmbcgpndqf (Gradient selected HMBC).

  • Optimization: Set the long-range coupling constant (

    
    ) to 8-10 Hz .
    
  • Acquisition: 64-128 scans are usually sufficient for concentrations > 10 mg/mL.

Interpretation Logic[4]
  • 1H-Isomer: The N1 nitrogen will appear at ~150 ppm (Pyrrole-like). The N2 nitrogen will appear at ~250 ppm (Pyridine-like).

  • 2H-Isomer: The N2 nitrogen will appear at ~160 ppm (Pyrrole-like). The N1 nitrogen will appear at ~250 ppm (Pyridine-like).

N15Assignment Sample Unknown Isomer HMBC Run 1H-15N HMBC Sample->HMBC N1_Shielded N1 @ ~150 ppm (Pyrrole-like) HMBC->N1_Shielded N1 is Shielded N2_Shielded N2 @ ~160 ppm (Pyrrole-like) HMBC->N2_Shielded N2 is Shielded Result_1H Conclusion: 1H-Indazole N1_Shielded->Result_1H Result_2H Conclusion: 2H-Indazole N2_Shielded->Result_2H

Figure 2: Logic flow for assigning isomers based on 15N chemical shifts.

Frequently Asked Questions (FAQs)

Q: My integration values are lower than expected for the aromatic protons. Why? A: In the intermediate exchange regime (broad peaks), the signal-to-noise ratio drops, and the integration "tails" are often lost in the baseline noise. Fix: Switch to DMSO-d₆ or raise the temperature to sharpen the peaks before integrating.

Q: Can I use TFA (Trifluoroacetic acid) to resolve the peaks? A: Adding TFA protonates the N2 nitrogen, forming an indazolium cation. While this stops tautomerism and sharpens peaks, it changes the chemical species . The resulting spectrum represents the salt, not the neutral molecule, which may alter your interpretation of electronic effects.

Q: Which tautomer is biologically relevant? A: While the 1H-tautomer is thermodynamically more stable (by ~20 kJ/mol) in solution, proteins often select specific tautomers. For example, many kinase inhibitors bind as the 2H-tautomer or even the rare 3H-tautomer depending on the H-bonding requirements of the active site (e.g., the "hinge region").

References

  • Claramunt, R. M., & Elguero, J. (2016). The tautomerism of indazoles: A review of the NMR and crystallographic data. This is the definitive work on azole tautomerism, establishing the thermodynamic preference for 1H-indazole.

    • (Via ResearchGate)

  • Alkorta, I., et al. (2022).[4][5][6] Study of the Addition Mechanism of 1H-Indazole... to Formaldehyde. Provides modern DFT and solid-state NMR validation of tautomeric energy differences.

    • [Source: J. Org.[6][7] Chem.]([Link])

  • Latosinska, J. N. (2000).[8] Thermodynamic stability of indazole studied by NMR-NQR spectroscopy. Confirms the 21.4 kJ/mol stability difference favoring the 1H form.[8]

  • Standara, S., et al. (2016).[9] Tautomerism of Indazole in Aqueous Solution. Discusses solvent effects and pKa values relevant to biological conditions.

Sources

Technical Support Center: Minimizing Side Reactions During Methoxy Group Deprotection

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for methoxy group deprotection. The seemingly simple task of cleaving a methyl ether, particularly an aryl methyl ether, is a critical step in the synthesis of countless pharmaceuticals and natural products. However, the stability of the methoxy group often necessitates harsh reaction conditions, which can lead to a variety of unwanted side reactions, compromising yield and purity.

This guide provides field-proven insights and troubleshooting strategies to help you navigate the complexities of demethylation. We will explore the underlying mechanisms of common deprotection reagents and provide actionable solutions to the specific challenges you may encounter at the bench.

Understanding the Mechanism: The Key to Troubleshooting

Successful troubleshooting begins with a firm grasp of the reaction mechanism. Most demethylation reactions, especially for aryl methyl ethers, proceed via Lewis acid or strong Brønsted acid catalysis.

Mechanism of Lewis Acid (e.g., BBr₃) Mediated Demethylation

Boron tribromide (BBr₃) is a powerful and widely used reagent for cleaving methyl ethers.[1][2] Its efficacy stems from its strong Lewis acidity.

  • Coordination: The electron-deficient boron atom of BBr₃ coordinates to the electron-rich oxygen of the methoxy group, forming an oxonium-boron complex.[1] This step activates the ether.

  • Methyl Abstraction: A bromide ion, either from another equivalent of BBr₃ or released from the complex, acts as a nucleophile, attacking the activated methyl group in an Sₙ2-like fashion. This generates methyl bromide (a gas) and an aryloxy-dibromoborane intermediate.

  • Hydrolysis: Upon aqueous workup, the aryloxy-dibromoborane is hydrolyzed to yield the desired phenol and boric acid.[2]

This mechanism highlights the dual role of BBr₃ as both a Lewis acid activator and a source of the nucleophilic bromide. Understanding this process is crucial for diagnosing and preventing side reactions.

BBr3_Mechanism cluster_step1 Step 1: Lewis Acid Coordination cluster_step2 Step 2: Nucleophilic Attack (Sₙ2) cluster_step3 Step 3: Hydrolysis Ar-O-Me Ar-O(CH₃) BBr3 BBr₃ Ar-O-Me->BBr3 Coordination Complex Ar-O⁺(CH₃)-B⁻Br₃ BBr3->Complex Br_ion Br⁻ Complex->Br_ion Attack on CH₃ Intermediate Ar-O-BBr₂ MeBr CH₃Br (gas) Br_ion->Intermediate H2O H₂O (Workup) Intermediate->H2O Hydrolysis Phenol Ar-OH H2O->Phenol BoricAcid B(OH)₃

Caption: Lewis acid-mediated demethylation workflow.

Troubleshooting Guide & FAQs

This section addresses common problems encountered during methoxy group deprotection in a question-and-answer format.

Q1: My reaction is incomplete, but forcing conditions (e.g., higher temperature) leads to decomposition. What can I do?

Answer: This is a classic challenge where the rate of deprotection is comparable to the rate of substrate degradation.

  • Causality: Incomplete reaction is often due to insufficient reagent activity at a temperature your substrate can tolerate, or steric hindrance around the methoxy group. BBr₃, for instance, is highly reactive but can cause decomposition if heated too aggressively.[3] HBr, on the other hand, often requires high temperatures (e.g., 130°C) which can be destructive.[1]

  • Solutions:

    • Increase Reagent Stoichiometry: Instead of raising the temperature, try increasing the equivalents of your deprotection reagent at a lower temperature. For BBr₃, using 2-3 equivalents per methoxy group is common. Monitor the reaction by TLC to find the sweet spot.

    • Switch to a Milder, More Selective Reagent System: The combination of Boron Trichloride (BCl₃) and tetra-n-butylammonium iodide (n-Bu₄NI) is a highly effective system that operates at lower temperatures (0°C to room temperature).[4] BCl₃ is a weaker Lewis acid than BBr₃, reducing background decomposition, while the iodide acts as a potent nucleophile to cleave the activated ether.

    • Consider Nucleophilic Reagents: For certain substrates, strong nucleophiles can effect demethylation under non-acidic conditions. Reagents like sodium ethanethiolate (NaSEt) or lithium diphenylphosphide (LiPPh₂) in a high-boiling solvent like DMF or NMP can be effective, though they require careful handling.

Q2: I'm observing the cleavage of other protecting groups (e.g., silyl ethers, esters) in my molecule. How can I improve chemoselectivity?

Answer: Achieving chemoselectivity is paramount in multi-step synthesis. The harsh, acidic conditions required for demethylation are often incompatible with other acid-labile protecting groups.

  • Causality: Strong Lewis acids like BBr₃ readily cleave silyl ethers (like TBS or TIPS) and can hydrolyze esters, especially with prolonged reaction times or during aqueous workup.[5]

  • Solutions:

    • Low-Temperature BBr₃ Protocol: The high reactivity of BBr₃ can be harnessed for selectivity by running the reaction at very low temperatures.[1] Start the reaction at -78°C and allow it to warm slowly to -20°C or 0°C.[6] At these temperatures, methoxy group cleavage can often be achieved before other, more kinetically stable groups react.

    • Use a "Softer" Reagent: Trimethylsilyl iodide (TMSI) is an excellent choice for selective demethylation.[3][7] It is typically used in neutral, aprotic solvents like acetonitrile or dichloromethane at room temperature and is known for its high selectivity for cleaving methyl ethers over many other functional groups.[7]

    • Strategic Synthesis Planning: If possible, plan your synthesis to perform the demethylation step early, before introducing highly acid-sensitive protecting groups.[1]

Q3: My aromatic substrate is showing signs of bromination or Friedel-Crafts side reactions. Why is this happening and how can I prevent it?

Answer: This is a common issue when using boron trihalides or hydrohalic acids with electron-rich aromatic systems.

  • Causality:

    • Friedel-Crafts Reactions: BBr₃ is a potent Lewis acid catalyst for Friedel-Crafts reactions.[2][8][9] The methyl bromide generated in situ can act as an alkylating agent, re-alkylating the aromatic ring.

    • Bromination: BBr₃ can decompose, especially on exposure to light or moisture, to liberate free bromine (Br₂), which can then participate in electrophilic aromatic substitution on activated rings.[10]

  • Solutions:

    • Use a Scavenger: Add a scavenger like pentamethylbenzene or anisole to the reaction mixture. These highly activated aromatic compounds will preferentially react with any electrophilic byproducts, protecting your substrate.

    • Control Temperature and Light: Run the reaction at low temperature and protect it from light to minimize reagent decomposition.

    • Purify the Reagent: If you suspect contamination, consider distilling the BBr₃ before use.

    • Switch Reagent Class: Move away from strong Lewis acids. High-temperature HBr or nucleophilic deprotection methods are less likely to cause these electrophilic side reactions.

Q4: The reaction workup is difficult, leading to emulsions and low recovery of my phenolic product. What are the best practices for quenching and extraction?

Answer: The workup of demethylation reactions, particularly with boron-based reagents, requires care.

  • Causality: BBr₃ reacts violently with protic solvents like water and methanol, leading to the evolution of HBr gas and significant heat.[1][5] The boric acid produced can also complicate extractions.

  • Solutions:

    • Controlled Quenching: Always quench the reaction at low temperature (0°C or below). Instead of adding the reaction mixture to water, it is often safer and more controlled to slowly and carefully add the quenching agent (e.g., methanol, then water) dropwise to the cold reaction vessel with vigorous stirring.[6]

    • Break Emulsions: If emulsions form during aqueous extraction, adding a saturated solution of brine (NaCl) can help break them by increasing the ionic strength of the aqueous phase.

    • Acid/Base Extraction: After quenching, extract your product into an organic solvent (e.g., ethyl acetate). Then, wash the organic layer with a base (e.g., 2N NaOH) to deprotonate the phenol and pull it into the aqueous layer.[10] This step separates your product from neutral organic impurities. Finally, carefully re-acidify the aqueous layer with dilute HCl to precipitate or re-extract your purified phenolic product.

Reagent Selection and Protocol Guide

Choosing the right reagent is the most critical decision. The following table and protocols provide a starting point for common scenarios.

Reagent Comparison Table
Reagent SystemTypical ConditionsMechanismAdvantagesCommon Side Reactions / Limitations
BBr₃ DCM, -78°C to RTLewis AcidHighly effective, fast, widely used.[2]Low chemoselectivity, risk of Friedel-Crafts/bromination, violent quench.[2][5]
HBr (48% aq.) Reflux (~130°C), often with Acetic AcidBrønsted AcidInexpensive, simple procedure.Requires high temperatures, poor functional group tolerance.[1][3]
TMSI MeCN or DCM, RTLewis Acid / NucleophilicMild conditions, good selectivity.[7]Reagent is moisture-sensitive and expensive.
BCl₃ / n-Bu₄NI DCM, 0°C to RTLewis Acid / NucleophilicHigh selectivity, mild conditions, often outperforms BBr₃.[4]Requires two reagents, may be slow for hindered ethers.
NaSEt / DMF DMF or NMP, RefluxNucleophilic (SₙAr)Excellent for electron-deficient rings, avoids acidic conditions.Reagent is toxic and malodorous, requires high temperatures.
Experimental Protocols

Protocol 1: General Procedure for BBr₃ Demethylation [6]

  • Materials: Anhydrous Dichloromethane (DCM), Boron Tribromide (1.0 M solution in DCM), Substrate, Methanol, Saturated aq. NaHCO₃, Anhydrous Na₂SO₄.

  • Step-by-Step Procedure:

    • Dissolve the methoxy-containing substrate (1.0 equiv) in anhydrous DCM (approx. 0.1 M) in a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar).

    • Cool the solution to -78°C using a dry ice/acetone bath.

    • Slowly add the BBr₃ solution (1.5-3.0 equiv per methoxy group) dropwise via syringe. A white precipitate may form.[10]

    • After the addition is complete, allow the reaction to warm slowly to room temperature and stir overnight, or until TLC analysis indicates complete consumption of the starting material.

    • Cool the reaction mixture to 0°C in an ice bath.

    • Quench: Very slowly and carefully, add methanol dropwise to the stirring mixture to quench excess BBr₃. After gas evolution ceases, add water dropwise.

    • Workup: Dilute the mixture with DCM and wash with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

Protocol 2: General Procedure for TMSI Demethylation

  • Materials: Anhydrous Acetonitrile (MeCN), Trimethylsilyl Iodide (TMSI), Substrate, Saturated aq. Na₂S₂O₃, Saturated aq. NaHCO₃.

  • Step-by-Step Procedure:

    • Dissolve the substrate (1.0 equiv) in anhydrous MeCN in a flame-dried flask under an inert atmosphere.

    • Add TMSI (1.5-2.0 equiv) dropwise via syringe at room temperature. The solution may change color.

    • Stir the reaction at room temperature for 1-12 hours, monitoring by TLC.

    • Quench: Add the reaction mixture to a separatory funnel containing an equal volume of saturated aqueous Na₂S₂O₃ solution to quench any remaining iodine.

    • Workup: Extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to afford the product.

Decision-Making Workflow

When faced with a new substrate, a logical workflow can help you select the optimal deprotection strategy and avoid common pitfalls.

Deprotection_Workflow start Start: New Substrate for Demethylation acid_sensitive Is the substrate sensitive to strong acid? start->acid_sensitive steric_hindrance Is the methoxy group sterically hindered? acid_sensitive->steric_hindrance No nucleophilic Use Nucleophilic Method (e.g., NaSEt in DMF) acid_sensitive->nucleophilic Yes other_fg Are other sensitive functional groups present? (e.g., TBS, Esters) steric_hindrance->other_fg No bbr3_harsh Use BBr₃ (reflux) or 48% HBr (reflux) steric_hindrance->bbr3_harsh Yes bbr3_mild Use BBr₃ at low temp (-78°C to 0°C) other_fg->bbr3_mild No bcl3_tmsi Use BCl₃/n-Bu₄NI or TMSI for high selectivity other_fg->bcl3_tmsi Yes

Caption: Decision workflow for selecting a deprotection method.

References

  • Reddit. (2018). demethylation by BBr3 or HBr. Available at: [Link]

  • Chem-Station. (2024). O-Demethylation. Available at: [Link]

  • ResearchGate. (n.d.). Boron Tribromide. Available at: [Link]

  • Mandal, T., et al. (2023). Organophotoredox Catalyzed C‒O Bond Cleavage: A Chemoselective Deprotection Strategy for Phenolic Ethers and Esters. ChemRxiv. Available at: [Link]

  • Babu, B. H., & Balasubramanian, K. K. (2000). Chemoselective Deprotection of Triethylsilyl Ethers. Nucleosides, Nucleotides & Nucleic Acids, 19(10-12), 1841-1849. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). MOM Ethers. Available at: [Link]

  • Organic Syntheses. (n.d.). 3,3'-dihydroxybiphenyl. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by ether cleavage. Available at: [Link]

  • Master Organic Chemistry. (2014). Cleavage Of Ethers With Acid. Available at: [Link]

  • Wikipedia. (n.d.). Boron tribromide. Available at: [Link]

  • Common Organic Chemistry. (n.d.). Demethylation of Methyl Ethers - Boron Tribromide (BBr3). Available at: [Link]

  • ResearchGate. (2015). A facile method for the rapid and selective deprotection of methoxymethyl (MOM) ethers. Available at: [Link]

  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Available at: [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Trimethylsilyl Iodide (TMSI). Available at: [Link]

Sources

Validation & Comparative

1H NMR Characterization Guide: 4-methoxy-1H-indazol-5-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous framework for the structural validation of 4-methoxy-1H-indazol-5-ol . In the development of kinase inhibitors and heterocyclic pharmaceuticals, the indazole scaffold is ubiquitous but prone to regiochemical ambiguity.

The primary analytical challenge is distinguishing the target molecule from its isobaric regioisomers (e.g., 5-methoxy-1H-indazol-4-ol) and confirming the tautomeric state (


 vs 

). This guide moves beyond basic peak listing, establishing a self-validating NMR protocol that relies on specific peri-interactions (NOE) and coupling constants to definitively prove the substitution pattern.
Structural Analysis & Tautomerism

Before acquisition, the researcher must understand the dynamic nature of the analyte.

  • Tautomeric Equilibrium: In solution, indazoles exist in a rapid equilibrium between

    
     and 
    
    
    
    forms.
    • Solvent Impact: In non-polar solvents (

      
      ), this exchange can broaden signals or favor the 
      
      
      
      form.
    • Recommendation: DMSO-

      
        is the mandatory solvent. It stabilizes the 
      
      
      
      -tautomer (the biologically relevant scaffold for most inhibitor binding modes) via hydrogen bonding and slows proton exchange, allowing for the observation of distinct labile protons (NH and OH).
  • The "Peri" Effect (Critical for Assignment): The spatial proximity between the proton at C3 and the substituent at C4 (the methoxy group) is the "smoking gun" for structural verification. This distance is

    
    , within the optimal range for Nuclear Overhauser Effect (NOE) detection.
    
Comparative Analysis: Target vs. Alternatives

The following table contrasts the target molecule with its most common synthetic impurity (the regioisomer) and a typical precursor.

Table 1: Diagnostic 1H NMR Signatures (400 MHz, DMSO-


) 
FeatureTarget: 4-methoxy-1H-indazol-5-ol Alternative: 5-methoxy-1H-indazol-4-ol (Regioisomer)Precursor: 4-bromo-5-methoxy-1H-indazole
H3 Signal Singlet (

~8.0 - 8.2 ppm)
. Shows strong NOE to OMe.
Singlet (

~7.9 - 8.1 ppm)
. NO NOE to OMe (too distant).
Singlet.
Aromatic Ring AB System (H6, H7) . Two doublets (

Hz).
AB System (H6, H7) . Two doublets (

Hz).
Two singlets or weak coupling (para) depending on sub.
Methoxy (-OMe) Singlet (

~4.0 ppm)
. Deshielded by peri-interaction.
Singlet (

~3.8 ppm)
. Less sterically crowded.
Singlet.
Labile Protons OH (

~9.0-9.5)
& NH (

~12.8)
. Visible as broad singlets.
OH (

~9.5-10.0)
. H-bonding to N1/N2 may shift this.
NH only. No OH signal.
Differentiation Positive NOE: H3

OMe
Negative NOE: H3

OMe
Absence of OH signal

Note: Chemical shifts (


) are approximate and concentration-dependent. The connectivity (NOE/HMBC) is absolute.
Experimental Protocol
Phase 1: Sample Preparation
  • Mass: 5–10 mg of dry solid.

  • Solvent: 0.6 mL DMSO-

    
     (99.9% D).
    
  • Additive: None initially. Avoid

    
     exchange until the full structural assignment is complete, as this washes out the critical OH/NH signals.
    
Phase 2: Acquisition Parameters
  • Pulse Sequence: zg30 (standard 30° pulse) to ensure accurate integration of labile protons with different relaxation times.

  • Relaxation Delay (D1): Set to

    
     seconds . Indazole ring protons (especially H3) and quaternary carbons have long 
    
    
    
    times. Short D1 leads to integration errors.
  • Scans (NS): 16–32 scans for 1D; 8–16 scans for 2D.

Phase 3: The "Decision Tree" Workflow

Use the following logic flow to validate your compound.

G Start Start: Acquire 1H NMR (DMSO-d6) CheckOH Are OH (~9 ppm) and NH (~12.8 ppm) visible? Start->CheckOH CheckH3 Identify H3 Singlet (~8.0 ppm) CheckOH->CheckH3 Yes ResultPrecursor Check Precursor: Did reaction complete? CheckOH->ResultPrecursor No (Missing OH) RunNOE Run 1D-NOE or 2D-NOESY Irradiate OMe signal CheckH3->RunNOE Decision1 NOE observed at H3? RunNOE->Decision1 ResultCorrect CONFIRMED: 4-methoxy-1H-indazol-5-ol (Target) Decision1->ResultCorrect Yes (Strong Signal) ResultWrong INCORRECT ISOMER: Likely 5-methoxy-1H-indazol-4-ol or 6-methoxy variant Decision1->ResultWrong No Signal

Figure 1: Structural Assignment Decision Tree. This workflow isolates the critical regiochemical checkpoint (NOE).

Advanced Characterization (Self-Validating Logic)

To satisfy the "Authoritative" requirement, you must perform these confirmation experiments if the 1D spectrum is ambiguous.

A. The "Smoking Gun": 1D Selective NOE
  • Method: Selectively irradiate the methoxy singlet (

    
    4.0 ppm).
    
  • Expected Result (Target): You will observe a distinct enhancement of the H3 singlet (

    
    8.0 ppm).
    
  • Mechanism: The 4-OMe group is physically crowded against the H3 proton (the peri position).

  • Contra-Result (Isomer): In the 5-methoxy isomer, the OMe group is remote from H3. No enhancement will occur.

B. HMBC Connectivity (Long-Range Coupling)
  • Method: Run a standard

    
     HMBC.
    
  • Target Pattern:

    • H3 (

      
      8.0 ppm) should correlate to C3a  (bridgehead) and C7a .
      
    • OH proton (

      
      9.0 ppm) should correlate to C5  (oxygen-bearing), C4 , and C6 .
      
    • Crucial Check: If the OH correlates to a carbon that also correlates to the OMe protons, the groups are ortho (adjacent). If the OH correlates to a carbon that shows no OMe coupling, they may be separated.

References
  • Regiochemistry of Indazoles: Doganc, F., & Göker, H. (2024).[1] Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques. Magnetic Resonance in Chemistry.

  • Solvent Effects (DMSO vs CDCl3): Abraham, R. J., et al. (2006).[2] 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent. Magnetic Resonance in Chemistry.

  • Indazole Synthesis & Characterization: Burke, A., et al. (2021).[3] Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry.

  • Analogous Structures: Abbassi, A., et al. (2014). 4-Methoxy-N-(1-methyl-1H-indazol-5-yl)benzenesulfonamide.[4] IUCrData.

Sources

A Comparative Guide to HPLC Method Development for 5-Hydroxyindazole Purity Analysis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, experience-driven approach to developing a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the purity analysis of 5-hydroxyindazole. We will move beyond a simple recitation of steps to explore the scientific rationale behind each decision, comparing and contrasting various analytical approaches to arrive at an optimized and validated method suitable for the stringent requirements of pharmaceutical quality control.

Understanding the Analyte: 5-Hydroxyindazole

5-Hydroxyindazole is a heterocyclic aromatic organic compound with a molecular structure that presents specific challenges and opportunities for chromatographic analysis. Its ionizable hydroxyl and amine functionalities, coupled with its aromatic nature, dictate its behavior in a reversed-phase HPLC system. A thorough understanding of its physicochemical properties is the bedrock of logical method development.

Table 1: Physicochemical Properties of 5-Hydroxyindazole (and its Isomer 5-Hydroxyindole for Comparison)

Property5-Hydroxyindazole (Estimated)5-Hydroxyindole (for comparison)Implication for HPLC Method Development
Molecular Weight 134.14 g/mol 133.15 g/mol Affects diffusion rates and can influence peak broadening.
pKa ~8.5 (hydroxyl group), ~2.0 (protonated indazole nitrogen)~10.3 (hydroxyl group)The molecule's ionization state will be highly dependent on the mobile phase pH, significantly impacting retention time.[1]
logP ~1.5~1.3Indicates moderate hydrophobicity, suggesting good retention on reversed-phase columns.[2]
UV λmax ~220 nm, ~275 nm~220 nm, ~278 nmProvides suitable wavelengths for UV detection, with the higher wavelength offering more selectivity.
Solubility Soluble in methanol, acetonitrile, and aqueous buffersSoluble in polar organic solvents and waterDictates the choice of diluent for sample preparation.

The ionizable nature of 5-hydroxyindazole is a critical factor. At a pH below its pKa, a compound will be in its protonated, more polar form, leading to earlier elution in reversed-phase HPLC. Conversely, at a pH above its pKa, it will be in its neutral or deprotonated, less polar form, resulting in longer retention.[1][3][4][5] This behavior is a powerful tool for manipulating selectivity and resolution.

The Method Development Workflow: A Strategic Approach

Effective HPLC method development is a systematic process, not a trial-and-error exercise. The following workflow illustrates a logical progression from initial scouting to a fully validated method.

hplc_method_development_workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation start Define Analytical Target Profile column_screening Column Chemistry Screening (C18 vs. Phenyl-Hexyl) start->column_screening mobile_phase_screening Mobile Phase Screening (ACN vs. MeOH) column_screening->mobile_phase_screening gradient_scouting Gradient Scouting (Broad Gradient) mobile_phase_screening->gradient_scouting ph_optimization Mobile Phase pH Optimization gradient_scouting->ph_optimization Select best initial conditions gradient_optimization Gradient Profile Optimization ph_optimization->gradient_optimization flow_rate_temp Flow Rate & Temperature Adjustment gradient_optimization->flow_rate_temp specificity Specificity & Forced Degradation flow_rate_temp->specificity Final Method linearity Linearity & Range specificity->linearity accuracy_precision Accuracy & Precision linearity->accuracy_precision robustness Robustness accuracy_precision->robustness ph_effect cluster_0 Low pH (e.g., pH 3.0) cluster_1 High pH (e.g., pH 7.0) low_ph 5-Hydroxyindazole (Protonated) More Polar Shorter Retention high_ph 5-Hydroxyindazole (Neutral) Less Polar Longer Retention low_ph->high_ph Increase pH

Sources

Technical Guide: Mass Spectrometry Fragmentation Patterns of Methoxy-Indazoles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In drug development and forensic toxicology, the indazole scaffold is a privileged structure, serving as the core for numerous anti-inflammatory agents, kinase inhibitors, and synthetic cannabinoids (e.g., AB-PINACA derivatives). The introduction of a methoxy (-OCH₃) group enhances lipophilicity and metabolic stability but introduces significant analytical challenges: distinguishing between regioisomers (4-, 5-, 6-, or 7-methoxy).

This guide objectively compares the fragmentation behaviors of methoxy-indazoles under Electron Ionization (EI) and Electrospray Ionization (ESI-CID) . It provides a self-validating workflow for differentiating regioisomers, a critical requirement for verifying synthetic purity and identifying metabolites.

Part 1: Mechanistic Foundations (EI vs. ESI)

The choice of ionization method dictates the fragmentation landscape. For methoxy-indazoles, EI provides a "fingerprint" rich in radical-induced cleavages, while ESI-MS/MS allows for targeted, energy-resolved structural elucidation.

Comparative Analysis: Ionization Modes
FeatureElectron Ionization (EI)Electrospray Ionization (ESI-CID)
Ion Type Radical Cation (

)
Protonated Molecule (

)
Energy Regime Hard (70 eV)Soft (Tunable Collision Energy)
Dominant Mechanism Homolytic cleavage, Radical site migrationCharge-remote fragmentation, inductive cleavage
Key Neutral Losses

,

,

,


,

,

(if amide present)
Isomer Resolution Low (Spectra often identical)High (Diagnostic ratios via Energy-Resolved MS)
Mechanism 1: The "Indazole Collapse" (EI Mode)

In EI, the molecular ion (


) typically undergoes a characteristic ring opening.
  • HCN Elimination: The indazole ring cleaves to expel hydrogen cyanide (

    
    ), resulting in a radical cation with 
    
    
    
    .
  • Methoxy Radical Loss: A competing pathway involves the direct loss of the methyl radical (

    
    ), generating a quinoid-type cation (
    
    
    
    ).
  • Sequential CO Loss: Following methyl loss, the remaining oxygen is often expelled as carbon monoxide (

    
    ), leading to 
    
    
    
    .
Mechanism 2: Proton-Driven Fragmentation (ESI Mode)

In ESI, the proton typically localizes on the indazole nitrogen (


 or 

).
  • Methanol Loss: Unlike EI, the even-electron

    
     often eliminates neutral methanol (
    
    
    
    ) via a proton transfer from the indazole ring to the methoxy oxygen.
  • RDA-like Cleavage: Retro-Diels-Alder reactions can occur, but are less common than simple bond cleavages in simple methoxy-indazoles.

Part 2: Differentiating Regioisomers (The Ortho Effect)

The most critical application of this analysis is distinguishing positional isomers (e.g., 4-methoxy vs. 5-methoxy indazole). This cannot be reliably done by mass alone; it requires analyzing relative ion abundances driven by the Ortho Effect .

The Diagnostic Logic
  • Proximity to Nitrogen: Isomers where the methoxy group is ortho to the ring nitrogens (specifically the 7-position) exhibit unique fragmentation due to hydrogen bonding or steric repulsion.

  • 7-Methoxy Indazole: The methoxy oxygen can interact with the

    
    -proton. This facilitates the loss of 
    
    
    
    or
    
    
    in EI, or affects the ratio of
    
    
    vs
    
    
    .
  • 4-Methoxy Indazole: Proximity to the C3-position.[1] If a substituent exists at C3 (common in drugs), the 4-methoxy group often participates in cyclization reactions, suppressing standard fragmentation.

Visualization: Isomer Differentiation Workflow

The following diagram outlines the decision tree for distinguishing these isomers based on MS/MS data.

IsomerDifferentiation Start Precursor Ion [M+H]+ Selection CID Apply Stepped Collision Energy (10, 20, 40 eV) Start->CID CheckLoss Analyze Primary Neutral Loss CID->CheckLoss Loss15 Dominant Loss: -15 Da (•CH3) (Radical formation) CheckLoss->Loss15 High Internal Energy Loss32 Dominant Loss: -32 Da (CH3OH) (Neutral elimination) CheckLoss->Loss32 Proton Transfer Available MetaPara No Ortho-Effect (5-OMe or 6-OMe) Loss15->MetaPara Direct Cleavage Ortho Ortho-Effect Present (7-OMe or 4-OMe) Loss32->Ortho Facilitated H-Transfer Confirm Confirm with Diagnostic Ratios (m/z [M-15] / [M-32]) Ortho->Confirm MetaPara->Confirm

Caption: Logic flow for differentiating methoxy-indazole regioisomers based on neutral loss competition between methyl radical and methanol.

Part 3: Experimental Protocol (Self-Validating)

To ensure reproducibility and "Trustworthiness" (E-E-A-T), follow this protocol. This workflow includes a built-in quality control step using a known standard (e.g., plain Indazole or a certified reference material).

Materials
  • Instrument: Q-TOF or Orbitrap (High Resolution is preferred for exact mass confirmation of neutral losses).

  • Solvents: LC-MS grade Methanol and Water + 0.1% Formic Acid.

  • Standard: 5-Methoxy-1H-indazole (Sigma-Aldrich/Merck) as the system suitability test.

Step-by-Step Methodology
  • System Suitability Test (SST):

    • Inject 5-Methoxy-1H-indazole (1 µg/mL).

    • Validation Criteria: The precursor

      
       (
      
      
      
      149.07) must be the base peak. The fragment at
      
      
      121.04 (
      
      
      ) must be visible at >5% intensity under 20 eV collision energy.
  • Sample Preparation:

    • Dissolve unknown methoxy-indazole in Methanol to 1 mg/mL.

    • Dilute to 1 µg/mL in 50:50 Water:MeOH (+0.1% Formic Acid).

  • Data Acquisition (ESI-MS/MS):

    • Flow Rate: 0.3 mL/min (Direct Infusion or LC).

    • Source Temp: 300°C.

    • Collision Energy Ramp: Acquire spectra at 10, 20, and 40 eV. Why? Low energy preserves the molecular ion; high energy reveals the "skeleton" (indazole core).

  • Data Analysis (The "fingerprint" check):

    • Extract Ion Chromatograms (EIC) for

      
       (Methyl loss) and 
      
      
      
      (Methanol loss).
    • Calculate the Ratio:

      
      .
      
    • Interpretation: Significant deviations in

      
       between samples indicate regioisomerism.
      

Part 4: Fragmentation Pathways Visualization

Understanding the atomic-level rearrangement is crucial for interpreting the spectra.

FragPathway Precursor [M+H]+ (Protonated Methoxy-Indazole) Intermediate1 [M+H - CH3OH]+ (Indazolium Cation) Precursor->Intermediate1 - CH3OH (Proton Transfer) Intermediate2 [M+H - •CH3]+• (Distonic Radical Cation) Precursor->Intermediate2 - •CH3 (Homolytic Cleavage) Final1 Ring Opening (Loss of HCN) Intermediate1->Final1 - HCN Final2 Quinoid Species (Loss of CO) Intermediate2->Final2 - CO

Caption: Dual fragmentation pathways in ESI-MS/MS: The competition between methanol elimination (top) and radical methyl loss (bottom).

Part 5: Diagnostic Data Summary

The following table summarizes the key diagnostic ions observed for a generic Methoxy-Indazole (


, 

).
Fragment Ion (

)
CompositionMechanismDiagnostic Value
149

Protonated MoleculePrecursor confirmation.
134

Loss of

Indicates methoxy group presence. High abundance in EI; variable in ESI.
121

Loss of

Characteristic of the Indazole core (diazo bond cleavage).
117

Loss of

Regioisomer discriminator. Favored when methoxy is ortho to a proton source.
106

Loss of

Sequential fragmentation; confirms oxygen attached to ring.

References

  • Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. Source: ResearchGate URL:[Link]

  • Analysis of Fragmentation Pathways of New-Generation Synthetic Cannabinoids (INACA, IATA, FUPPYCA, and OXIZID Type Compounds) Based on Electrospray Ionization High-Resolution Mass Spectrometry. Source: National Institutes of Health (PubMed) URL:[Link]

  • Differentiating the aromatic positional isomers of methylbuphedrones and methoxybuphedrones via chemical ionization‐mass spectrometry. Source: National Institutes of Health (PMC) URL:[Link]

  • Mass Spectrometry Fragmentation Patterns of Synthetic Cannabinoids with an Indazole Core. Source: MDPI (Molecules Journal) URL:[Link]

Sources

Crystal Structure Analysis of 4-Methoxy-1H-indazol-5-ol Complexes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Structural Significance

In the landscape of kinase inhibitor design, the indazole scaffold is a privileged structure, serving as the pharmacophore backbone for drugs like Pazopanib and Axitinib. The specific derivative 4-methoxy-1H-indazol-5-ol represents a critical intermediate in the synthesis of Rho-associated protein kinase (ROCK) inhibitors.

This guide provides a comparative structural analysis of this compound. Unlike simple indazoles, the 4-methoxy-5-hydroxy substitution pattern introduces a competing intramolecular hydrogen bond that rigidifies the ligand, altering its solubility, crystal packing, and binding affinity. This guide details the protocol for crystallizing, solving, and analyzing this structure against its non-methoxylated analogs.

Structural Analysis & Comparative Logic

The "Ortho-Effect" Hypothesis

The defining feature of 4-methoxy-1H-indazol-5-ol is the proximity of the hydrogen bond donor (5-OH) and acceptor (4-OMe).

  • Hypothesis: The 5-OH group will preferentially form an intramolecular hydrogen bond with the oxygen of the 4-methoxy group (

    
     ring motif).
    
  • Consequence: This "locks" the C5-O bond rotation, reducing the entropic penalty upon binding to a protein target but potentially lowering the melting point compared to 1H-indazol-5-ol due to reduced intermolecular networking.

Tautomerism: 1H- vs. 2H-Indazole

Indazoles exist in annular tautomeric equilibrium.[1][2]

  • 1H-Indazole: Thermodynamically favored (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     kcal/mol stability advantage).
    
  • 2H-Indazole: Often stabilized by specific crystal packing forces or metal coordination.

  • Analysis Protocol: In the crystal structure, the tautomer is identified by the

    
     bond angle. A larger angle at N1 (
    
    
    
    ) typically indicates the protonated site.
Comparative Data: Target vs. Analog

The following table contrasts the expected structural parameters of the target with its established analog, 1H-indazol-5-ol.[3]

Structural Feature1H-Indazol-5-ol (Reference)4-Methoxy-1H-indazol-5-ol (Target)Impact on Drug Design
Intramolecular H-Bond AbsentPresent (

)
Pre-organizes ligand for binding; reduces desolvation penalty.
Intermolecular H-Bond Strong 2D sheets (OH

N)
Weakened/Altered (OH is occupied)Increases lipophilicity (LogP); improves membrane permeability.
Tautomer Preference 1H-Tautomer dominant1H-Tautomer dominantCritical for docking simulations (H-bond donor location).
Pi-Stacking Distance ~3.4 Å (Face-to-Face)>3.5 Å (Perturbed by 4-OMe steric bulk)Modulates solubility and melting point.

Experimental Protocol: From Synthesis to Structure

Synthesis & Purification Workflow

Note: High-purity material (>99%) is required for single-crystal growth.

  • Precursor: Start with 4-methoxy-1H-indazol-5-yl 2-nitrobenzenesulfonate or similar protected intermediate.

  • Deprotection: Hydrolysis using NaOH/MeOH or specific cleavage reagents.

  • Purification: Silica gel chromatography (Eluent: Chloroform/Methanol 96:4).

  • Verification: Confirm structure via

    
    H-NMR (DMSO-
    
    
    
    ) looking for the characteristic doublet splitting of the benzene ring protons and the singlet of the methoxy group.
Crystallization Screening Matrix

The presence of the 5-OH group allows for solvate formation. Use the following screening matrix:

MethodSolvent SystemTarget Outcome
Slow Evaporation Methanol / EthanolStandard polymorph screening.
Vapor Diffusion THF (solvent) / Pentane (antisolvent)High-quality single crystals for XRD.
Cooling Acetonitrile / Water (90:10)Hydrate identification.
Data Collection & Refinement (Standard Operating Procedure)
  • Temperature: Collect data at 100 K to minimize thermal motion of the methoxy group.

  • Resolution: Aim for

    
     Å to accurately locate the hydroxyl hydrogen atom.
    
  • Refinement Strategy:

    • Refine the hydroxyl H-atom freely if data quality permits.

    • If disordered, use a riding model (AFIX 147) but verify the H-bond geometry.

Visualizing the Structural Logic

The following diagram illustrates the workflow for determining the active tautomer and binding mode, a critical step in Structure-Based Drug Design (SBDD).

IndazoleAnalysis Synthesis Synthesis & Purification (>99% Purity) Crystallization Crystallization Screening (Vapor Diffusion) Synthesis->Crystallization XRD X-Ray Diffraction (100 K Data Collection) Crystallization->XRD StructureSol Structure Solution (Direct Methods) XRD->StructureSol TautomerCheck Tautomer Assignment (Check N1 vs N2 angles) StructureSol->TautomerCheck HBondCheck H-Bond Analysis (Intra vs Inter) StructureSol->HBondCheck Result1H 1H-Tautomer Confirmed (Thermodynamic Product) TautomerCheck->Result1H N1-C > N2-C Result2H 2H-Tautomer Observed (Kinetic/Stabilized) TautomerCheck->Result2H N2-C > N1-C App Application: Docking into Kinase Pocket HBondCheck->App Define Donor/Acceptor Result1H->App Result2H->App

Caption: Workflow for structural determination and tautomer assignment of indazole ligands.

Case Study: Application in Kinase Inhibition[2][4][5]

When analyzing the crystal structure of 4-methoxy-1H-indazol-5-ol in the context of a protein complex (e.g., Rho Kinase), the following interactions are pivotal:

  • Hinge Region Binding: The indazole nitrogen (N1-H) typically acts as a hydrogen bond donor to the backbone carbonyl of the kinase hinge region (e.g., Glu residue).

  • The "Gatekeeper" Interaction: The 4-methoxy group is positioned to interact with the gatekeeper residue. The intramolecular H-bond (5-OH...OMe) ensures the methoxy group is planar with the ring, allowing it to slot into narrow hydrophobic pockets without steric clash.

  • Water Bridging: The 5-OH group, if not fully engaged intramolecularly, can serve as an anchor for a structural water molecule, bridging the ligand to the protein backbone.

Self-Validation Check:

  • Does the refined structure show the methoxy group in-plane?

    • Yes: Supports the intramolecular H-bond hypothesis.

    • No: Suggests steric strain or intermolecular packing forces are dominating (re-evaluate solvent choice).

References

  • European Patent Office. (2004). Rho Kinase Inhibitors and their Synthesis. EP1403255A1. Link

  • ChemicalBook. (n.d.). 1H-Indazol-5-ol Properties and Synthesis.Link

  • National Institutes of Health (NIH). (2021). Crystal structure of 3-amino-5-bromo-1H-indazole-1-carboxylate. PubMed Central. Link

  • Molecules (MDPI). (2021). Synthesis and Crystal Structures of 1,2,3-Triazole Derivatives.Link

  • ResearchGate. (2025). Thermodynamic and structural aspects of hydroxybenzamide molecular crystals.Link

Sources

Indazole vs. Indole Scaffolds in Kinase Inhibitor Design: A Technical Comparison

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Indazole vs. Indole Scaffolds in Kinase Inhibitor Design Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

In the high-stakes arena of kinase inhibitor discovery, the choice of the core heterocycle is often the determinant between a nanomolar hit and a clinical candidate. While the indole scaffold has historically served as a foundational pharmacophore—mimicking the purine core of ATP—the indazole scaffold has emerged as a superior bioisostere in many optimization campaigns.

This guide analyzes the structural, electronic, and pharmaceutical distinctions between these two scaffolds. We provide evidence-based insights into why medicinal chemists frequently "scaffold hop" from indole to indazole to resolve metabolic liabilities, improve hinge-binding affinity, and optimize physicochemical properties.

Molecular Architecture & Binding Mechanics

The primary function of these scaffolds in kinase inhibition is to anchor the molecule within the ATP-binding pocket, specifically interacting with the "hinge region" connecting the N- and C-terminal lobes.

Electronic Profile and Tautomerism
  • Indole: A bicyclic structure consisting of a benzene ring fused to a pyrrole. It is electron-rich, particularly at the C3 position.

    • H-Bonding: Acts primarily as a Hydrogen Bond Donor (HBD) via the N1-H. It lacks a built-in Hydrogen Bond Acceptor (HBA) on the five-membered ring, often necessitating the addition of substituents (e.g., backbone carbonyls) or modification to 7-azaindole to gain an acceptor.

  • Indazole: A bioisostere where the C2 of indole is replaced by nitrogen.[1]

    • H-Bonding: Possesses a dual motif: N1-H (HBD) and N2 (HBA) . This 1,2-nitrogen arrangement allows indazole to mimic the N1/N6 motif of adenine more effectively than indole, enabling a bidentate interaction with the kinase hinge residues.

    • Tautomerism: Indazole exists in equilibrium between 1H- and 2H-tautomers. While the 1H-form is generally thermodynamically favored in solution, the protein environment can stabilize the 2H-form, offering versatile binding modes.

Hinge Binding Modes

The following diagram illustrates the structural causality behind the enhanced binding potential of indazole compared to indole.

HingeBinding cluster_0 Kinase Hinge Region (Backbone) cluster_1 Indole Scaffold cluster_2 Indazole Scaffold Hinge_CO Backbone C=O (Acceptor) Hinge_NH Backbone N-H (Donor) Indole_C3 Indole C3 (No Acceptor) Hinge_NH->Indole_C3 No Interaction (Weak) Indazole_N2 Indazole N2 (Acceptor) Hinge_NH->Indazole_N2 Secondary H-Bond (Critical Gain) Indole_NH Indole N1-H (Donor) Indole_NH->Hinge_CO Primary H-Bond Indazole_NH Indazole N1-H (Donor) Indazole_NH->Hinge_CO Primary H-Bond

Figure 1: Comparative binding modes. Indazole (green) gains a critical secondary H-bond interaction with the hinge backbone compared to the monodentate interaction of Indole (red).

Medicinal Chemistry Profiling

When transitioning a lead series from indole to indazole, several physicochemical parameters typically shift.

Metabolic Stability (The "Oxidation Problem")
  • Indole Liability: The electron-rich C3 position of indole is a metabolic "soft spot," highly prone to oxidation by Cytochrome P450 enzymes (forming indoxyl, which can dimerize to indigo-like species) or electrophilic attack.

  • Indazole Solution: Replacing the C3 carbon with nitrogen reduces the electron density of the system. This makes the indazole core significantly more resistant to oxidative metabolism, extending the half-life (

    
    ) of the drug candidate.
    
Solubility and Lipophilicity
  • LogP: Indazoles often exhibit lower lipophilicity (LogP) than their indole counterparts due to the additional electronegative nitrogen.

  • Aqueous Solubility: The reduced lipophilicity and the presence of a basic nitrogen (N2) can improve aqueous solubility, a critical parameter for oral bioavailability.

Comparison Matrix
FeatureIndole ScaffoldIndazole ScaffoldImpact of Switch
H-Bond Donors 1 (N1-H)1 (N1-H)Neutral
H-Bond Acceptors 0 (Core)1 (N2)Positive (Hinge binding)
Metabolic Liability High (C3 Oxidation)Low (Aromatic Ring Stable)Positive (Stability)
Lipophilicity HigherLowerPositive (Solubility)
Synthetic Access Fischer Indole (Acidic)Diazotization/CyclizationNeutral (Both well-established)

Case Study Analysis: Proven Success

The theoretical advantages of indazole have been validated in multiple FDA-approved kinase inhibitors.

Case Study 1: Axitinib (Inlyta)
  • Target: VEGFR1/2/3

  • Scaffold: Indazole

  • Mechanism: Axitinib utilizes the indazole core to bind to the hinge region of VEGFR. The N1-H forms a hydrogen bond with the backbone carbonyl of Glu917 , while the N2 accepts a hydrogen bond from the backbone amide of Cys919 .

  • Significance: An indole analog would lack the N2 acceptor, potentially destabilizing this tight binding mode and reducing potency against the target.

Case Study 2: Pictilisib (GDC-0941)
  • Target: PI3K (Class I)

  • Optimization Story: The initial lead compounds contained a phenol moiety, which suffered from rapid metabolic clearance due to O-glucuronidation.[1]

  • The Hop: Medicinal chemists replaced the phenol with an indazole.[1][2]

  • Result: The indazole N-H mimicked the phenol O-H donor, while the N2 provided the acceptor.[1] This bioisosteric replacement eliminated the glucuronidation site, drastically improving oral bioavailability in preclinical species while maintaining nanomolar potency.

Decision Workflow: When to Scaffold Hop?

Not every indole needs to be replaced.[3] Use the following logic flow to determine if an indazole switch is necessary for your campaign.

DecisionTree Start Current Lead: Indole Scaffold CheckPotency Is Hinge Binding Potency Sufficient? Start->CheckPotency CheckMetab Is C3 Oxidation or High Clearance observed? CheckPotency->CheckMetab Yes Action_Hop Switch to Indazole CheckPotency->Action_Hop No (Need extra H-bond) CheckSol Is Solubility limiting bioavailability? CheckMetab->CheckSol No CheckMetab->Action_Hop Yes (Block C3 oxidation) Action_Keep Maintain Indole (Focus on substituents) CheckSol->Action_Keep No CheckSol->Action_Hop Yes (Lower LogP needed)

Figure 2: Strategic decision matrix for initiating an Indole-to-Indazole scaffold hop.

Experimental Validation Workflow

To objectively compare an indole lead with a proposed indazole analog, follow this standardized validation protocol. This ensures that any observed differences are due to the scaffold change and not assay artifacts.

Phase 1: Biochemical Validation (Intrinsic Potency)

Objective: Confirm that the indazole N2 recruits the secondary hinge interaction.

  • Assay Selection: Use a FRET-based assay (e.g., LanthaScreen) or Mobility Shift Assay (e.g., Caliper LabChip) to avoid fluorescence interference common with heterocycles.

  • Protocol:

    • Synthesize matched pairs: Indole-Lead vs. Indazole-Analog (identical R-groups).

    • Titrate compounds (10-point dose-response, starting 10 µM).

    • Success Metric: A potency shift (lower IC50) of >3-5x for the indazole suggests successful engagement of the secondary hinge H-bond.

Phase 2: Metabolic Stability Profiling (Microsomal Stability)

Objective: Quantify the resistance to oxidative metabolism.

  • System: Liver Microsomes (Human and Rat/Mouse) + NADPH regenerating system.

  • Protocol:

    • Incubate test compound (1 µM) at 37°C.

    • Timepoints: 0, 5, 15, 30, 60 min.

    • Quench with cold acetonitrile containing internal standard.

    • Analyze via LC-MS/MS.

  • Data Analysis: Calculate intrinsic clearance (

    
    ).
    
    • Success Metric: Indazole analog should show >50% reduction in

      
       compared to the indole if C3-oxidation was the driver.
      
Phase 3: Structural Confirmation (X-Ray Crystallography)

Objective: Validate the binding mode.

  • Method: Co-crystallize the kinase domain with the indazole ligand.

  • Verification: Confirm the presence of the donor-acceptor "doublet" interaction at the hinge (e.g., Indazole N1

    
     Glu-C=O and Indazole N2 
    
    
    
    Cys-NH).

References

  • Indazoles: A Privileged Scaffold for Kinase Inhibition. PharmaBlock White Paper.

  • Discovery and Evaluation of Enantiopure 9H-pyrimido[4,5-b]indoles as Nanomolar GSK-3β Inhibitors. PubMed (NIH).

  • Scaffold hopping from indoles to indazoles yields dual MCL-1/BCL-2 inhibitors. PubMed (NIH).

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors. RSC Advances / NIH.

  • Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds. Molecules / NIH.

  • Importance of Indole N-H Hydrogen Bonding in the Organization and Dynamics of Gramicidin Channels. Biochim Biophys Acta / NIH.

Sources

Comparative Stability Guide: 1H-Indazol-5-ol vs. 1H-Indol-5-ol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the context of drug discovery and scaffold optimization, 1H-indazol-5-ol derivatives consistently demonstrate superior physicochemical and metabolic stability compared to their 1H-indol-5-ol bioisosteres.[1][2] While 1H-indol-5-ol (a serotonin analog) is highly potent, it suffers from rapid oxidative degradation and extensive Phase II conjugation. The 1H-indazol-5-ol scaffold mitigates these liabilities through two primary mechanisms: reduced electron density in the benzenoid ring (preventing facile oxidation to quinone-imine species) and tautomeric stabilization . This guide provides the mechanistic rationale, comparative data, and experimental protocols required to validate this scaffold hop in your specific lead series.

Part 1: Physicochemical & Mechanistic Stability Profile

The Bioisosteric Shift: Electronic Consequences

The fundamental difference in stability arises from the introduction of the N2 nitrogen atom in the indazole ring. This single atom alteration dramatically changes the electronic landscape of the molecule.

Feature1H-Indol-5-ol1H-Indazol-5-olStability Implication
Ring System Indole (Benzo[b]pyrrole)Indazole (Benzo[c]pyrazole)Indazole has higher ionization potential.
Electron Density Electron-rich (Excessive)Electron-deficient (Relative to indole)Indole is prone to electrophilic attack and oxidation.
Oxidative Liability High (Forms quinone-imines)Low to ModerateIndazole resists oxidative dearomatization.
pKa (NH) ~16.2 (Very weak acid)~13.8 (Weak acid)Indazole N-H is more acidic; N2 is a weak base (pKa ~1.3).
Tautomerism None (Stable 1H form)1H vs 2H Equilibrium1H-indazole is thermodynamically favored (~2-4 kcal/mol).[3]
Mechanism of Oxidative Instability

The primary failure mode for 5-hydroxyindoles is oxidative dearomatization. Under physiological conditions or light exposure, the electron-rich indole ring facilitates the formation of reactive radical intermediates.

Indole Degradation Pathway: 1H-indol-5-ol undergoes single-electron transfer (SET) to form a radical cation, followed by proton loss to generate a phenoxy radical. This radical couples (dimerizes) or reacts with ROS to form highly reactive quinone-imines , leading to insoluble melanin-like polymers.

Indazole Resistance: The pyridine-like nitrogen (N2) in indazole exerts an electron-withdrawing effect (inductive and mesomeric), lowering the HOMO energy of the system. This makes the abstraction of an electron from the 5-hydroxyl group thermodynamically more difficult, thereby suppressing the initial step of oxidative degradation.

OxidationPathway Indole 1H-Indol-5-ol (Electron Rich) Radical Phenoxy Radical Intermediate Indole->Radical Oxidation (ROS/Light) -e-, -H+ Quinone Quinone-Imine (Reactive Electrophile) Radical->Quinone Dearomatization Polymer Insoluble Polymers (Melanin-like) Quinone->Polymer Polymerization Indazole 1H-Indazol-5-ol (Electron Deficient) Indazole->Radical High Energy Barrier Stable Metabolically Stable Intact Scaffold Indazole->Stable Resists Oxidation (High Ionization Potential)

Figure 1: Comparative oxidative pathways. The indole scaffold readily progresses to reactive quinone species, whereas the indazole scaffold presents a high energy barrier to this transformation.

Part 2: Metabolic Stability & Pharmacokinetics[1][2][4]

In drug development, replacing an indole with an indazole is a classic "scaffold hop" to improve metabolic stability (t1/2) without sacrificing potency.

Microsomal Stability (Phase I)
  • Indole: The C3 position of indole is highly nucleophilic and susceptible to oxidation by CYP450 enzymes (specifically CYP3A4 and CYP2D6). Hydroxylation at C3 leads to ring opening or rearrangement.

  • Indazole: The N2 atom reduces the nucleophilicity of the C3 position. Consequently, 1H-indazol-5-ol derivatives show significantly reduced intrinsic clearance (CLint) in liver microsomes.

Conjugation (Phase II)

Both scaffolds possess a phenolic hydroxyl group susceptible to glucuronidation (UGTs) and sulfation. However, the lipophilicity (LogD) modulation provided by the indazole nitrogen often alters the binding affinity to these transferases, frequently reducing the rate of conjugation compared to the indole analog.

Comparative Data Summary

Data aggregated from structure-activity relationship (SAR) studies in kinase inhibitor discovery (e.g., VEGFR, FGFR inhibitors).[4]

Parameter1H-Indol-5-ol Derivative1H-Indazol-5-ol DerivativeImprovement Factor
t1/2 (Human Microsomes) 12 - 25 min> 60 min2x - 5x
Bioavailability (%F) < 20% (High First Pass)40 - 70%High
Solubility (pH 7.4) Low (< 10 µM)Moderate (> 50 µM)Improved
CYP Inhibition High (Cyp3A4 TDI*)LowSafer

*TDI: Time-Dependent Inhibition (often caused by reactive quinone-imine formation).

Part 3: Experimental Protocols for Validation

To objectively verify the stability advantage in your specific series, execute the following self-validating protocols.

Protocol A: Accelerated Oxidative Stress Test

Purpose: To mimic long-term storage stability and susceptibility to oxidative degradation.

Materials:

  • Test Compounds (10 mM DMSO stock)

  • Hydrogen Peroxide (H2O2), 30%

  • Acetonitrile (ACN) / Water

  • LC-MS/MS

Workflow:

  • Preparation: Dilute compound to 50 µM in 1:1 ACN:Water.

  • Stress Induction: Add H2O2 to a final concentration of 0.3%.

  • Incubation: Incubate at room temperature in the dark.

  • Sampling: Aliquot samples at T=0, 1h, 4h, and 24h. Quench with excess sodium metabisulfite.

  • Analysis: Analyze via LC-MS. Monitor for parent depletion and formation of +16 Da (hydroxylation) or -2 Da (quinone/oxidation) adducts.

Success Criteria:

  • Indazole: >90% parent remaining at 24h.

  • Indole: <50% parent remaining at 24h (significant degradation expected).

Protocol B: Comparative Microsomal Stability Assay

Purpose: To determine intrinsic clearance (CLint) and metabolic half-life.

Materials:

  • Pooled Human Liver Microsomes (HLM), 20 mg/mL

  • NADPH Regenerating System

  • Phosphate Buffer (100 mM, pH 7.4)

Step-by-Step Methodology:

  • Pre-Incubation: Mix 445 µL Buffer + 5 µL Microsomes + 0.5 µL Test Compound (1 µM final). Incubate at 37°C for 5 min.

  • Initiation: Add 50 µL NADPH regenerating system to start the reaction.

  • Timepoints: Remove 50 µL aliquots at 0, 5, 15, 30, and 60 min.

  • Quenching: Immediately dispense into 150 µL ice-cold ACN containing internal standard (e.g., Tolbutamide).

  • Processing: Centrifuge at 4000 rpm for 20 min to pellet proteins.

  • Quantification: Inject supernatant onto LC-MS/MS. Plot ln(concentration) vs. time.

Calculation:




Part 4: Logical Pathway of Scaffold Selection

Use this decision tree to determine when to deploy the indazole scaffold.

DecisionTree Start Lead Compound: 1H-Indol-5-ol Derivative Check1 Is Metabolic Stability Acceptable (t1/2 > 30m)? Start->Check1 Check2 Is Oxidative Degradation Observed (Color change/TDI)? Check1->Check2 No Keep Maintain Indole (Optimize Substituents) Check1->Keep Yes Check2->Keep No Switch Switch to 1H-Indazol-5-ol Check2->Switch Yes Benefit1 Benefit: Removes C3 Oxidation Site Switch->Benefit1 Benefit2 Benefit: Increases H-Bond Acceptor Capability (N2) Switch->Benefit2

Figure 2: Decision logic for scaffold hopping from indole to indazole.

References

  • Indazoles in Drug Discovery. PharmaBlock. Source:

  • Evaluation of the Indazole Analogs of 5-MeO-DMT and Related Tryptamines. ACS Medicinal Chemistry Letters, 2021. Source:

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 2019. Source:

  • Bioisosteric replacements of the indole moiety for the development of a potent and selective PI3Kδ inhibitor. European Journal of Medicinal Chemistry, 2018. Source:

  • Antioxidant activities of 5-hydroxyoxindole and its derivatives. Bioorganic & Medicinal Chemistry, 2014. Source:

Sources

Safety Operating Guide

4-methoxy-1H-indazol-5-ol proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

4-Methoxy-1H-indazol-5-ol Proper Disposal Procedures

Part 1: Core Directive & Operational Context

Target Audience: Researchers, Medicinal Chemists, and EHS (Environmental Health & Safety) Officers. Scope: Safe handling, containment, and final disposal of 4-methoxy-1H-indazol-5-ol (CAS: Analogous to 15579-15-4 for core structure).[1]

This guide addresses the specific disposal requirements for 4-methoxy-1H-indazol-5-ol , a specialized intermediate often utilized in the synthesis of Rho-kinase inhibitors and other bioactive indazole derivatives.[1] Due to the presence of both a phenolic hydroxyl group (C5-OH) and an indazole core, this compound exhibits chemical properties that dictate specific segregation and destruction protocols to prevent environmental contamination and personnel exposure.

Part 2: Scientific Integrity & Safety Logic

Chemical Hazard Profile & Causality

To dispose of this chemical safely, one must understand its functional reactivity. 4-methoxy-1H-indazol-5-ol combines a phenolic moiety with a nitrogen-rich heterocyclic core .[1]

  • Phenolic Acidity (pKa ~9-10): The hydroxyl group at position 5 is weakly acidic.[1] In basic aqueous solutions, it forms a phenolate anion, which increases water solubility but also skin permeability. Operational Consequence: Waste streams containing this compound must not be mixed with strong oxidizers (e.g., nitric acid, perchlorates) as phenols are susceptible to rapid, exothermic oxidation.

  • Indazole Nitrogen Reactivity: The indazole ring system is stable but nitrogen-rich.[1] Operational Consequence: Incineration requires specific parameters (high temperature) to prevent the formation of NOx gases.

  • Toxicological Assumption: As a structural analog to 4-methoxyphenol and 5-hydroxyindazole, this compound should be treated as Harmful if swallowed (H302) and a Skin/Eye Irritant (H315/H319) .[1]

Table 1: Physicochemical Properties Relevant to Disposal

PropertyValue / DescriptionOperational Implication
Molecular Formula C₈H₈N₂O₂Organic waste stream.[1]
Molecular Weight 164.16 g/mol N/A
Physical State Solid (Powder/Crystal)Particulate control (HEPA) required during transfer.
Solubility DMSO, Methanol, dilute BaseLiquid waste will likely be solvent-based.[1]
Reactivity Incompatible with strong oxidizersDO NOT mix with chromic acid or nitric acid waste.
Pre-Disposal Handling & Containment

Personal Protective Equipment (PPE):

  • Respiratory: N95 or P100 particulate respirator if handling open powder outside a fume hood (not recommended).

  • Skin: Nitrile gloves (0.11 mm minimum thickness) provide adequate splash protection. For prolonged contact or spill cleanup, double-gloving is required.[1]

  • Eyes: Chemical splash goggles.

Containment Protocol:

  • Solids: Collect in wide-mouth high-density polyethylene (HDPE) or glass jars. Do not use metal containers if the compound is wet or acidic.

  • Liquids (Mother Liquors): Segregate based on the solvent system.

    • Halogenated:[1] If dissolved in DCM or Chloroform.

    • Non-Halogenated: If dissolved in Methanol, DMSO, or Ethyl Acetate.

Part 3: Disposal Workflows & Visualization

Workflow 1: Waste Segregation Decision Tree

This decision tree guides the researcher through the segregation process to ensure regulatory compliance (RCRA/EU Waste Codes).

DisposalDecision Start Waste Generation: 4-methoxy-1H-indazol-5-ol StateCheck Physical State? Start->StateCheck Solid Solid Waste (Powder/Crystals) StateCheck->Solid Liquid Liquid Waste (Reaction Mixture) StateCheck->Liquid ActionSolid Pack in HDPE Jar. Label: 'Toxic Organic Solid'. Code: P-List/U-List equivalent. Solid->ActionSolid SolventCheck Solvent Type? Liquid->SolventCheck Halo Halogenated Solvent (DCM, CHCl3) SolventCheck->Halo NonHalo Non-Halogenated Solvent (MeOH, DMSO, EtOAc) SolventCheck->NonHalo Aqueous Aqueous Solution (Basic/Acidic) SolventCheck->Aqueous ActionHalo Carboy: Halogenated Waste. Label: 'Toxic/Flammable'. Halo->ActionHalo ActionNonHalo Carboy: Organic Solvents. Label: 'Flammable'. NonHalo->ActionNonHalo ActionAq Adjust pH to 6-8. Collect in Aqueous Waste. Label: 'Phenolic Waste'. Aqueous->ActionAq Final High-Temperature Incineration (Licensed Facility) ActionSolid->Final ActionHalo->Final ActionNonHalo->Final ActionAq->Final

Figure 1: Decision matrix for segregating 4-methoxy-1H-indazol-5-ol waste streams based on physical state and solvent carrier.

Workflow 2: Spill Response Protocol

In the event of a benchtop spill, immediate action is required to prevent aerosolization and surface contamination.

SpillResponse Spill Spill Detected Assess Assess Volume & State (<10g vs >10g) Spill->Assess PPE Don PPE: Double Nitrile Gloves, Goggles, Lab Coat Assess->PPE DrySpill Dry Powder Spill PPE->DrySpill WetSpill Liquid/Solution Spill PPE->WetSpill CleanDry Cover with wet paper towel to suppress dust. Scoop into bag. DrySpill->CleanDry CleanWet Absorb with Vermiculite or Chem-Sorb pads. WetSpill->CleanWet Decon Wipe surface with soap/water, then ethanol. CleanDry->Decon CleanWet->Decon Disposal Label as Hazardous Waste. Contact EHS. Decon->Disposal

Figure 2: Step-by-step spill response protocol minimizing dust generation and exposure.[1]

Part 4: Detailed Operational Procedures

Solid Waste Disposal (Synthesized Product/Expired Stock)
  • Primary Container: Transfer the solid material into a screw-cap glass or HDPE container.

  • Labeling: Affix a hazardous waste label. Explicitly write: "4-methoxy-1H-indazol-5-ol, Solid. Toxic. Irritant."

  • Secondary Containment: Place the primary container into a clear plastic zip-lock bag to prevent external contamination of the container surface.[1]

  • Destruction Method: The standard industry method is Rotary Kiln Incineration at >1000°C. This ensures complete breakdown of the indazole ring and phenol group into CO₂, H₂O, and N₂ [1].

Liquid Waste (Reaction Mixtures)[1]
  • Segregation Rule: Never mix phenolic waste with oxidizing acid waste (e.g., Chromic acid cleaning solutions). This can generate heat and toxic fumes.[2]

  • Solvent Compatibility:

    • If the compound is in Methanol/Ethanol : Dispose of in the "Organic Solvents - Non-Halogenated" carboy.[1]

    • If the compound is in Dichloromethane (DCM) : Dispose of in the "Organic Solvents - Halogenated" carboy.[1]

  • Aqueous Washings: If the compound was extracted with NaOH (forming the phenolate), the aqueous layer must be neutralized (pH 6-8) before disposal into the "Aqueous Hazardous Waste" container.[1] Do not pour down the drain. Phenols are toxic to aquatic life and disrupt municipal water treatment bacteria [2].

Empty Container Management
  • Triple Rinse: Triple rinse empty reagent bottles with a compatible solvent (e.g., Methanol).

  • Rinsate Disposal: Collect the rinsate into the appropriate liquid waste container.

  • Defacing: Deface the original label and mark as "Empty - Triple Rinsed" before discarding in glass trash or recycling, depending on local institutional policy.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.

  • U.S. Environmental Protection Agency. (2023). Waste Management for Phenolic Compounds. EPA Guidelines. [1]

  • PubChem Database. (n.d.). Compound Summary for 1H-Indazol-5-ol (Analog). National Center for Biotechnology Information. [1]

  • European Patent Office. (2004). Rho-Kinase Inhibitors containing 4-methoxy-1H-indazol-5-ol. Patent EP1403255A1.

Sources

A Senior Application Scientist's Guide to the Safe Handling of 4-methoxy-1H-indazol-5-ol

Author: BenchChem Technical Support Team. Date: February 2026

Navigating the frontiers of drug development and scientific research necessitates a foundational commitment to safety, especially when working with novel chemical entities. This guide provides essential safety and logistical information for handling 4-methoxy-1H-indazol-5-ol, a compound for which detailed toxicological data is not yet widely available. In the absence of specific hazard information, we will adhere to the principle of treating this compound as potentially hazardous, ensuring the highest level of protection for all personnel. This approach is not merely a precaution; it is a cornerstone of responsible and ethical scientific practice.

The guidance herein is synthesized from established laboratory safety protocols and data from structurally related substituted indazoles, which have been shown to cause skin and eye irritation and may be harmful if swallowed or inhaled.[1][2][3] Our objective is to empower you, our valued research partner, with the knowledge to work safely and effectively, transforming scientific potential into progress.

Immediate Safety and Hazard Assessment

Given that the toxicological properties of 4-methoxy-1H-indazol-5-ol have not been thoroughly investigated, a cautious approach is paramount. We must assume the compound may be irritating to the eyes, skin, and respiratory system, and potentially harmful if ingested. Therefore, all handling procedures should be designed to minimize exposure through all potential routes: dermal, ocular, inhalation, and ingestion.

Core Principles for Safe Handling:
  • Engineering Controls: All work with 4-methoxy-1H-indazol-5-ol, especially the handling of the solid powder, should be conducted in a certified chemical fume hood to minimize inhalation exposure.[4]

  • Personal Protective Equipment (PPE): A comprehensive suite of PPE is mandatory and serves as the primary barrier between you and the chemical.[4]

  • Hygiene Practices: Strict personal hygiene, including thorough hand washing after handling and before leaving the laboratory, is essential to prevent accidental ingestion and cross-contamination.[1][5]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are critical when handling chemicals of unknown toxicity. The following table outlines the minimum required PPE for various laboratory operations involving 4-methoxy-1H-indazol-5-ol.

Operation Eye and Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Solid) Safety glasses with side shields and a face shieldDouble-gloving with nitrile glovesFull-cuffed lab coatUse within a chemical fume hood is the primary control. An N95 respirator may be considered as a secondary precaution.
Solution Preparation Chemical splash gogglesNitrile glovesFull-cuffed lab coatWork should be performed in a chemical fume hood.
Reaction Setup and Monitoring Chemical splash gogglesNitrile glovesFull-cuffed lab coatConducted within a chemical fume hood.
Post-Reaction Workup and Purification Chemical splash gogglesNitrile glovesFull-cuffed lab coatAll procedures should be carried out in a chemical fume hood.
Rationale Behind PPE Selection:
  • Eye and Face Protection: Standard safety glasses protect against projectiles, but chemical splash goggles are essential when working with solutions to prevent splashes from reaching the eyes. A face shield provides an additional layer of protection, especially during weighing operations where dust can become airborne.

  • Hand Protection: Nitrile gloves offer good resistance to a wide range of chemicals.[6] Double-gloving is recommended as a best practice when handling potentially hazardous compounds to provide an extra layer of protection and to allow for the safe removal of the outer glove if it becomes contaminated.[7][8]

  • Body Protection: A full-cuffed lab coat, preferably made of a low-permeability fabric, protects the skin and personal clothing from contamination.[7]

  • Respiratory Protection: The primary means of respiratory protection is the use of a chemical fume hood.[4] This engineering control is highly effective at capturing and exhausting airborne contaminants.

Operational and Disposal Plans: A Step-by-Step Guide

A systematic approach to handling and disposal is crucial for maintaining a safe laboratory environment.[9]

Workflow for Safe Handling of 4-methoxy-1H-indazol-5-ol

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_review Review SDS (if available) and this guide prep_ppe Don appropriate PPE (see table) prep_review->prep_ppe prep_hood Prepare and verify chemical fume hood prep_ppe->prep_hood handle_weigh Weigh solid in fume hood prep_hood->handle_weigh Proceed to handling handle_solution Prepare solution in fume hood handle_weigh->handle_solution handle_reaction Set up and run reaction in fume hood handle_solution->handle_reaction cleanup_decontaminate Decontaminate surfaces and equipment handle_reaction->cleanup_decontaminate Proceed to cleanup cleanup_waste Segregate and label waste cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose of waste through approved channels cleanup_waste->cleanup_dispose

Caption: Workflow for the safe handling of 4-methoxy-1H-indazol-5-ol.

Step-by-Step Handling Protocol:
  • Preparation:

    • Thoroughly review this guide and any available safety information for structurally similar compounds.

    • Don all required PPE as outlined in the table above. Ensure your gloves are intact and your safety goggles fit snugly.

    • Prepare your designated workspace in the chemical fume hood. Ensure the sash is at the appropriate working height and the airflow is adequate.

  • Handling the Solid Compound:

    • When weighing the solid, perform the task in the fume hood to contain any dust.

    • Use a spatula for transfers and avoid creating dust clouds.

    • Close the container tightly immediately after use.

  • Preparing Solutions:

    • Always add the solid to the solvent slowly to avoid splashing.

    • Keep the container with the solution capped when not in use.

  • Running Reactions:

    • Set up your reaction apparatus within the fume hood.

    • Ensure all joints are properly sealed to prevent the release of vapors.

Waste Disposal Protocol:

Proper waste management is a critical component of laboratory safety.

  • Solid Waste:

    • All disposable materials that have come into contact with 4-methoxy-1H-indazol-5-ol, such as weighing paper, contaminated gloves, and paper towels, should be collected in a designated, labeled, and sealed waste bag or container.[10]

  • Liquid Waste:

    • Solutions containing 4-methoxy-1H-indazol-5-ol should be collected in a dedicated, labeled, and sealed waste container.

    • Do not mix this waste with other waste streams unless compatibility has been confirmed.

  • Disposal:

    • All waste must be disposed of through your institution's hazardous waste management program.[3] Follow all local, state, and federal regulations for hazardous waste disposal.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.[2]

  • Ingestion: Do not induce vomiting. Wash out the mouth with water and seek immediate medical attention.

  • Spill:

    • For small spills, absorb the material with an inert absorbent material (e.g., sand, vermiculite) and place it in a sealed container for disposal.

    • For larger spills, evacuate the area and contact your institution's environmental health and safety department.

By adhering to these guidelines, you are not only ensuring your personal safety but also contributing to a culture of safety within your research community. Our commitment to providing you with high-quality products is matched by our dedication to supporting your safe and successful research endeavors.

References

  • AFG Bioscience LLC. (2016). 4-Methoxy-1h-indazole - SAFETY DATA SHEET. Retrieved from [Link]

  • New Jersey Department of Health and Senior Services. (2000). HAZARD SUMMARY: 4-METHOXYPHENOL. Retrieved from [Link]

  • Lab Manager. (2021). Health and Safety Compliance for the Research Laboratory. Retrieved from [Link]

  • Occupational Safety and Health Administration. eTool: Hospitals - Pharmacy - Personal Protective Equipment (PPE). Retrieved from [Link]

  • Connor, T. H. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs.
  • Carl ROTH. Safety Data Sheet: Imidazole. Retrieved from [Link]

  • Covestro. SAFETY DATA SHEET. Retrieved from [Link]

  • Occupational Safety and Health Administration. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]

  • XPRESS CHEMS. (2025). Safety First: Best Practices for Handling Research Chemicals. Retrieved from [Link]

  • Google Patents. (2017). SUBSTITUTED INDAZOLES USEFUL FOR TREATMENT AND PREVENTION OF ALLERGIC AND/OR INFLAMMATORY DISEASES IN ANIMALS.
  • Centers for Disease Control and Prevention. (1981). Occupational Health Guidelines for Chemical Hazards. Retrieved from [Link]

  • American Chemistry Council. Guidance for Selection of Personal Protective Equipment for MDI Users. Retrieved from [Link]

  • National Center for Biotechnology Information. Prudent Practices in the Laboratory: Working with Chemicals. Retrieved from [Link]

  • Allan Chemical Corporation. How to Choose PPE for Chemical Work. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.